Val-Cit-amide-Cbz-N(Me)-Maytansine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H78ClN9O15 |
|---|---|
分子量 |
1140.7 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C55H78ClN9O15/c1-30(2)46(57)49(69)61-37(15-13-22-59-51(58)71)48(68)60-36-19-17-34(18-20-36)29-77-53(73)63(7)23-21-43(66)64(8)33(5)50(70)79-42-27-44(67)65(9)38-25-35(26-39(75-10)45(38)56)24-31(3)14-12-16-41(76-11)55(74)28-40(78-52(72)62-55)32(4)47-54(42,6)80-47/h12,14,16-20,25-26,30,32-33,37,40-42,46-47,74H,13,15,21-24,27-29,57H2,1-11H3,(H,60,68)(H,61,69)(H,62,72)(H3,58,59,71)/b16-12+,31-14+/t32-,33+,37+,40+,41-,42+,46+,47+,54+,55+/m1/s1 |
InChI 键 |
WHRVZTYLCHEVBV-HIIFFYOTSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Val-Cit-amide-Cbz-N(Me)-Maytansine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of antibody-drug conjugates (ADCs) utilizing the Val-Cit-amide-Cbz-N(Me)-Maytansine linker-payload system. This system combines the tumor-selective targeting of a monoclonal antibody with the potent cytotoxic effects of maytansine (B1676224), a microtubule inhibitor. The key to this targeted delivery is the valine-citrulline (Val-Cit) dipeptide linker, which is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This guide will delve into the molecular mechanisms of ADC internalization, linker cleavage, payload release, and the subsequent induction of cancer cell death. Detailed experimental protocols for key assays and quantitative data from relevant studies are presented to provide a practical resource for researchers in the field of ADC development.
Core Mechanism of Action
The therapeutic efficacy of an ADC equipped with the this compound linker-payload is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
ADC Internalization and Lysosomal Trafficking
Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. Following internalization, the complex is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome, coupled with the presence of various hydrolytic enzymes, sets the stage for the release of the cytotoxic payload.
Cathepsin B-Mediated Linker Cleavage
The Val-Cit dipeptide sequence within the linker is a specific recognition site for Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[1][2][] The acidic pH of the lysosome provides the optimal environment for Cathepsin B activity, while the neutral pH of the bloodstream keeps the enzyme relatively inactive, thus preventing premature drug release.[2][] Cathepsin B cleaves the amide bond between the citrulline residue and the self-immolative spacer.[4][5]
Self-Immolative Spacer and Payload Release
While the specific structure of the "-amide-Cbz-N(Me)-" portion of this compound is not extensively detailed in publicly available literature, it likely functions as part of a self-immolative spacer system, analogous to the commonly used p-aminobenzyl carbamate (B1207046) (PABC) spacer.[4][5] Once Cathepsin B cleaves the Val-Cit moiety, a cascade of electronic rearrangements within the spacer is initiated. This self-immolation process culminates in the release of the maytansinoid payload in its active, unmodified form.
Maytansine's Cytotoxic Effect
Once released into the cytoplasm, maytansine exerts its potent cytotoxic effects by targeting microtubules.[6][7] Maytansinoids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC Target | Cell Line | Linker-Payload | IC50 (pM) | Reference |
| Antigen C | High Antigen Density Cell Line | SMCC-DM1 | ~50 - 10,000 | [9] |
| HER2 | SK-BR-3 | T-DM1 (MCC-DM1) | Data not specified | [5] |
| HER2 | BT-474 | T-DM1 (MCC-DM1) | Data not specified | [5] |
Table 2: In Vivo Efficacy of a Maytansinoid ADC in a Xenograft Model
| ADC | Dose (mg/kg) | Tumor Model | Outcome | Reference |
| 7E7-DM4 | 1 | MOLM-14 (AML) | Tumor growth suppression | [10] |
| 7E7-DM4 | 10 | MOLM-14 (AML) | Substantial tumor growth suppression, improved survival | [10] |
| T-DM1 | 10-15 | HER2+ Breast Cancer | Efficacy demonstrated | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical evaluation of ADCs.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantitatively measures the release of the maytansinoid payload from the ADC in the presence of purified Cathepsin B.
Objective: To determine the rate of Cathepsin B-mediated cleavage of the Val-Cit linker.
Materials:
-
ADC with this compound linker-payload
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0; prepare fresh)
-
Quenching Solution (e.g., Acetonitrile with 0.1% formic acid)
-
HPLC system with a C18 column and a suitable detector (e.g., UV or MS)
Procedure:
-
Enzyme Activation: Activate recombinant Cathepsin B by incubating it in Activation Buffer at 37°C for 15 minutes.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B. The final enzyme concentration should be optimized.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an excess of cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released maytansinoid payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the ability of the ADC to kill cancer cells in culture.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC with this compound linker-payload
-
Control antibody (without the drug-linker)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration to determine the IC50 value.[5][12]
In Vivo Xenograft Efficacy Study
This protocol describes the evaluation of the ADC's anti-tumor activity in a mouse model.
Objective: To assess the in vivo efficacy of the ADC in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nu/J)
-
Human cancer cell line for tumor implantation
-
ADC with this compound linker-payload
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule will be predetermined.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the ADC's efficacy.[5][10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADC Mechanism of Action.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: Maytansine's Effect on Microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Val-Cit Linker in Antibody-Drug Conjugates: A Technical Guide
The valine-citrulline (Val-Cit) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells.[1] This dipeptide-based linker is engineered for conditional cleavage within the tumor cell, thereby ensuring that the highly toxic payload remains inactive and attached to the antibody while in systemic circulation.[][] This targeted release mechanism is critical for enhancing the therapeutic window, maximizing anti-tumor efficacy while minimizing off-target toxicity.[4]
Core Mechanism of Action
The Val-Cit linker's functionality hinges on its selective cleavage by specific lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][] The entire process is a well-orchestrated sequence of events:
-
Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1][6]
-
Lysosomal Trafficking: The endosome containing the ADC matures and eventually fuses with a lysosome.[7][8] The interior of the lysosome is characterized by an acidic environment (pH 4.0-5.0) and a high concentration of degradative enzymes, including Cathepsin B.[7][9]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide sequence and cleaves the amide bond between citrulline and, typically, a p-aminobenzylcarbamate (PABC) self-immolative spacer.[9]
-
Payload Release: The cleavage by Cathepsin B initiates a rapid, spontaneous 1,6-elimination reaction within the PABC spacer, which culminates in the release of the cytotoxic payload in its fully active, unmodified form.[9][10] The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage.[][9]
This enzyme-driven release mechanism ensures that the drug is liberated preferentially inside the target cancer cells, reducing systemic exposure and associated side effects.[]
Key Properties and Considerations
The effectiveness of the Val-Cit linker is defined by a critical balance between stability in circulation and susceptibility to cleavage in the lysosomal environment.[11]
Plasma Stability: A crucial attribute for any ADC linker is high stability in plasma to prevent premature drug release, which can cause systemic toxicity.[12] The Val-Cit linker generally exhibits good stability in human plasma.[13] However, a notable challenge arises in preclinical studies, as the linker is susceptible to cleavage by the enzyme carboxylesterase 1c (Ces1c) found in rodent plasma, but not to the same extent in human plasma.[14][15] This discrepancy can lead to misleading pharmacokinetic and efficacy data in mouse models.[15] To address this, linker modifications, such as the development of the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker, have been introduced to enhance stability in mouse plasma while retaining sensitivity to Cathepsin B.[16][17]
The Bystander Effect: Once the payload is released inside a target cell, if it is membrane-permeable, it can diffuse out and kill adjacent, neighboring cancer cells that may not express the target antigen.[18] This phenomenon, known as the "bystander effect," is a key advantage of cleavable linkers like Val-Cit, especially for treating heterogeneous tumors where antigen expression can be varied.[4][18] The ability of the released drug (e.g., MMAE) to cross cell membranes is a critical determinant of this effect.[18] In contrast, ADCs with non-cleavable linkers typically do not induce a significant bystander effect because the payload remains charged after lysosomal degradation of the antibody, preventing it from leaving the cell.[19]
Quantitative Data Summary
The performance of Val-Cit linkers can be quantified through various assays. The following tables summarize key comparative data on linker stability and cleavage efficiency.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Sequence | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
|---|---|---|---|
| Valine-Citrulline (Val-Cit) | High (>230 days half-life)[13] | Low (Susceptible to Ces1c cleavage)[12][14] | Standard cleavable linker, but stability issues in rodent models.[15] |
| Valine-Alanine (Val-Ala) | High[12] | Improved stability vs. Val-Cit[12] | Offers a more stable alternative for preclinical mouse studies.[13] |
| Glutamic acid-Val-Cit (EVCit) | High[12] | High (Resistant to Ces1c cleavage)[12][16] | Designed to overcome the limitations of Val-Cit in mouse models.[17] |
| Phenylalanine-Lysine (Phe-Lys) | Moderate (30 days half-life)[13] | Low (12.5 hours half-life)[13] | Cleaved more rapidly than Val-Cit by isolated Cathepsin B.[13] |
Table 2: Relative Cleavage Rates by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
|---|---|---|
| Val-Cit | 1x | [20] |
| Val-Ala | ~0.5x | [13][20] |
| Phe-Lys | ~30x (isolated enzyme) | [13][20] |
Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the conjugated payload.[20]
Experimental Protocols
Detailed and standardized protocols are essential for the validation and comparison of ADC linker technologies.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the susceptibility and kinetics of linker cleavage by its target enzyme.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B[15]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[21]
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)[15]
-
Quenching Solution (e.g., Acetonitrile with an internal standard)[20]
-
HPLC or LC-MS/MS system[20]
Methodology:
-
Enzyme Activation: Activate Cathepsin B by diluting it in Activation Buffer and incubating at room temperature for approximately 15 minutes to ensure the active-site cysteine is reduced.[21]
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC construct with the activated Cathepsin B in the Assay Buffer.[20]
-
Controls:
-
Incubation: Incubate the reaction mixture at 37°C.[15]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[20]
-
Quenching: Immediately stop the reaction by adding the aliquot to the cold Quenching Solution.[20]
-
Analysis: Analyze the samples using HPLC or LC-MS/MS to separate and quantify the amount of released payload versus the intact ADC.[][20]
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. For detailed kinetic parameters (Km and kcat), the assay should be repeated with varying substrate concentrations.[20][21]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the integrity of the linker in a complex biological matrix.
Objective: To quantify premature payload release and changes to the average drug-to-antibody ratio (DAR) over time in plasma.
Materials:
-
ADC construct
-
Human and/or mouse plasma (citrate-anticoagulated)[15]
-
Phosphate-Buffered Saline (PBS), pH 7.4[22]
-
Incubator at 37°C[15]
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)[22]
-
LC-MS system[22]
Methodology:
-
ADC Incubation: Dilute the ADC to a final target concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species. Run a parallel control with the ADC in PBS.[22][23]
-
Incubation: Incubate the samples at 37°C for a time course that can extend up to 7 days (168 hours).[22][24]
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further reactions.[22]
-
ADC Isolation: Thaw the plasma samples. Isolate the ADC from the complex plasma matrix using immunoaffinity capture with Protein A or G beads, which bind the Fc region of the antibody.[22][25]
-
Washing & Elution: Wash the beads with PBS to remove non-specifically bound plasma proteins. Elute the captured ADC using a low-pH elution buffer (e.g., 20mM Glycine).[22]
-
LC-MS Analysis: Analyze the eluted ADC samples using high-resolution LC-MS. The relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4) is determined.[22]
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss and linker instability.[22]
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing antigen-positive cancer cells.[26]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines[27]
-
Complete cell culture medium[28]
-
96-well cell culture plates[28]
-
ADC construct
-
MTT solution (5 mg/mL)[28]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[28]
-
Microplate reader[28]
Methodology:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.[27][28]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[27]
-
Incubation: Incubate the plates for a period of 48 to 144 hours, depending on the cell doubling time.[27][28]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals and incubate overnight.[28]
-
Absorbance Reading: Read the absorbance of the plates at 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[27]
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Cytotoxic Pathway of Maytansinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic mechanisms of maytansinoids, a class of potent anti-cancer agents. While specific data for Cbz-N(Me)-Maytansine is not extensively available in public literature, this document will focus on the well-characterized pathways of closely related and widely studied maytansinoid analogs, such as DM1 (Mertansine) and DM4 (Ravtansine). The structural similarities within the maytansinoid class suggest a conserved mechanism of action, making this information highly relevant for understanding the biological activity of novel derivatives like Cbz-N(Me)-Maytansine.
Core Mechanism of Action: Microtubule Disruption
Maytansinoids exert their potent cytotoxic effects primarily by targeting microtubules, essential components of the cytoskeleton crucial for cell division and intracellular transport.[1][][3] The mechanism can be summarized in the following steps:
-
Binding to Tubulin: Maytansinoids bind to the β-subunit of tubulin at a specific site known as the vinca (B1221190) domain.[1][] This binding is non-competitive with vinca alkaloids.[1]
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin into microtubules.[1][] By inhibiting the addition of new tubulin monomers, maytansinoids effectively suppress the dynamic instability of microtubules.[][5]
-
Microtubule Depolymerization: The inhibition of polymerization leads to a net depolymerization of existing microtubules.[1]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[6] This leads to an arrest of the cell cycle in the G2/M phase.[][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers cellular stress signals that ultimately lead to programmed cell death, or apoptosis.[1][6]
Signaling Pathways in Maytansinoid-Induced Cytotoxicity
The cytotoxic effects of maytansinoids are mediated through a cascade of signaling events initiated by microtubule disruption. The primary pathway leading to cell death is the intrinsic apoptotic pathway.
Caption: Maytansinoid-induced cytotoxicity pathway.
Some studies suggest the involvement of the p53 tumor suppressor protein in the apoptotic response to maytansinoid treatment.[1] Activation of the spindle assembly checkpoint is a key event that senses the lack of proper microtubule attachment to chromosomes, initiating the apoptotic cascade.[1]
Quantitative Cytotoxicity Data
The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for the well-characterized maytansinoids DM1 and DM4 across various cancer cell lines.
| Maytansinoid | Cell Line | Cancer Type | IC50 (nM) | Reference |
| DM1 | SK-BR-3 | Breast Cancer | ~1 | [6] |
| DM1 | BT-474 | Breast Cancer | ~1 | [6] |
| DM1 | NCI-N87 | Gastric Cancer | ~1 | [6] |
| DM4 | COLO 205 | Colon Cancer | ~0.1 | [6] |
| DM4 | A-375 | Melanoma | ~0.1 | [6] |
| DM4 | OVCAR-3 | Ovarian Cancer | ~0.1 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. Direct comparisons between studies should be made with caution.[6]
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to characterize the cytotoxic pathway of maytansinoids.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of the maytansinoid compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the maytansinoid compound at a relevant concentration (e.g., near the IC50 value) for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Maytansinoids in Antibody-Drug Conjugates (ADCs)
Maytansinoids are frequently used as cytotoxic payloads in ADCs.[3][] This approach enhances their therapeutic window by targeting the potent cytotoxin specifically to cancer cells that overexpress a particular antigen.[1]
Caption: General mechanism of action for a maytansinoid-based ADC.
The ADC mechanism involves:
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[1]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, the linker connecting the antibody and the maytansinoid is cleaved, releasing the active cytotoxic agent into the cytoplasm.[1]
-
Cytotoxicity: The released maytansinoid then engages its intracellular target (tubulin) and induces cell death as described above.
Conclusion
Maytansinoids, including derivatives like Cbz-N(Me)-Maytansine, are highly potent cytotoxic agents that function by inhibiting microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. Their well-defined mechanism of action and sub-nanomolar potency make them valuable payloads for antibody-drug conjugates in targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel maytansinoid compounds. Further research into specific derivatives will help to elucidate any subtle differences in their biological activity and potential for clinical development.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Synthesis of Val-Cit-amide-Cbz-N(Me)-Maytansine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure and a plausible synthetic route for Val-Cit-amide-Cbz-N(Me)-Maytansine, a key component in the development of antibody-drug conjugates (ADCs). This drug-linker is comprised of a potent maytansinoid cytotoxin (a derivative of DM1), a cathepsin B-cleavable dipeptide linker (Val-Cit), and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. The synthesis involves a multi-step process, beginning with the preparation of the protected linker and culminating in its conjugation to the maytansinoid payload.
Molecular Structure
The chemical structure of this compound reveals the intricate connection of its constituent parts. The maytansinoid, a potent anti-mitotic agent, is linked via its N-methyl-L-alanine side chain to a para-aminobenzyl carbamate (PABC) self-immolative spacer. This spacer is, in turn, attached to the C-terminus of a valine-citrulline (Val-Cit) dipeptide. The N-terminus of the valine residue is protected by a carboxybenzyl (Cbz) group.
Synthetic Workflow
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the Cbz-protected and activated Val-Cit-PABC linker, and its subsequent conjugation to the N(Me)-Maytansine (DM1) payload. The following diagram illustrates the logical flow of this process.
In Vitro Characterization of Valine-Citrulline (Val-Cit) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[1][2] This linker's design allows for high stability in systemic circulation and specific, efficient cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic agents.[3] The strategic selection of the Val-Cit sequence provides a balance between stability in the bloodstream, where the pH is neutral, and high susceptibility to cleavage in the acidic environment of the lysosome by proteases such as cathepsin B.[3] This technical guide provides a deep dive into the core mechanisms of Val-Cit linker function and offers detailed experimental protocols and quantitative data to support ADC research and development.
Core Components and Mechanism of Action
The Val-Cit linker system is a tripartite system, often coupled with a self-immolative spacer like p-aminobenzylcarbamate (PABC), to ensure the traceless release of the payload.[1][4]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the specific recognition site for lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[3][][]
-
p-Aminobenzylcarbamate (PABC) Spacer: This "self-immolative" spacer connects the dipeptide to the cytotoxic payload.[3] Its function is to ensure the release of the payload in its unmodified, fully active form after the enzymatic cleavage of the Val-Cit linker.[3]
-
Payload: This is the cytotoxic agent (e.g., monomethyl auristatin E - MMAE) responsible for inducing cell death upon its release.[3]
The release of the payload is a sequential, two-step process that occurs within the lysosome of the target cell.[1] Following the binding of the ADC to its target antigen on the cancer cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1][7] The acidic environment of the lysosome (pH 4.5-5.0) provides optimal conditions for cathepsin B activity.[1] Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer, triggering a cascade that leads to the release of the active drug.[1][3]
In Vitro Characterization Assays
A thorough in vitro characterization of Val-Cit linkers is crucial to predict their in vivo behavior and to ensure the efficacy and safety of an ADC. The primary assays focus on linker stability in plasma and its cleavage under simulated lysosomal conditions.
Plasma Stability Assays
Plasma stability is a critical parameter as premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic efficacy.[8][9][10] These assays typically involve incubating the ADC in plasma from various species (e.g., human, mouse, rat) at 37°C over a period of time and then quantifying the amount of intact ADC or released payload.[11][12][13]
Quantitative Data on Plasma Stability
| Linker Type | Species | Incubation Time | Stability Metric | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [14] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [14] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [4] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [4][14] |
| Val-Cit | Human | - | Half-life of 230 days | [15] |
| Val-Cit | Mouse | - | Half-life of 80 hours | [15] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | [14] |
| Val-Ala | Mouse | 1 hour | Unstable, hydrolyzed | [16] |
Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, which is not present at significant levels in human plasma.[14][17]
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Materials:
-
Test ADC with Val-Cit linker
-
Control ADC with a stable linker (optional)
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
Analysis equipment (e.g., LC-MS/MS or ELISA)
Procedure:
-
Thaw Plasma: Thaw the plasma at 37°C.
-
ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[12]
-
Sample Storage: Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to prevent further degradation.[12]
-
Sample Analysis:
-
LC-MS/MS for Free Payload: Precipitate plasma proteins from thawed aliquots (e.g., with acetonitrile). Analyze the supernatant to quantify the concentration of the released payload.[11]
-
LC-MS for DAR Measurement: Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., with anti-human IgG antibody-conjugated magnetic beads). Elute and analyze the ADC to determine the average drug-to-antibody ratio (DAR).[12]
-
ELISA for Intact ADC: Use a sandwich ELISA to quantify the concentration of intact ADC.[13]
-
-
Data Analysis: Plot the percentage of intact ADC, the average DAR, or the concentration of released payload against time to determine the stability profile and half-life (t1/2) of the ADC in plasma.[11][12]
Lysosomal Stability and Cathepsin B Cleavage Assays
These assays are designed to simulate the intracellular environment of a cancer cell to evaluate the efficiency of payload release.[18] This is a critical step to confirm that the linker is effectively cleaved by lysosomal proteases to release the cytotoxic drug.[18]
Quantitative Data on Cathepsin B Cleavage
| Linker | Target Enzyme | Half-life (h) | Cleavage Rate Comparison | Reference |
| Val-Cit | Cathepsin B | 2.8 - 4.6 | Benchmark | [4][19] |
| Val-Ala | Cathepsin B | - | ~Half the rate of Val-Cit | [15][20][21] |
| Phe-Lys | Cathepsin B | - | Faster than Val-Cit with isolated enzyme | [15][21] |
| Glu-Val-Cit (EVCit) | Cathepsin B | 2.8 | - | [4][19] |
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of drug release from an ADC upon incubation with purified cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[3]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[3]
-
Quenching Solution: Acetonitrile with 0.1% formic acid[16]
-
HPLC system with a C18 column
-
Mass spectrometer (optional for peak identification)
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsin B in the Activation Buffer according to the manufacturer's instructions, typically for 15 minutes at 37°C.[16]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3][16]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[3][16]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[3]
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient to separate the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.[16]
Signaling Pathway and Mechanism of Release
The intracellular trafficking and payload release from a Val-Cit linker-based ADC is a well-orchestrated process.
Conclusion
The in vitro characterization of Val-Cit linkers is a critical component of ADC development. A thorough understanding of their stability in plasma and their susceptibility to cleavage by lysosomal proteases is paramount for designing safe and effective targeted cancer therapies. The experimental protocols and comparative data presented in this guide provide a framework for the robust evaluation of Val-Cit linker performance, ultimately contributing to the successful translation of promising ADC candidates from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Critical Cut: A Technical Guide to Cathepsin B Cleavage of Val-Cit-PABC Linkers
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linked to a p-aminobenzylcarbamate (PABC) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). This linker system is engineered for exceptional stability in systemic circulation and highly specific cleavage within the lysosomal compartment of target tumor cells, ensuring the conditional release of potent cytotoxic payloads. This in-depth technical guide provides a comprehensive overview of the core mechanism of Val-Cit-PABC linker cleavage by the lysosomal protease Cathepsin B, supported by quantitative data and detailed experimental protocols.
The Core Mechanism: A Symphony of Specificity and Self-Immolation
The efficacy of the Val-Cit-PABC linker hinges on a finely orchestrated sequence of events that begins with the internalization of the ADC and culminates in the release of the active drug.[1]
1.1. The Tripartite System:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the specific recognition motif for Cathepsin B, a cysteine protease significantly upregulated in the lysosomes of many cancer cells.[1][2][] The choice of Val-Cit provides a critical balance between stability in the bloodstream, where Cathepsin B activity is minimal at neutral pH, and high susceptibility to cleavage in the acidic milieu of the lysosome.[1]
-
p-Aminobenzylcarbamate (PABC) Spacer: This unit acts as a "self-immolative" spacer, connecting the dipeptide to the cytotoxic drug.[1][4][5] Its crucial role is to ensure the release of the payload in its unmodified, fully active form following the enzymatic cleavage of the dipeptide.[1][5] Attaching a bulky drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[4][5]
-
Cytotoxic Payload: This is the therapeutic agent, such as monomethyl auristatin E (MMAE), responsible for inducing cell death upon its release.[1]
1.2. The Cleavage Cascade:
Within the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][6] This enzymatic cleavage is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PABC spacer, which releases the unmodified cytotoxic payload.[4][5]
Intracellular Trafficking: The Journey to the Lysosome
The journey of an ADC from the cell surface to the lysosome is a critical prerequisite for payload release.[1][6]
Quantitative Data on Dipeptide Linker Cleavage
While specific kinetic parameters for the cleavage of full ADCs are often proprietary, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is representative and compiled from methodologies described in the literature.[1] |
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | Cathepsin B | - | - | - |
| Val-Ala-PABC | Cathepsin B | - | - | - |
| Phe-Lys-PABC | Cathepsin B | - | - | - |
| Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published.[1] However, the Val-Cit linker has demonstrated significant potential in screenings due to a favorable combination of protease recognition and stability.[] |
Linker Specificity and Considerations
While the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, further research has revealed a more complex picture.[4] Studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[4] This redundancy can be advantageous, ensuring robust payload release even if Cathepsin B expression is variable.
Furthermore, the stability of the Val-Cit linker can differ between species. For instance, it has been shown to be susceptible to cleavage by the carboxylesterase Ces1C in mouse plasma, which can lead to premature drug release in preclinical mouse models.[5][7][8][9][10] This highlights the importance of careful evaluation in relevant preclinical models and the potential need for linker modifications, such as the addition of a P3 polar acidic residue, to enhance plasma stability.[5][7]
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage.
5.1. Protocol 1: In Vitro Fluorogenic Peptide-Linker Cleavage Assay
Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Fluorogenic peptide-linker substrate (e.g., Val-Cit-PABC-AMC)
-
Cathepsin B inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate recombinant Cathepsin B in the Activation Buffer according to the manufacturer's instructions.
-
Assay Setup: Add a solution of the peptide-AMC substrate to the wells of a 96-well microplate. For the negative control, pre-incubate the activated Cathepsin B with an inhibitor before adding it to the substrate.
-
Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[1]
-
Data Analysis: Subtract the background fluorescence from a blank well (buffer and substrate only). Plot the fluorescence intensity versus time. The rate of cleavage is determined from the initial linear slope of the plot.[1]
5.2. Protocol 2: In Vitro ADC Cleavage Assay by LC-MS/MS
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit-PABC linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.
-
Enzyme Activation: Activate Cathepsin B in the Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[1]
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit-PABC linker is a highly effective and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. The mechanism relies on a series of well-defined events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that initiates a self-immolative cascade to release the active drug.[1] A thorough understanding of this process, supported by rigorous in vitro characterization, is paramount for the successful design and development of next-generation ADCs with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Physicochemical Properties of Cbz-N(Me)-Maytansine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cbz-N(Me)-Maytansine
Maytansinoids are potent microtubule-targeting agents that have shown significant promise as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][2] Their high cytotoxicity, which can be up to 1000 times greater than conventional chemotherapeutic agents, makes them ideal for targeted cancer therapy.[1] Cbz-N(Me)-Maytansine is a synthetic derivative of maytansine (B1676224). The introduction of the Cbz (carbobenzyloxy) group, a common protecting group in organic synthesis, and an N-methyl group is expected to increase the lipophilicity of the maytansinoid. This modification can influence its solubility, stability, and interaction with biological membranes, thereby affecting its overall efficacy and pharmacokinetic profile as an ADC payload.
Predicted Physicochemical Properties
The physicochemical properties of a maytansinoid derivative are critical for its performance as an ADC payload, influencing its conjugation chemistry, stability in circulation, and intracellular release. While specific data for Cbz-N(Me)-Maytansine is unavailable, we can extrapolate its likely properties from well-characterized maytansinoids like maytansine, DM1 (mertansine), and DM4 (ravtansine).
Table 1: Physicochemical Properties of Reference Maytansinoids
| Property | Maytansine | DM1 (Mertansine) | DM4 (Ravtansine) | Cbz-N(Me)-Maytansine (Predicted) |
| Molecular Formula | C₃₄H₄₆ClN₃O₁₀[3][4] | C₃₅H₄₈ClN₃O₁₀S | C₃₈H₅₄ClN₃O₁₀S | C₄₃H₅₄ClN₃O₁₂ |
| Molecular Weight | 692.2 g/mol [3][4] | 738.3 g/mol | 780.4 g/mol | ~856.4 g/mol |
| Aqueous Solubility | Poor | Low | Low | Predicted to be very low due to the increased hydrophobicity from the Cbz and N-methyl groups. |
| Organic Solvent Solubility | Soluble in DMSO, DMF, ethanol[5] | Soluble in DMSO, DMF[5] | Soluble in DMSO, DMF | Expected to be soluble in polar aprotic solvents like DMSO and DMF. |
| LogP (Lipophilicity) | High | High | Higher than DM1 | Predicted to be significantly higher than maytansine and other derivatives due to the presence of the hydrophobic Cbz group. |
| Stability | Can degrade in aqueous solutions[5] | Thiol group can oxidize in aqueous solution[6] | More stable than DM1 in some contexts | The Cbz group is generally stable but can be cleaved under specific conditions (e.g., hydrogenolysis). |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of the physicochemical properties of novel maytansinoid derivatives like Cbz-N(Me)-Maytansine.
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
Cbz-N(Me)-Maytansine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Protocol:
-
Add an excess amount of Cbz-N(Me)-Maytansine to a known volume of PBS (pH 7.4) in a sealed vial.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved Cbz-N(Me)-Maytansine in the supernatant using a validated HPLC method.[7]
-
Prepare a standard curve of Cbz-N(Me)-Maytansine in a suitable solvent (e.g., DMSO) to quantify the concentration in the supernatant.
This protocol assesses the stability of Cbz-N(Me)-Maytansine in a relevant biological matrix over time.
Materials:
-
Cbz-N(Me)-Maytansine stock solution in DMSO
-
Human plasma
-
Incubator
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Quenching solution (e.g., acetonitrile)
Protocol:
-
Spike a known concentration of Cbz-N(Me)-Maytansine into human plasma.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding a cold quenching solution (e.g., 3 volumes of acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated HPLC-UV or LC-MS method to quantify the remaining amount of intact Cbz-N(Me)-Maytansine.[8][9]
-
The degradation rate can be determined by plotting the concentration of the parent compound against time.
This method provides a rapid and efficient way to estimate the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Materials:
-
Cbz-N(Me)-Maytansine
-
1-Octanol
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a reverse-phase column (e.g., C18) and UV detector
Protocol:
-
Prepare a stock solution of Cbz-N(Me)-Maytansine in a suitable solvent (e.g., methanol).
-
Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., methanol) and water.
-
Inject the sample onto the HPLC system using each mobile phase composition and record the retention time (t_R).
-
Determine the dead time (t_0) of the system by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) against the percentage of the organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log(k_w).
-
The LogP value can be estimated from log(k_w) using a calibration curve generated with compounds of known LogP values.[10]
Visualizations
Caption: Mechanism of action of a maytansinoid-based ADC.
Caption: Workflow for solubility determination by the shake-flask method.
Caption: Relationship between chemical modification and physicochemical properties.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Understanding the Bystander Effect of Maytansinoid ADCs: A Technical Guide
This guide provides an in-depth examination of the bystander effect mediated by maytansinoid-based Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanisms of action, the critical role of linker chemistry, and the experimental methodologies used to quantify this phenomenon.
Introduction to the Bystander Effect
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents specifically to cancer cells by leveraging the specificity of a monoclonal antibody to a tumor-associated antigen. The "bystander effect" is a critical phenomenon where the cytotoxic payload released from the target antigen-positive (Ag+) cell diffuses into the surrounding microenvironment and kills adjacent antigen-negative (Ag-) cells.[][2] This effect is particularly important for treating tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[3]
Maytansinoids, such as DM1 and DM4, are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4][5][6] The capacity of a maytansinoid ADC to induce a bystander effect is not an inherent property of the maytansinoid itself but is critically determined by the nature of the linker connecting it to the antibody.
Mechanism: The Decisive Role of the Linker
The processing of a maytansinoid ADC within the cancer cell dictates the chemical form of the released payload, which in turn governs its ability to permeate the cell membrane and affect neighboring cells. This process is fundamentally different for ADCs with non-cleavable versus cleavable linkers.
-
Non-Cleavable Linkers (e.g., SMCC in T-DM1): ADCs with non-cleavable linkers, such as Ado-trastuzumab emtansine (T-DM1), must undergo complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[7] This process yields a key catabolite, lysine-SMCC-DM1 .[4] This catabolite carries the positive charge of the lysine (B10760008) amino acid, which significantly limits its ability to diffuse across the cell membrane.[7][8] As a result, its cytotoxic activity is largely confined to the target cell, leading to a minimal or absent bystander effect.[3][7][9] The exit of this charged catabolite from the lysosome into the cytoplasm of the target cell is itself an active process mediated by transporters like SLC46A3.[10][11]
-
Cleavable Linkers (e.g., Disulfide or Peptide): In contrast, ADCs employing cleavable linkers are designed to release the payload through specific chemical or enzymatic triggers within the tumor microenvironment or inside the cell.[12][13] For example, disulfide linkers can be cleaved in the reducing environment of the cell, while peptide linkers are substrates for lysosomal proteases like Cathepsin B.[9][12] This cleavage releases a payload metabolite that is typically neutral, uncharged, and more hydrophobic.[][9] For maytansinoid ADCs, this can result in metabolites like S-methyl-DM4, which are membrane-permeable and can readily diffuse out of the target cell to kill bystander cells.[6][14] The hydrophobicity of the released metabolite positively correlates with the potency of the bystander effect.[9][15]
The following diagram illustrates the differential processing pathways.
Experimental Protocols for Bystander Effect Assessment
Quantifying the bystander effect is essential for ADC characterization. The in vitro co-culture assay is the gold-standard method.[16]
This assay measures the viability of antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells in the presence of an ADC.[2][17][18]
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses high levels of the target antigen (e.g., HER2-positive N87 or SKBR3 cells).[3][19]
-
Antigen-Negative (Ag-) Cells: Select a cell line that lacks expression of the target antigen (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[3][13] These cells must be engineered to express a stable fluorescent reporter, such as Green Fluorescent Protein (GFP), to distinguish them from the Ag+ population for analysis.[17][18]
2. Monoculture IC50 Determination:
-
Before the co-culture experiment, determine the ADC's cytotoxic potency (IC50) on each cell line individually.[17]
-
The goal is to identify an ADC concentration for the co-culture assay that is highly cytotoxic to the Ag+ cells but has minimal direct cytotoxic effect on the Ag- cells.[17][19]
3. Co-Culture Seeding:
-
Seed Ag+ and Ag- cells together in 96-well plates.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 3:1, 9:1, etc.) while keeping the total cell number per well constant.[17]
-
Include control wells containing only Ag- cells to measure the direct effect of the ADC on this population.[17]
4. ADC Treatment and Incubation:
-
Allow cells to adhere for approximately 24 hours.
-
Treat the wells with the predetermined ADC concentration.
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.[15][17]
5. Viability Assessment:
-
Analyze the viability of the Ag- (GFP-positive) cell population. This is typically done using:
-
Flow Cytometry: Cells are stained with a viability dye (e.g., Propidium Iodide, PI). The percentage of live Ag- cells (GFP-positive, PI-negative) is quantified.[2][16]
-
High-Content Imaging: Automated microscopy is used to count the number of live (GFP-positive) and dead (stained with a viability dye) Ag- cells.[3][17]
-
6. Data Analysis:
-
Calculate the percentage of bystander killing by comparing the viability of Ag- cells in co-culture with their viability in monoculture controls treated with the same ADC concentration.[17] Increased death of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[19][20]
The following diagram outlines the workflow for this assay.
References
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. agilent.com [agilent.com]
- 4. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLC46A3 Is Required to Transport Catabolites of Noncleavable Antibody Maytansine Conjugates from the Lysosome to the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of N-methyl Maytansine Derivatives in Enhancing Antibody-Drug Conjugate Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Among the various classes of payloads, maytansinoids, potent microtubule-targeting agents, have garnered significant attention.[2][3] These compounds, including derivatives of N-methyl maytansine (B1676224) such as DM1 (mertansine) and DM4 (ravtansine), induce mitotic arrest and apoptosis at subnanomolar concentrations.[3][4] However, their narrow therapeutic window necessitates a targeted delivery system like ADCs to minimize systemic toxicity.[5][6] This technical guide provides an in-depth exploration of the role of N-methyl maytansine derivatives in ADC efficacy, focusing on structure-activity relationships, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action of Maytansinoid-Based ADCs
The cytotoxic effect of maytansinoid-based ADCs is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell.[2] This is followed by the internalization of the ADC-antigen complex.[6] Inside the cell, the linker connecting the antibody and the maytansinoid payload is cleaved, or the antibody is degraded, releasing the maytansinoid.[2] The free maytansinoid then binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[2] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2]
Structure-Activity Relationship of N-methyl Maytansine Derivatives
The potent cytotoxic activity of maytansinoids is closely linked to the nature of the substituent at the C3 acyloxy side chain.[5] Modifications at this position are crucial for creating derivatives with appropriate characteristics for ADC development, such as the ability to be conjugated to an antibody.[7] The introduction of a thiol-containing ester side chain at the C3 position of maytansine led to the development of derivatives like DM1.[7]
Studies have explored the influence of various factors on the cytotoxicity and stability of maytansinoid analogs, including:
-
Chain length: The length of the C3 side chain can impact potency.
-
Steric hindrance: Sterically hindered thiol-containing maytansinoids have been shown to be more potent than their unhindered counterparts.[8]
-
Chiral center: The stereochemistry of the side chain is important for activity.
-
N-methyl group: The presence of the N-methyl group influences the molecule's properties.[5]
These structure-activity relationship studies have been instrumental in identifying lead compounds for the development of more effective ADCs.[5]
Quantitative Efficacy Data
The efficacy of ADCs containing N-methyl maytansine derivatives is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro cytotoxicity of a compound.[9]
| Compound | Cell Line | Cancer Type | Reported IC50 | Citation |
| DM1 | MCF7 | Breast Cancer | 330 pM (for mitotic arrest) | [9] |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [9] |
| 4C9-DM1 (ADC) | NCI-H526 | Small Cell Lung Cancer | 158 pM | [9] |
| 4C9-DM1 (ADC) | NCI-H889 | Small Cell Lung Cancer | ~4 nM | [9] |
| 4C9-DM1 (ADC) | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM | [9] |
| ASG-15ME (ADC) | CHP-212 | Neuroblastoma | 0.99 nM | [10] |
| Nimotuzumab-PEG6-DM1-Low (ADC) | DLD-1 | Colorectal Cancer | 36.2 ± 2 nM | [11] |
| Nimotuzumab-PEG6-DM1-High (ADC) | DLD-1 | Colorectal Cancer | 22.5 ± 1 nM | [11] |
| Nimotuzumab-PEG6-DM1-Low (ADC) | MDA-MB-468 | Breast Cancer | 65.5 ± 6 nM | [11] |
| Nimotuzumab-PEG6-DM1-High (ADC) | MDA-MB-468 | Breast Cancer | 48.1 ± 8 nM | [11] |
Note: The data presented are from different studies, and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.[9]
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. For instance, a trastuzumab-maytansinoid ADC structurally similar to T-DM1 has demonstrated efficacy in various mouse tumor xenograft models.[12]
The Bystander Effect
The bystander effect is a critical mechanism for many ADCs, where the cytotoxic payload, once released from the target antigen-positive cell, can diffuse into and kill neighboring antigen-negative tumor cells.[13] This is particularly important for treating heterogeneous tumors with varied antigen expression.[13] The ability of a maytansinoid payload to permeate cell membranes contributes to this effect.[13]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of a maytansinoid ADC on cancer cell lines.[14]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Maytansinoid ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9][14]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9][14] Incubate for 24 hours to allow for cell attachment.[9]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC in complete medium.[14] Remove the existing medium from the wells and add 100 µL of the diluted ADC.[14] Include untreated and vehicle controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[15]
Procedure:
-
Cell Seeding: Seed a constant number of antigen-negative cells (e.g., engineered to express GFP for identification) and varying numbers of antigen-positive cells in a 96-well plate to achieve different ratios.[13]
-
ADC Treatment: After 24 hours, treat the co-cultures with the ADC.[13]
-
Incubation: Incubate the plates for 72-120 hours.[13]
-
Viability Assessment: Stain cells with a nuclear marker and a dead cell stain. Quantify the number of live and dead antigen-negative cells using imaging or flow cytometry.[13]
-
Data Analysis: Calculate the percentage viability of the antigen-negative cells in the co-cultures relative to monoculture controls.[13]
In Vivo Xenograft Model
This protocol describes the evaluation of an ADC's anti-tumor activity in a mouse model.[14]
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[12]
-
Tumor Growth: Allow tumors to grow to a predetermined size.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ADC and vehicle control intravenously or intraperitoneally at a set dose and schedule.[2]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[2] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point.
Conclusion
N-methyl maytansine derivatives are integral to the success of a growing number of ADCs. Their high potency, coupled with the ability to be effectively linked to antibodies, makes them a powerful tool in the fight against cancer. A thorough understanding of their structure-activity relationships, quantitative efficacy, and the nuances of their mechanism of action, including the bystander effect, is essential for the continued development of next-generation ADCs with improved therapeutic indices. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2491021.fs1.hubspotusercontent-na2.net [2491021.fs1.hubspotusercontent-na2.net]
- 11. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Architect of Targeted Destruction: A Technical Guide to the Val-Cit Dipeptide Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and conditional release of potent cytotoxic payloads. This in-depth technical guide provides a comprehensive overview of the Val-Cit linker's design, function, and the critical role it plays in the efficacy and safety of ADCs. Detailed experimental protocols, quantitative data, and visualizations are presented to support ADC research and development.
Core Principles of Val-Cit Linker Design
The Val-Cit linker system is a meticulously designed tripartite entity, comprising the dipeptide itself, a self-immolative spacer, and the cytotoxic payload. This design ensures stability in systemic circulation and specific, efficient cleavage within the target tumor cell.[1][2]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition motif for lysosomal proteases, most notably Cathepsin B, which is often significantly upregulated in the tumor microenvironment.[1][3][4] The choice of Val-Cit provides a crucial balance: it is resistant to cleavage at the neutral pH of the bloodstream but is highly susceptible to enzymatic hydrolysis in the acidic environment of the lysosome.[1][5] Citrulline, being a weaker base than arginine, contributes to the overall stability of the linker.[]
-
p-Aminobenzylcarbamate (PABC) Spacer: This "self-immolative" unit connects the dipeptide to the payload.[1] Its primary function is to ensure the release of the cytotoxic agent in its unmodified, fully active form following the enzymatic cleavage of the Val-Cit dipeptide.[1] Attaching the drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[1]
-
Cytotoxic Payload: This is the therapeutic agent, such as Monomethyl Auristatin E (MMAE), responsible for inducing apoptosis upon its release within the cancer cell.[1] The Val-Cit linker is versatile and can be conjugated to various payloads, including microtubule inhibitors and DNA-damaging agents.[2]
Mechanism of Action: A Journey to Cellular Demise
The therapeutic efficacy of a Val-Cit-based ADC is contingent on a precise sequence of events, beginning with the ADC's interaction with the target cancer cell and culminating in the intracellular release of the cytotoxic payload.
dot
-
Binding and Internalization: The ADC circulates in the bloodstream until its monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[7]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC then fuses with a lysosome. The acidic environment (pH ~5.0) and high concentration of proteases, particularly Cathepsin B, within the lysosome create the ideal conditions for linker cleavage.[1][4] Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer and the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[1]
dot
MMAE-Induced Apoptosis
Upon release, Monomethyl Auristatin E (MMAE) exerts its potent cytotoxic effect by disrupting the microtubule dynamics within the cancer cell.[8]
-
Microtubule Inhibition: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][8] This disruption of the microtubule network is critical as microtubules are essential for forming the mitotic spindle during cell division.
-
Cell Cycle Arrest and Apoptosis: The inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase.[4][8] Unable to proceed through mitosis, the cell undergoes a process known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[4] This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[9]
dot
Quantitative Data on Val-Cit Linker Performance
The performance of an ADC is critically dependent on the stability of its linker in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data for Val-Cit-based ADCs.
Table 1: In Vitro Plasma Stability of Val-Cit ADCs
| Species | Time (hours) | % Intact ADC / % Payload Loss | Reference |
| Human | 168 (7 days) | Highly stable, minimal payload loss | [10] |
| Mouse | 24 | ~22% Payload Loss (for PEG4 linker) | [3] |
| Mouse | 144 (6 days) | >20% release of free drug | [11] |
| Rat | 144 (6 days) | >4% release of free drug | [11] |
Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1C (Ces1C). This is a critical consideration for preclinical evaluation in rodent models.[10][12]
Table 2: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | 0.056 - 0.15 | [13] |
| BT-474 | Breast Cancer (HER2+) | ~0.092 | [3] |
| KPL-4 | Breast Cancer (HER2+) | Subnanomolar | [14] |
| JIMT-1 | Breast Cancer (HER2+) | Subnanomolar | [14] |
| U87MG | Glioblastoma | ~0.5 - 1.0 | [15] |
| SK-MEL-28 | Melanoma | ~1.0 - 5.0 | [15] |
| A549 | Lung Cancer | >10 | [15] |
| HEK293 | Non-cancerous | 482.86 | [16] |
IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.
Detailed Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the development and evaluation of ADCs.
Synthesis of Mc-Val-Cit-PABC-PNP Linker
dot
A detailed protocol for the synthesis of the maleimidocaproyl-Val-Cit-PABC-p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) linker, a common derivative used for conjugation, can be found in the literature.[17][18][19][20] The synthesis is a multi-step process that can be performed using solid-phase or solution-phase chemistry. An improved methodology has been reported to proceed in six steps from L-Citrulline with a 50% overall yield, avoiding undesirable epimerization.[19]
Conjugation of Val-Cit Linker to a Monoclonal Antibody
dot
The conjugation process typically involves the following steps:[21][22]
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl (thiol) groups. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).[21]
-
Conjugation: The maleimide (B117702) group of the Mc-Val-Cit-PABC-payload construct reacts specifically with the generated free thiols on the antibody via a Michael addition reaction to form a stable thioether bond. This reaction is typically performed at a pH of 6.5-7.5.[21]
-
Purification: The resulting ADC is purified to remove any unconjugated antibody, free drug-linker, and other reactants. Common purification techniques include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).[21][22]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[23] Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have longer retention times on the HIC column. The average DAR can be calculated from the peak areas of the different drug-loaded species.[][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains after reduction). The number of conjugated drugs can be determined from the mass difference between the unconjugated and conjugated species.[][26]
In Vitro Plasma Stability Assay
dot
This assay assesses the stability of the ADC linker in plasma.[1][3][10]
-
Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C. A control sample in a buffer like PBS is also included.[3]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours) and stored at -80°C.[1]
-
Sample Preparation and Analysis: The ADC is often isolated from the plasma using immuno-affinity capture.[1] The samples are then analyzed by LC-MS or HIC to determine the average DAR or the concentration of released payload.[1][3]
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted over time to determine the stability of the linker.[3]
Cathepsin B Cleavage Assay
dot
This assay quantifies the rate of drug release from an ADC in the presence of Cathepsin B.[5][27][]
-
Enzyme Activation: Recombinant human Cathepsin B is activated in an appropriate buffer.[27]
-
Reaction Initiation: The ADC is added to the activated Cathepsin B solution in an assay buffer at pH 5.0 to mimic the lysosomal environment.[27]
-
Incubation and Time Points: The reaction mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]
-
Quenching and Analysis: The enzymatic reaction in the aliquots is stopped by adding a quenching solution. The samples are then analyzed by HPLC or LC-MS/MS to quantify the concentration of the released payload.[3][27]
-
Data Analysis: The concentration of the released payload is plotted against time to determine the release kinetics.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 25. lcms.cz [lcms.cz]
- 26. hpst.cz [hpst.cz]
- 27. benchchem.com [benchchem.com]
The Nexus of Precision: An In-depth Technical Guide to Cleavable Linkers in Oncology
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering the promise of targeted chemotherapy with an enhanced therapeutic window. Central to the design and efficacy of these sophisticated biotherapeutics is the linker, a chemical bridge that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody. This guide delves into the fundamental principles of cleavable linkers, providing a comprehensive technical overview of their mechanisms, quantitative performance data, and the experimental protocols essential for their evaluation.
Core Principles of Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation, preventing the premature release of the cytotoxic payload that could lead to off-target toxicity.[1][2] Upon reaching the tumor microenvironment or after internalization into the target cancer cell, these linkers are selectively cleaved by specific physiological triggers, liberating the payload to exert its therapeutic effect.[1][3] This controlled release mechanism is paramount for maximizing anti-tumor activity while minimizing systemic side effects.[2]
The primary strategies for linker cleavage exploit the unique biochemical features of tumor cells and their intracellular compartments, which can be broadly categorized into three main classes: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4][5]
Major Classes of Cleavable Linkers and Their Mechanisms
Protease-Sensitive Linkers
These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsins and legumain, which are often overexpressed in the lysosomes of tumor cells.[4][6][7] The valine-citrulline (Val-Cit) dipeptide is a well-established example, demonstrating high stability in plasma but is efficiently cleaved by cathepsin B within the lysosome.[8][9] Upon enzymatic cleavage of the peptide bond, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the efficient release of the unmodified payload.[4][9]
pH-Sensitive Linkers
Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4), pH-sensitive linkers are designed to undergo hydrolysis at lower pH.[9] Hydrazone linkers are a classic example of this class.[9] While effective in principle, some early hydrazone linkers exhibited instability in circulation, leading to premature drug release.[9]
Glutathione-Sensitive Linkers
This class of linkers utilizes the significant difference in the reducing potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular antioxidant, is substantially higher inside cells (mM range) compared to the plasma (µM range).[10] Disulfide-containing linkers are stable in the bloodstream but are readily cleaved by the high intracellular GSH concentration, releasing the thiolated payload.[10]
Quantitative Data on Cleavable Linker Performance
The selection of an optimal cleavable linker is a data-driven process. The following tables summarize key quantitative data for different classes of cleavable linkers, providing a basis for comparison. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Plasma Stability of Common Cleavable Linkers
| Linker Type | Specific Linker | Stability Metric (Half-life) | Species | Reference |
| Protease-Sensitive | Val-Cit-PABC | ~230 days (in vitro) | Human Plasma | [2] |
| Protease-Sensitive | Val-Ala-PABC | ~30 days (in vitro) | Human Plasma | [2] |
| pH-Sensitive | Hydrazone | 183 hours (at pH 7.4) | Buffer | [11] |
| pH-Sensitive | Hydrazone | 4.4 hours (at pH 5.0) | Buffer | [11] |
| Protease-Sensitive | Asn-Asn | High stability | Mouse and Human Serum | [12] |
| Protease-Sensitive | Val-Cit (tandem glucuronide) | No payload loss after 1 week | Rat Plasma | [9] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC | Linker Type | Cell Line | IC50 | Reference |
| Trastuzumab-Val-Cit-MMAE | Protease-Sensitive | SK-BR-3 (HER2+) | ~0.03 µg/mL | [7] |
| Trastuzumab-AsnAsn-MMAE | Protease-Sensitive | SK-BR-3 (HER2+) | ~0.03 µg/mL | [7] |
| Anti-CD79b-AsnAsn-MMAE | Protease-Sensitive | Granta-519 (high legumain) | ~7x more potent than ValCit | [7] |
| Anti-CD79b-ValCit-MMAE | Protease-Sensitive | Granta-519 (high legumain) | - | [7] |
Signaling Pathways and Experimental Workflows
The cytotoxic payloads released from cleavable linkers induce cell death through various mechanisms. Payloads like Monomethyl Auristatin E (MMAE) and Maytansinoid DM1 are potent microtubule inhibitors.[13][14] They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
The development and evaluation of ADCs with cleavable linkers follow a rigorous experimental workflow, from initial synthesis to in vivo efficacy studies.
Detailed Experimental Protocols
Robust and reproducible experimental methods are essential for the accurate evaluation and comparison of cleavable linkers.
Protocol for ADC Synthesis (Cysteine Conjugation)
This protocol describes a general method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate (B84403) buffer with EDTA).[15]
-
Reduction: Add a calculated molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The molar excess of TCEP determines the number of available cysteine residues for conjugation.[15]
-
Conjugation: Add the maleimide-drug-linker solution (typically a 5-10 fold molar excess over the available thiols) to the reduced antibody solution. The final concentration of any organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation. Incubate the reaction at room temperature for 1-2 hours.[15]
-
Quenching: Add a quenching reagent, such as N-acetyl cysteine, in molar excess to cap any unreacted maleimide (B117702) groups. Incubate for 20-30 minutes.[2]
-
Purification: Purify the ADC from unconjugated drug-linker and quenching reagent using size-exclusion chromatography (SEC).[15]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the level of aggregation by SEC.[2]
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma to predict its behavior in circulation.
-
Incubation: Spike the ADC into plasma from the relevant species (e.g., human, mouse) at a final concentration of typically 100 µg/mL. Prepare a control sample in a buffer like PBS. Incubate all samples at 37°C.[16][17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately store the aliquots at -80°C until analysis.[16]
-
Sample Preparation for LC-MS:
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR or the concentration of released payload over time.[16][18]
Cathepsin B Cleavage Assay
This assay determines the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.
-
Enzyme Activation: Activate recombinant human cathepsin B by pre-incubating it in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5) at 37°C for 15 minutes.[19]
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Initiate the cleavage reaction by adding the activated cathepsin B.[19]
-
Incubation: Incubate the reaction mixture at 37°C.[6]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction, for instance, by adding a protease inhibitor or by rapid freezing.[6]
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.[6][19]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay measures the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
-
Cell Seeding: Co-seed antigen-positive (Ag+) and antigen-negative (Ag-, often fluorescently labeled for identification) cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[8][20]
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the ADC.[20]
-
Incubation: Incubate the cells for a period of 72-120 hours.[8]
-
Viability Assessment: Assess the viability of the Ag- cell population using a method that can distinguish between the two cell types, such as flow cytometry based on the fluorescent label, or by using imaging techniques.[8]
-
Data Analysis: Determine the IC50 of the ADC on the Ag- cells in the presence of Ag+ cells to quantify the bystander effect.[8]
Conclusion
The rational design and selection of cleavable linkers are pivotal to the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of their cleavage mechanisms, coupled with rigorous experimental evaluation of their stability, cleavage kinetics, and biological activity, is essential for advancing the next generation of targeted cancer therapies. The principles and protocols outlined in this guide provide a foundational framework for researchers and drug developers working at the forefront of this exciting field.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
The Cutting Edge of Cancer Therapy: An In-depth Technical Guide to Novel Maytansinoid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the potent efficacy of antibody-drug conjugates (ADCs), with maytansinoid-based ADCs at the forefront of this revolution. These powerful agents, which combine the specificity of monoclonal antibodies with the cytotoxicity of maytansinoid payloads, have demonstrated significant promise in treating various malignancies.[1][2] This technical guide delves into the core scientific principles, experimental methodologies, and latest advancements in the exploratory studies of novel maytansinoid conjugates, providing a comprehensive resource for professionals in the field.
Mechanism of Action: A Targeted Disruption of Cellular Machinery
Maytansinoids, such as the widely used derivatives DM1 and DM4, are highly potent microtubule-targeting agents.[3][4] Their mechanism of action is initiated by the binding of the ADC's monoclonal antibody to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[4][5]
Once inside the cell, the conjugate is trafficked to the lysosome. There, depending on the linker chemistry, the maytansinoid payload is released either through the cleavage of a labile linker or via the degradation of the antibody itself.[1][6] The liberated maytansinoid then binds to tubulin, inhibiting its polymerization and disrupting the formation and function of the mitotic spindle.[3][6] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and targeted cancer cell death.[1][5]
Core Components: Building a Better Conjugate
The efficacy and safety of a maytansinoid ADC are critically dependent on the interplay of its three key components: the antibody, the linker, and the maytansinoid payload.
-
Antibody: The choice of monoclonal antibody determines the specificity of the ADC for the target cancer cells, minimizing off-target toxicity.
-
Payload: Maytansinoid derivatives like DM1 (mertansine) and DM4 (soravtansine) are favored for their high cytotoxicity.[4] Novel derivatives are continually being explored to enhance potency and overcome resistance mechanisms.[7][8]
-
Linker: The linker is a crucial element that connects the antibody to the payload. Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor cell, such as low pH in lysosomes or the presence of certain enzymes.[9] Disulfide and peptide linkers are common examples.[7][10] Cleavable linkers can also facilitate the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[6][11]
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload.[9][12] This often results in a charged metabolite that is less permeable and may reduce bystander killing but can offer greater plasma stability.[6]
-
Quantitative Analysis of Novel Maytansinoid Conjugates
The development of novel maytansinoid conjugates involves rigorous preclinical evaluation to determine their potency, specificity, and therapeutic window. The following tables summarize representative quantitative data from various exploratory studies.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs in Various Cancer Cell Lines
| Conjugate | Target Antigen | Cell Line | IC50 (pM) | Reference |
| huC242-SPDB-DM4 | CanAg | COLO 205 | 15 | [10] |
| huC242-SMCC-DM1 | CanAg | COLO 205 | 40 | [10] |
| Anti-CD19-PEG4Mal-DM1 | CD19 | Ramos (MDR1+) | ~300 | [13] |
| Anti-CD19-SMCC-DM1 | CD19 | Ramos (MDR1+) | >1000 | [13] |
| Trastuzumab-AJICAP-Maytansinoid | HER2 | NCI-N87 | Not Specified | [14][15] |
| T-DM1 (Kadcyla®) | HER2 | NCI-N87 | Not Specified | [14][15] |
| Zn8_DM1 (SMDC) | Phosphatidylserine | HCC1806 | Not Specified | [16][17] |
Note: IC50 values are highly dependent on the specific experimental conditions.
Table 2: In Vivo Efficacy of Maytansinoid Conjugates in Xenograft Models
| Conjugate | Xenograft Model | Dosing Regimen | Outcome | Reference |
| huC242-SPDB-DM4 | COLO 205 | Not Specified | Significant tumor growth inhibition | [10] |
| Anti-EpCAM-PEG4Mal-DM1 | KB (MDR1+) | Not Specified | Marked tumor eradication | [13] |
| Trastuzumab-AJICAP-Maytansinoid | NCI-N87 | 5 mg/kg | Similar efficacy to T-DM1 | [15] |
| Zn8_DM1 (SMDC) | HCC1806 | Not Specified | Tumor regression | [16][17] |
Table 3: Pharmacokinetic Parameters of Maytansinoid Conjugates
| Conjugate | Species | Key Finding | Reference |
| huC242-DM1 | Mice | Conjugate half-life (ELISA): 42.2 h | [18] |
| High DAR (~9-10) ADCs | Mice | Rapid clearance and liver accumulation | [19][20] |
| Low DAR (2-6) ADCs | Mice | Better therapeutic index, slower clearance | [19][20] |
| Trastuzumab-AJICAP-Maytansinoid | Rat | MTD > 120 mg/kg (vs. 20 mg/kg for T-DM1) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel maytansinoid conjugates. Below are outlines for key experimental procedures.
General Protocol for Maytansinoid-Linker Synthesis and Antibody Conjugation
This process involves the chemical synthesis of a maytansinoid derivative containing a linker with a reactive group for antibody conjugation.
Protocol Outline:
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., PBS) and its concentration is adjusted.[21] For certain conjugation chemistries, interchain disulfide bonds may be partially reduced using an agent like DTT to generate reactive thiol groups.
-
Payload-Linker Preparation: The maytansinoid-linker is dissolved in an organic solvent such as DMA or DMSO.[21]
-
Conjugation Reaction: The payload-linker solution is added to the antibody solution at a specific molar excess. The reaction is incubated for a set time (e.g., 2-4 hours) at room temperature with gentle mixing.[21] The pH of the reaction can be critical and is typically maintained between 4 and 9.[22]
-
Purification: The resulting ADC is purified from unconjugated payload-linker and other reactants. Size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.[21]
-
Characterization: The purified ADC is thoroughly characterized.
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute and can be determined using techniques like UV-Vis spectroscopy or mass spectrometry.[21]
-
Purity and Aggregation: Assessed by SEC.
-
Free Drug Level: Quantified to ensure it is below acceptable limits.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Protocol Outline:
-
Cell Plating: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC, the free maytansinoid drug, and a non-targeting control ADC.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the ADC in an animal model.
Protocol Outline:
-
Tumor Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and other relevant controls (e.g., unconjugated antibody, non-targeting ADC) via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Future Directions and Novel Approaches
The field of maytansinoid conjugates is continuously evolving, with several key areas of active research:
-
Site-Specific Conjugation: Novel technologies like the AJICAP® platform allow for the production of homogeneous ADCs with a defined DAR.[1][14] This improves the therapeutic index and simplifies manufacturing compared to traditional stochastic lysine (B10760008) conjugation.[14][15]
-
Novel Linker-Payload Technologies: Research is focused on developing new linkers that offer better stability and more efficient payload release.[11][16] Thioester-linked maytansinoids are one such area being explored.[16][17] Additionally, payloads that can overcome multidrug resistance are of high interest.[13]
-
Small Molecule Drug Conjugates (SMDCs): An alternative to antibodies, small molecule targeting ligands are being used to deliver maytansinoids. SMDCs offer potential advantages in terms of synthesis and pharmacokinetics.[16][17]
-
Combination Therapies: The favorable safety profile of some maytansinoid ADCs makes them suitable candidates for combination treatments with other cancer therapies to achieve synergistic effects.[2]
The continued exploration of novel maytansinoid conjugates, driven by innovative chemistry and a deeper understanding of cancer biology, holds immense potential to deliver more effective and safer treatments for patients, truly embodying the "magic bullet" concept envisioned over a century ago.[4]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. biochempeg.com [biochempeg.com]
- 5. scienceopen.com [scienceopen.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunoconjugates containing novel maytansinoids: promising anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and Biodistribution of the Antitumor Immunoconjugate, Cantuzumab Mertansine (huC242-DM1), and Its Two Components in Mice | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Val-Cit-amide-Cbz-N(Me)-Maytansine to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach enhances the therapeutic window of the cytotoxic drug by minimizing systemic exposure and associated toxicity. Maytansinoids, highly potent microtubule-depolymerizing agents, are frequently utilized as payloads in ADCs. Their efficacy is significantly improved when delivered specifically to tumor cells via a monoclonal antibody.
This document provides a detailed protocol for the conjugation of a novel maytansinoid derivative, Val-Cit-amide-Cbz-N(Me)-Maytansine, to a monoclonal antibody. This linker-drug incorporates a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, designed for selective release of the maytansinoid payload within the lysosomal compartment of target cells. The protocol covers the preparation of the antibody, the conjugation reaction, and the purification and characterization of the resulting ADC.
Mechanism of Action
The mechanism of action for an ADC utilizing a cleavable Val-Cit linker is a multi-step process that ensures targeted cell killing.
-
Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to a specific antigen expressed on the surface of cancer cells.
-
Endocytosis and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis and trafficked to the lysosome.[1]
-
Enzymatic Cleavage: The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome lead to the cleavage of the Val-Cit linker.[][3]
-
Payload Release and Action: The cleavage of the linker releases the active maytansinoid payload into the cytoplasm of the cancer cell.[1] The maytansinoid then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
This section details the materials and step-by-step procedures for the conjugation of this compound to a target antibody.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting moiety of the ADC |
| This compound Linker-Drug | Amsbio (AMS.T80885) | Cytotoxic payload with cleavable linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Reducing agent for antibody disulfide bonds |
| Conjugation Buffer (e.g., PBS, pH 7.4) | Standard Supplier | Reaction buffer for the conjugation |
| Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO) | Standard Supplier | Solvent for dissolving the linker-drug |
| Quenching Reagent (e.g., N-acetylcysteine) | Standard Supplier | To stop the conjugation reaction |
| Purification Buffer (e.g., PBS, pH 7.4) | Standard Supplier | Buffer for size-exclusion chromatography |
| Size-Exclusion Chromatography (SEC) Column | Standard Supplier | For purification of the ADC |
Protocol 1: Antibody Reduction and Conjugation
This protocol outlines the steps for a cysteine-based conjugation, which is a common method for linkers like Val-Cit-Maytansine.
1. Antibody Preparation:
- Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
- If necessary, perform a buffer exchange to ensure the antibody is in the desired conjugation buffer.
2. Antibody Reduction:
- To expose the reactive thiol groups, the interchain disulfide bonds of the antibody need to be partially or fully reduced.
- Add a 5- to 10-fold molar excess of a reducing agent like TCEP to the antibody solution. The exact molar excess will determine the average number of available thiol groups and should be optimized for the desired drug-to-antibody ratio (DAR).
- Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
3. Linker-Drug Preparation:
- Dissolve the this compound linker-drug in a minimal amount of an organic solvent such as DMA or DMSO to create a stock solution (e.g., 10-20 mM).
4. Conjugation Reaction:
- Add the dissolved linker-drug to the reduced antibody solution. A typical starting point is a 5- to 10-fold molar excess of the linker-drug over the antibody.
- The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
- Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing, protected from light.[4]
5. Quenching the Reaction:
- To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine in a 2 to 5-fold molar excess over the initial amount of linker-drug.
- Incubate for 30 minutes at room temperature.
Protocol 2: Purification of the Antibody-Drug Conjugate
Purification is critical to remove unreacted linker-drug and any aggregated ADC.
1. Size-Exclusion Chromatography (SEC):
- Equilibrate a size-exclusion chromatography (SEC) column with purification buffer (e.g., PBS, pH 7.4).
- Load the quenched reaction mixture onto the SEC column.
- Elute the ADC with the purification buffer. The ADC will elute as the main peak, separated from the smaller, unreacted linker-drug and quenching reagent.
- Collect the fractions corresponding to the ADC monomer peak.
2. Concentration and Formulation:
- Pool the ADC-containing fractions and concentrate the solution to the desired final concentration using a suitable method like centrifugal filtration.
- The final ADC can be formulated in a buffer that ensures its stability for storage.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Data Presentation: Expected ADC Characteristics
The following tables summarize typical quantitative data obtained during the characterization of maytansinoid-based ADCs. The values presented are for illustrative purposes and may vary depending on the specific antibody, linker-drug, and conjugation conditions used.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Typical Average DAR | Reference |
| UV-Vis Spectroscopy | Measures absorbance at 280 nm (for antibody) and at the maximum absorbance of the maytansinoid (around 252 nm). | 3.0 - 4.0 | [4] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug molecules, which increases hydrophobicity. | 3.5 (distribution of DAR 0, 2, 4, 6, 8) | [5] |
| Mass Spectrometry (MS) | Provides the exact mass of the intact ADC, allowing for direct calculation of the number of conjugated drugs. | 3.0 - 4.0 | [6][7] |
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-DM1 (T-DM1) | ~0.3 - 0.4 | [8] |
| BT-474 | HER2 | Trastuzumab-DM4 | ~0.5 | |
| MCF7 | HER2 (low) | Trastuzumab-DM1 (T-DM1) | >100 | [8] |
| NCI-H526 | CD56 | 4C9-DM1 ADC | 0.158 | [8] |
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
1. By UV-Vis Spectroscopy:
- Measure the absorbance of the purified ADC solution at 280 nm and at the maximum absorbance wavelength of the maytansinoid payload (typically around 252 nm).
- Calculate the concentration of the antibody and the drug using their respective extinction coefficients at these two wavelengths and the Beer-Lambert law.
- The DAR is the molar ratio of the drug to the antibody.
2. By Hydrophobic Interaction Chromatography (HIC):
- Inject the purified ADC onto a HIC column.
- Use a decreasing salt gradient to elute the different ADC species. Species with a higher DAR are more hydrophobic and will elute later.
- The average DAR is calculated from the peak areas of the different DAR species.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).[4][8]
1. Cell Seeding:
- Seed target antigen-positive and -negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow the cells to attach.
2. ADC Treatment:
- Prepare serial dilutions of the purified ADC and a control antibody in complete cell culture medium.
- Add the diluted ADC or control to the cells and incubate for 72-120 hours.
3. MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into a purple formazan (B1609692) product.
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to untreated control cells.
- Plot the cell viability against the ADC concentration and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
Mechanism of Action Pathway
Caption: ADC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]
- 6. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Valine-Citrulline (Val-Cit) Linkers in Antibody-Drug Conjugate (ADC) Construction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a revolutionary class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells. A critical component of an ADC is the linker that connects the antibody to the payload, as it dictates the stability of the conjugate in circulation and the efficiency of drug release at the tumor site. The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in ADC development due to its remarkable balance of plasma stability and susceptibility to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] This targeted release mechanism aims to concentrate the cytotoxic agent within cancer cells, thereby minimizing off-target toxicity.[2][]
These application notes provide a comprehensive overview of the experimental use of Val-Cit linkers in ADC construction, including detailed protocols for key assays and a summary of comparative performance data.
Mechanism of Action
The efficacy of an ADC with a cleavable linker is fundamentally dependent on the precise and efficient release of its cytotoxic payload within the target cell. The Val-Cit linker system employs a specific enzymatic cleavage strategy to achieve this controlled release.[][5]
-
Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5][6]
-
Lysosomal Trafficking: Following internalization, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.[5][7]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B, a protease that is often highly expressed in tumor cells, recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[7][8][9]
-
Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified and fully active cytotoxic payload into the cytoplasm of the cancer cell.[9]
This targeted intracellular release mechanism is a key advantage of Val-Cit linkers, contributing to a wider therapeutic window by minimizing premature drug release in systemic circulation.[6]
Data Presentation: Comparative Performance of Val-Cit Linkers
The choice of linker can significantly impact the performance of an ADC. The following tables summarize quantitative data comparing Val-Cit linkers to other linker technologies and variations.
Table 1: In Vitro Cytotoxicity (IC50 Values) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | [6] |
| Non-cleavable | - | HER2+ | 609 | [6] |
| Val-Cit | PBD | Human non-Hodgkin lymphoma | Similar activity to novel disulfide ADC | [6][] |
| SMCC-DM1 | DM1 | EGFR and EpCAM xenograft models | Less active than CX-DM1 ADC | [6] |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of ADCs with Different Linkers
| Linker Type | Conjugate | Species | Half-life (t1/2) | Reference |
| Val-Cit | MMAE | Human Plasma | >7 days | [6] |
| Val-Cit | Conjugate | Mouse Plasma | Hydrolyzed within 1 hour | [6] |
| SMCC-DM1 | DM1 | Mouse Plasma | Comparable to CX-DM1 ADC (t1/2 ~9.9 days) | [6] |
| Sulfatase-cleavable | - | Mouse Plasma | >7 days | [11] |
Longer half-life indicates greater stability in circulation.
Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs
| Linker Type | Payload | Model | Efficacy | Reference |
| Val-Cit | MMAE | Non-Hodgkin lymphoma xenograft (Jeko-1) | Efficacious | [12] |
| EVCit | MMAF | HER2-positive breast cancer xenograft | Complete remission, greater efficacy than VCit | [13][14] |
| cBu-Cit | - | Tumor-bearing mice | Greater tumor suppression than Val-Cit ADC | [11][15] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the potency of ADCs in killing target cancer cells.[6]
Materials:
-
ADC constructs and unconjugated antibody control
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[7]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a negative control.[2]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[2]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.[1][6]
Materials:
-
ADC of interest
-
Pooled plasma from the desired species (e.g., human, mouse, rat)[1]
-
Incubator at 37°C
-
Method for ADC analysis (e.g., ELISA, HPLC, or LC-MS)
Methodology:
-
Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[6]
-
Sample Collection: At each time point, collect an aliquot of the plasma sample.
-
Analysis: Analyze the samples to quantify the amount of intact ADC remaining. This can be done through various methods:
-
Data Analysis: Plot the percentage of intact ADC remaining over time and calculate the plasma half-life (t1/2).[1]
Mandatory Visualizations
Signaling Pathway of Val-Cit Linker Cleavage
Caption: Intracellular trafficking and payload release of a Val-Cit ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC in vitro cytotoxicity.
Challenges and Recent Advancements
While Val-Cit linkers are widely used, they are not without challenges. A significant issue is their instability in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[8][16] This premature payload release can lead to off-target toxicity.[13][14] Additionally, the hydrophobicity of the Val-Cit linker can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[17]
To address these limitations, several advancements have been made:
-
Modified Peptide Sequences: The development of the glutamic acid-valine-citrulline (EVCit) tripeptide linker has shown significantly improved stability in mouse plasma without compromising cathepsin B-mediated cleavage.[13][14]
-
Alternative Peptide Linkers: Researchers are exploring other dipeptide sequences, such as valine-alanine (Val-Ala), which has demonstrated improved hydrophilicity and stability in some contexts.[18][19]
-
Novel Cleavage Chemistries: The development of linkers that are substrates for other lysosomal enzymes, such as β-glucuronidase and sulfatase, offers alternative strategies for payload release.[11][18]
Conclusion
The Val-Cit linker remains a robust and effective choice for ADC development, offering a well-characterized mechanism for targeted payload release.[5] However, researchers must be aware of its limitations, particularly concerning its stability in rodent models. The protocols and data presented in these application notes provide a framework for the rational design and evaluation of ADCs utilizing Val-Cit and other advanced linker technologies, ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Advances in ADC Linker Research | AxisPharm [axispharm.com]
Application Notes and Protocols for Cell-Based Assays for Maytansinoid ADC Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1] Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents frequently used as payloads in ADCs due to their high cytotoxicity, with activity up to 1000 times higher than conventional chemotherapeutic agents.[2][3] They induce cell death at subnanomolar concentrations by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[2][4]
The efficacy of a maytansinoid ADC is critically dependent on a series of events including binding to the target antigen, internalization, and the release of the cytotoxic payload.[5] Therefore, robust and reproducible in vitro cell-based assays are essential for screening and characterizing ADC candidates, predicting in vivo efficacy, and understanding their mechanism of action.[6][7] These assays are a crucial first step to evaluate ADCs before advancing to more complex and costly in vivo studies.[7]
This document provides detailed protocols for key cell-based assays used to evaluate the cytotoxicity of maytansinoid ADCs, including methods for assessing cell viability, membrane integrity, and apoptosis.
Mechanism of Action of Maytansinoid ADCs
The cytotoxic action of a maytansinoid ADC is a multi-step process that begins with the specific binding of the ADC's antibody component to a target antigen on the surface of a cancer cell.[2] This is followed by:
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[5][8]
-
Payload Release: Inside the lysosome, the linker connecting the antibody and the maytansinoid is cleaved, or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[4][8]
-
Microtubule Disruption: The released maytansinoid binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[4][]
-
Cell Cycle Arrest & Apoptosis: This disruption leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis), mediated by pathways such as caspase activation.[3][4][]
Experimental Workflow Overview
A typical workflow for assessing ADC cytotoxicity involves several key stages, from initial cell culture preparation to final data analysis. The specific assay used for readout (e.g., colorimetric, luminescent) is chosen based on the cytotoxic endpoint being measured.
Data Presentation: In Vitro Cytotoxicity of Maytansinoid ADCs
The potency of an ADC is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[1] The following table summarizes representative cytotoxicity data for maytansinoid-based ADCs from various studies.
| ADC / Payload | Cell Line | Target Antigen | IC50 Value | Citation |
| STRO-001 | NHL Cell Lines | CD74 | Nanomolar to sub-nanomolar | [4] |
| Maytansine (Free Drug) | BT474 | N/A | 0.42 nM | [5] |
| Maytansine (Free Drug) | BJAB | N/A | 0.27 nM | [5] |
| Trastuzumab-Maytansinoid (TM-ADC) | MDA-MB-361 | HER2 | 1.6 nmol/L | [10] |
| Zt/g4-DM1 | H2228 | RON | 0.12 nM | [11] |
| Zt/g4-DM1 | H358 | RON | 0.15 nM | [11] |
| Zt/g4-DM1 | T-47D | RON | 0.21 nM | [11] |
| Anti-CD33-SMCC-DM1 | MOLM-13 | CD33 | ~100-300 pM | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized for quantification.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid ADC and relevant controls (e.g., non-targeting ADC, unconjugated antibody)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6][14]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of complete medium.[6][14]
-
Include wells with medium only to serve as a blank control.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14][15]
-
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1][6]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the ADC concentration (log scale) and determine the IC50 value using non-linear regression analysis.[13]
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[1]
Materials:
-
Cell-free culture supernatants from ADC-treated cells (prepared as in Protocol 1, steps 1-2)
-
LDH Cytotoxicity Detection Kit (commercially available)
-
96-well flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Prepare Controls: Set up the following controls in triplicate on the assay plate:
-
Background Control: Culture medium only.
-
Low Control (Spontaneous LDH Release): Supernatant from untreated cells.
-
High Control (Maximum LDH Release): Supernatant from untreated cells lysed with the lysis solution provided in the kit.
-
Experimental: Supernatant from ADC-treated cells.
-
-
Sample Collection:
-
After the ADC incubation period, centrifuge the 96-well cell plate at ~250 x g for 5-10 minutes.[16]
-
Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
-
Data Acquisition and Analysis:
-
Add the stop solution if required by the kit protocol.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically ~490 nm, with a reference wavelength of ~650 nm).
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] * 100
-
-
Plot the percent cytotoxicity against ADC concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[18][19] The assay reagent contains a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[20]
Materials:
-
Cells cultured and treated with ADC in white-walled 96-well plates (for luminescence assays).
-
Caspase-Glo® 3/7 Assay System (commercially available, e.g., from Promega).
-
Luminometer (plate reader).
Procedure:
-
Reagent Preparation:
-
Assay Execution:
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.[19]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19] This single step lyses the cells and initiates the caspase reaction.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized for the specific cell line and treatment conditions.[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.[22]
-
Plot the relative luminescence units (RLU) against the ADC concentration. The increase in luminescence indicates the induction of apoptosis.
-
Conclusion
The selection of appropriate cell-based assays is fundamental for the preclinical evaluation of maytansinoid ADCs. The protocols detailed here for MTT, LDH, and Caspase-Glo® 3/7 assays provide a robust framework for assessing cell viability, cytotoxicity, and the induction of apoptosis, respectively. By employing these methods, researchers can effectively screen ADC candidates, elucidate their mechanisms of action, and generate the critical data needed to guide the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biological evaluation of antibody-maytansinoid conjugates as a strategy of RON targeted drug delivery for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 18. criver.com [criver.com]
- 19. ulab360.com [ulab360.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Valine-Citrulline-Maytansinoid Antibody-Drug Conjugates in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo application of antibody-drug conjugates (ADCs) featuring a valine-citrulline (Val-Cit) linker and a maytansinoid payload in mouse models of cancer. This document outlines the critical considerations for experimental design, provides detailed protocols for efficacy and stability studies, and presents a summary of reported quantitative data to facilitate cross-study comparisons.
Introduction
Val-Cit-maytansinoid ADCs are a prominent class of biotherapeutics designed for targeted cancer therapy. The mechanism of action relies on the specific binding of the monoclonal antibody component to a tumor-associated antigen, followed by internalization of the ADC.[1] Within the lysosomal compartment of the cancer cell, the Val-Cit linker is designed to be cleaved by proteases like cathepsin B, releasing the potent maytansinoid payload (e.g., DM1 or DM4).[2][] The released maytansinoid then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4]
A critical consideration for preclinical studies in mice is the stability of the Val-Cit linker. This linker has been shown to be susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), which is not a significant issue in human plasma.[2][5][6] This instability can lead to off-target toxicity and an underestimation of the ADC's therapeutic potential.[2][7] Modifications to the linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, have been developed to enhance stability in mouse models.[2][7]
Data Presentation: In Vivo Efficacy and Stability of Val-Cit-Maytansinoid ADCs
The following tables summarize quantitative data from various preclinical studies of Val-Cit-maytansinoid ADCs in mouse xenograft models.
Table 1: Summary of In Vivo Efficacy Studies
| ADC Target | Linker | Payload | Cancer Model | Mouse Strain | Key Efficacy Findings | Reference |
| HER2 | Val-Cit-PABC | DM1 | HER2+ Breast Cancer | Nude Mice | Expected to have high tumor growth inhibition, with the potential for a bystander effect.[8] | [8] |
| HER2 | EVCit-PABC | DM1 | HER2+ Breast Cancer | BALB/c Mice | Led to complete remission in two xenograft models, whereas the VCit-based ADC showed poor therapeutic effect.[2] | [2] |
| EpCAM | SMCC | DM1 | HCT-15 (Colon Carcinoma) | SCID Mice | Showed antigen-dependent antitumor activity.[9] | [9] |
| EpCAM | PEG4Mal | DM1 | HCT-15, COLO 205MDR (Colon Carcinoma) | SCID Mice | More efficacious than the SMCC-linked conjugate in MDR tumor models.[9] | [9] |
| ADAM9 | Tripeptide | DM21-C | Cell Line-Derived and Patient-Derived Xenografts | CD-1 Nude, Athymic Nude, or SCID Mice | Demonstrated potent antitumor activity.[10] | [10] |
| CanAg | d-Ala-l-Ala | Anilino-Maytansinoid | HT-29 (Colon Carcinoma) | Mice | More efficacious against heterogeneous xenografts than disulfide-linked ADCs. |
Table 2: Comparative In Vivo Stability of ADC Linkers in Mouse Models
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference |
| Val-Cit-PABC | ITC6104RO | Mouse | Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c).[5] | [5] |
| Val-Cit-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | Conjugation site significantly impacts in vivo stability.[5] | [5] |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2 ADC | BALB/c Mice | Dramatically improved the ADC half-life in mouse models from 2 days to 12 days.[7] | [7] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, demonstrating high stability in mouse plasma.[5] | [5] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days.[5] | [5] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of a Val-Cit-maytansinoid ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, athymic nude, or SCID mice)[8][10]
-
Cancer cell line expressing the target antigen
-
Val-Cit-maytansinoid ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium or PBS.
-
Subcutaneously implant 5-10 x 10^6 cells into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin monitoring tumor growth once they are palpable.
-
Measure tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
-
Animal Grouping and ADC Administration:
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint can be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
-
Analyze survival data if applicable.
-
Protocol 2: In Vivo Stability Assessment of ADCs
This protocol outlines the methods for assessing the stability of Val-Cit-maytansinoid ADCs in mouse plasma.
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method quantifies the concentration of the intact, antibody-conjugated drug over time in plasma samples.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used to measure both the intact ADC and the free payload in plasma, providing a comprehensive assessment of ADC stability and payload release.
Procedure (General Outline):
-
Animal Dosing: Administer the ADC intravenously to the selected mouse model.[5]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis:
-
For ELISA, use a sandwich ELISA format to capture the antibody and detect the conjugated drug.
-
For LC-MS/MS, perform sample extraction to isolate the ADC and/or free payload, followed by chromatographic separation and mass spectrometric detection.
-
-
Data Analysis:
-
Plot the concentration of the intact ADC over time.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).
-
Visualizations
Caption: Workflow for an in vivo ADC efficacy study.
Caption: Cellular mechanism of Val-Cit-maytansinoid ADCs.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Val-Cit Linker Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1] Its design facilitates high stability in systemic circulation and specific, efficient cleavage within the lysosomal compartment of target tumor cells, ensuring the conditional release of potent cytotoxic payloads.[1][2] Cathepsin B, a lysosomal cysteine protease often upregulated in cancer cells, is the primary enzyme responsible for this cleavage.[3][4] The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for Cathepsin B activity, making the Val-Cit linker an effective tool for targeted cancer therapy.[1][4]
This document provides detailed protocols for assessing the enzymatic cleavage of the Val-Cit linker by Cathepsin B, offering methodologies for both rapid, high-throughput screening and detailed kinetic analysis of payload release from an ADC.
Signaling Pathway and Experimental Workflow
The therapeutic action of a Val-Cit linker-based ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.
Figure 1: ADC internalization and payload release pathway.
The assessment of Val-Cit linker cleavage is crucial for the preclinical evaluation of ADCs. The following workflow outlines a typical in vitro enzymatic assay.
Figure 2: Experimental workflow for an in vitro Cathepsin B cleavage assay.
Quantitative Data Summary
The efficiency of linker cleavage can vary based on the dipeptide sequence and the nature of the substrate. The following tables provide a summary of comparative data for different peptide linkers.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 | Not Applicable |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental setups.[5]
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Model Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| Z-Arg-Arg-AMC | 0.39 | - | - | pH 6.0 |
| Z-Phe-Arg-AMC | - | - | - | pH 4.6, 5.5, 7.2 |
| Z-Nle-Lys-Arg-AMC | - | - | - | pH 4.6, 5.5, 7.2 |
Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions and substrate reporters.[4][6]
Experimental Protocols
Protocol 1: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage by Cathepsin B.[1][4]
Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B[1]
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC)[4]
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[1]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[1]
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control[1]
-
96-well black, flat-bottom microplate[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Reagent Preparation: Prepare the Assay Buffer and Activation Buffer.[1]
-
Enzyme Activation: Activate the recombinant Cathepsin B in the Activation Buffer according to the manufacturer's instructions, typically for 15 minutes at 37°C.[5][7]
-
Assay Setup:
-
Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate.[1]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C.[1] Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes).[1] Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[1]
Data Analysis:
-
Subtract the background fluorescence from the blank well.[1]
-
Plot the fluorescence intensity versus time.[1]
-
The rate of cleavage is determined from the initial linear slope of the plot.[1]
Protocol 2: In Vitro ADC Cleavage Assay by LC-MS/MS
This method provides a quantitative analysis of the release of the payload from an ADC over time.[1]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[1]
Materials:
-
ADC with Val-Cit-PAB linker[1]
-
Recombinant Human Cathepsin B[1]
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[1]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[1]
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)[1]
-
LC-MS/MS system[1]
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.[1]
-
Enzyme Activation: Activate Cathepsin B in the Activation Buffer.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer.[1] Incubate the reaction mixture at 37°C.[1]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[1]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.[1] Collect the supernatant for analysis.[1]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[1]
Data Analysis:
-
Plot the concentration of the released payload against time to determine the release kinetics.[1]
Considerations
While Val-Cit was initially designed for specific cleavage by Cathepsin B, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to its cleavage.[3][8] This redundancy can be advantageous, as it may reduce the likelihood of ADC resistance due to the loss of a single protease.[1] It is also important to note that the Val-Cit linker can be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation.[3][9]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the assessment of Val-Cit linker cleavage by Cathepsin B. A thorough understanding and robust evaluation of linker cleavage are paramount for the successful development of effective and safe antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 9. preprints.org [preprints.org]
Application of Cbz-Protected Maytansinoids in Bioconjugation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, potent microtubule-targeting agents, are highly effective cytotoxic payloads for antibody-drug conjugates (ADCs). Their high potency, however, necessitates precise control during the conjugation process to ensure the stability and efficacy of the final ADC. One strategy to achieve this control is the use of protecting groups, such as the carboxybenzyl (Cbz) group, to temporarily mask reactive functionalities during synthesis and bioconjugation.
These application notes provide a comprehensive overview of the rationale, protocols, and considerations for the use of Cbz-protected linkers in the synthesis of maytansinoid ADCs. The protocols detailed below are based on established bioconjugation principles and provide a framework for the development of homogenous and effective ADCs.
Rationale for Using Cbz Protection in Maytansinoid Bioconjugation
The primary amino group is a common reactive handle used for conjugation. However, its high nucleophilicity can lead to undesirable side reactions during the synthesis of the drug-linker construct or during the conjugation to the antibody. The Cbz group serves as a robust protecting group for primary amines on a linker molecule. Its key advantages in this context include:
-
Stability: The Cbz group is stable under a wide range of reaction conditions, including those used for activating linkers and modifying antibodies.
-
Orthogonality: It is orthogonal to many other protecting groups and is stable to the conditions used for common bioconjugation reactions, such as NHS-ester couplings.
-
Selective Removal: The Cbz group can be efficiently and cleanly removed under specific conditions, most commonly catalytic hydrogenolysis, which are mild and generally do not affect the integrity of the antibody or the maytansinoid payload.
By protecting the amine on the linker, the Cbz group ensures that the linker is correctly activated and subsequently conjugated to the desired functionality on the antibody, leading to a more homogenous and well-defined ADC.
Experimental Data
The following tables summarize representative quantitative data for maytansinoid ADCs. While this data is not specific to ADCs prepared with Cbz-protected linkers, it provides a benchmark for the expected performance of maytansinoid conjugates.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC Construct | Target Cell Line | Antigen | IC50 (nM) | Reference |
| Trastuzumab-MCC-DM1 | SK-BR-3 | HER2 | 0.1 | [1] |
| Anti-EpCAM-SPP-DM1 | MCF7 | EpCAM | 1.2 | [2] |
| Anti-CD30-vc-MMAE | Karpas 299 | CD30 | 0.03 | [3] |
Table 2: Pharmacokinetic Parameters of Maytansinoid ADCs in Rats
| ADC Construct | Half-life (t½, hours) | Clearance (mL/hr/kg) | Volume of Distribution (Vd, L/kg) | Reference |
| Trastuzumab-MCC-DM1 | 120 | 0.25 | 0.04 | [4] |
| huC242-SPDB-DM4 | 96 | 0.32 | 0.05 | [5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a maytansinoid ADC using a Cbz-protected linker. The overall workflow involves the synthesis of the drug-linker conjugate, deprotection of the Cbz group, and subsequent conjugation to the antibody.
Protocol 1: Synthesis of Cbz-Protected Maytansinoid-Linker Conjugate
This protocol describes the synthesis of a maytansinoid-linker conjugate where the linker contains a Cbz-protected amine. The maytansinoid derivative used here is DM1, which has a free thiol group for conjugation.
Materials:
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Cbz-NH-PEGn-COOH (e.g., Cbz-NH-PEG4-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Activation of the Cbz-protected linker: a. Dissolve Cbz-NH-PEGn-COOH (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour. c. Monitor the reaction by TLC to confirm the formation of the NHS ester.
-
Conjugation to DM1: a. In a separate flask, dissolve DM1 (1 equivalent) in anhydrous DMF. b. Add the activated Cbz-linker solution to the DM1 solution. c. Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight. d. Monitor the reaction by TLC or LC-MS.
-
Purification: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the Cbz-protected maytansinoid-linker conjugate. c. Characterize the purified product by mass spectrometry and NMR.
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group from the maytansinoid-linker conjugate to expose the primary amine.[6]
Materials:
-
Cbz-protected maytansinoid-linker conjugate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
Procedure:
-
Dissolve the Cbz-protected maytansinoid-linker conjugate in methanol or ethanol.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[6]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected maytansinoid-linker conjugate with a free amine. This product should be used immediately in the next step or stored under an inert atmosphere to prevent oxidation of the thiol group on DM1.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the deprotected maytansinoid-linker to a monoclonal antibody. This procedure targets the carboxyl groups on the antibody, which are first activated with EDC/Sulfo-NHS.[6]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Deprotected maytansinoid-linker conjugate
-
EDC and Sulfo-NHS
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Antibody Activation: a. Activate the antibody by adding a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. b. Incubate for 15-30 minutes at room temperature. c. Remove excess activation reagents using a desalting column, exchanging the antibody into the conjugation buffer.[6]
-
Conjugation Reaction: a. Immediately add the deprotected maytansinoid-linker conjugate to the activated antibody solution. A typical starting point is a 5- to 10-fold molar excess of the drug-linker over the antibody.[6] b. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching and Purification: a. Quench the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50 mM.[6] b. Purify the resulting ADC from unconjugated drug-linker and other reagents using size exclusion chromatography (SEC).
-
Characterization: a. Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly used.
Visualizations
Mechanism of Action of Maytansinoid ADCs
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Val-Cit-PABC Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker, a critical component in the development of antibody-drug conjugates (ADCs). The protocols detailed below outline two primary solution-phase synthetic routes to the key intermediate, Fmoc-Val-Cit-PAB-OH, and its subsequent activation to Fmoc-Val-Cit-PAB-PNP, ready for payload conjugation.
The Val-Cit dipeptide sequence is specifically designed for cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[1][2][3] The PABC moiety serves as a self-immolative spacer, which upon cleavage of the dipeptide, spontaneously releases the attached drug in its unmodified, active form.[1][4]
Synthetic Strategy Overview
Two main routes for the synthesis of the Fmoc-Val-Cit-PAB-OH intermediate are presented:
-
Route A (Direct Coupling): This route involves the direct coupling of the pre-synthesized Fmoc-Val-Cit-OH dipeptide with p-aminobenzyl alcohol (PABA). While direct, this method can be prone to side reactions and lower yields.[4]
-
Route B (Improved, Sequential Assembly): This improved methodology first couples Fmoc-protected citrulline with p-aminobenzyl alcohol, followed by Fmoc deprotection and subsequent coupling with Fmoc-valine. This sequence is designed to minimize epimerization at the citrulline stereocenter and generally results in higher overall yields and purity.[1][4]
Following the synthesis of the Fmoc-Val-Cit-PAB-OH core, the terminal alcohol is activated, typically with p-nitrophenyl chloroformate, to generate Fmoc-Val-Cit-PAB-PNP. The p-nitrophenyl (PNP) carbonate is an excellent leaving group, facilitating the efficient conjugation of the linker to amine-containing payloads.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations in the synthesis of the Val-Cit-PABC linker.
Caption: Overview of two synthetic routes to Fmoc-Val-Cit-PABC-PNP.
Experimental Protocols
The following are detailed protocols for the synthesis of the Val-Cit-PABC linker.
Route A: Direct Coupling Protocol
This route provides a direct method for the synthesis of the intermediate Fmoc-Val-Cit-PAB-OH.[5]
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Methanol (MeOH)
-
Ether
-
Ethyl acetate
Procedure:
-
Dissolve p-aminobenzyl alcohol (1.0 equivalent) in a mixture of dichloromethane and methanol.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 2.0 equivalents) to the solution.
-
Stir the mixture for 5 minutes.[1]
-
Stir the resulting solution at room temperature for 18 hours.[1][5]
-
Remove the volatiles in vacuo.
-
Triturate the residue with ether and wash sequentially with ether, ethyl acetate, and ether again to obtain Fmoc-Val-Cit-PAB-OH as a light yellowish solid.[1]
Route B: Improved Sequential Assembly Protocol
This improved methodology is designed to minimize epimerization and improve overall yield.[1][4]
Step 1: Synthesis of Fmoc-Cit-PAB-OH
Materials:
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
p-Aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cit-OH (1.0 equivalent) and p-aminobenzyl alcohol (1.0 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction at room temperature, monitoring by LC-MS until completion.
-
Purify the product by standard chromatographic techniques.
Step 2: Fmoc Deprotection
Materials:
-
Fmoc-Cit-PAB-OH
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M).
-
Add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours.[1]
-
Remove DMF and excess piperidine under reduced pressure.
-
The resulting residue (H-Cit-PAB-OH) can be further purified by co-evaporation with DMF.[1]
Step 3: Dipeptide Formation
Materials:
-
H-Cit-PAB-OH residue
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the H-Cit-PAB-OH residue in DMF (0.1 M).
-
Add Fmoc-Val-OSu (1.1 equivalents) and stir the solution at room temperature for 16-20 hours.[1][6]
-
Remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a 3-12% MeOH in CH2Cl2 gradient) to yield Fmoc-Val-Cit-PAB-OH.[6]
Final Step: Activation of Fmoc-Val-Cit-PAB-OH
This protocol describes the activation of the hydroxyl group on the PABC spacer to facilitate subsequent conjugation to a payload.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
bis(4-nitrophenyl) carbonate (PNP-carbonate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (1.5-2.0 equivalents).
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by LC-MS.[7]
-
Upon completion, the product, Fmoc-Val-Cit-PAB-PNP, can be purified by precipitation or chromatography.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and subsequent conjugation of the Val-Cit-PABC linker.
Caption: General experimental workflow for Val-Cit-PABC linker synthesis and conjugation.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of Val-Cit-PABC linkers. Note that yields can vary based on reaction scale, purity of reagents, and specific conditions used.
| Reaction Step | Synthetic Route | Reported Yield | Reference |
| Fmoc-Val-Cit-PAB-OH Formation | Route A (Direct Coupling) | 98% | [1] |
| Fmoc-Cit-PABOH Formation | Route B (Sequential) | 60-80% | [4] |
| Dipeptide (Fmoc-Val-Cit-PABOH) Formation | Route B (Sequential) | 85-95% | [4] |
| Mc-Val-Cit-PABOH Synthesis (Overall) | 6-step alternative route | 50% | [4] |
| Mc-Val-Cit-PABOH from Val-Cit-PABOH | Final acylation step | 85-97% | [4] |
Characterization
The synthesized linker intermediates and the final product should be characterized to confirm their identity and purity. Recommended analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess purity. For example, the expected mass for Fmoc-Val-Cit-PAB-OH is 601.29 g/mol , which would be observed as 602.3 (M+H)+ in positive ion mode ESI-MS.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized linker.
Concluding Remarks
The protocols and data provided herein offer a detailed guide for the successful synthesis of the Val-Cit-PABC linker. The choice between the direct coupling and the improved sequential assembly routes will depend on the specific requirements for yield, purity, and scalability. The improved methodology (Route B) is generally recommended to avoid epimerization and achieve higher purity of the final product.[4] Careful monitoring and purification at each step are crucial for obtaining a high-quality linker ready for conjugation in the development of potent and selective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
Practical Guide to Maytansinoid Antibody-Drug Conjugate (ADC) Formulation and Storage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, potent microtubule-targeting agents, are a class of cytotoxic payloads frequently used in the development of Antibody-Drug Conjugates (ADCs). The inherent hydrophobicity of maytansinoids presents unique challenges in the formulation and storage of these complex biotherapeutics. Improper formulation can lead to aggregation, loss of potency, and altered pharmacokinetic profiles, compromising both safety and efficacy. This guide provides a practical overview of the key considerations and methodologies for the successful formulation and storage of maytansinoid ADCs, ensuring the development of stable and effective cancer therapies.
Key Considerations for Maytansinoid ADC Formulation
The primary goal of formulation development is to identify a set of conditions that maintain the ADC's physical and chemical stability. Due to the hydrophobic nature of maytansinoid payloads, aggregation is a primary concern.[1] Key factors to control during formulation development include pH, buffer composition, and the use of excipients.
pH and Buffer Systems
The selection of an appropriate pH and buffer system is critical for maintaining the stability of the antibody component of the ADC and minimizing chemical degradation. A pH range of 5.0 to 6.0 is often optimal for the stability of the monoclonal antibody and can help control aggregation. Common buffer systems used for ADC formulations are summarized in the table below.
Excipients for Stabilization
Excipients are added to the formulation to protect the ADC from degradation during processing, storage, and administration. For maytansinoid ADCs, excipients that prevent aggregation and protect against physical stresses are particularly important.
-
Stabilizers/Lyoprotectants: Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used to stabilize the protein structure during lyophilization and in the liquid state.[2][3]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included at low concentrations to minimize aggregation and surface-induced denaturation.
Data Presentation: Formulation and Storage Conditions
Table 1: Typical Formulation Components for Maytansinoid ADCs
| Component | Example | Concentration Range | Purpose |
| Buffering Agent | Histidine[2][3], Acetate, Succinate, Citrate | 10-50 mM | Maintain optimal pH, minimize degradation |
| pH | 5.0 - 6.0 | - | Enhance stability and control aggregation |
| Stabilizer/Lyoprotectant | Trehalose[2][3], Sucrose | 2-10% (w/v) | Protect against physical stress, stabilize during lyophilization |
| Surfactant | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevent aggregation and surface adsorption |
| ADC Concentration | - | 1-20 mg/mL | Therapeutic dose dependent |
Table 2: Recommended Storage Conditions for Maytansinoid ADCs
| Formulation Type | Temperature | Duration | Key Considerations |
| Liquid Formulation | 2-8°C | Short-term (days to weeks) | Prone to aggregation over time. |
| Liquid Formulation | -20°C to -80°C | Long-term (months to years) | Avoid repeated freeze-thaw cycles which can induce aggregation. |
| Lyophilized Powder | 2-8°C or Room Temperature | Long-term (years) | Most stable form for long-term storage.[4] |
| Reconstituted ADC | 2-8°C | Short-term (hours to days) | Use as soon as possible after reconstitution. |
Experimental Protocols
Protocol 1: Formulation Buffer Screening for a Novel Maytansinoid ADC
Objective: To identify the optimal buffer system and pH for the stability of a new maytansinoid ADC.
Methodology:
-
Prepare the maytansinoid ADC in a series of buffer systems (e.g., acetate, citrate, succinate, histidine) at varying pH levels (e.g., 5.0, 5.5, 6.0, 6.5).
-
The final ADC concentration should be at the target therapeutic concentration (e.g., 5 mg/mL).
-
Divide each formulation into aliquots for baseline analysis and stability testing.
-
Analyze the baseline samples (T=0) for aggregation by Size-Exclusion Chromatography (SEC), charge heterogeneity by ion-exchange chromatography (IEC), and Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Store the remaining aliquots at accelerated stress conditions (e.g., 40°C for 2-4 weeks) and real-time storage conditions (e.g., 4°C).
-
At specified time points, analyze the stressed samples using the same analytical methods as the baseline.
-
Compare the changes in aggregation, charge variants, and DAR across the different formulations to identify the most stable conditions.
Protocol 2: Lyophilization of a Maytansinoid ADC
Objective: To develop a lyophilization cycle to produce a stable, readily reconstitutable powder form of the maytansinoid ADC.
Methodology:
-
Formulation: Prepare the maytansinoid ADC in a formulation buffer containing a lyoprotectant (e.g., 20 mM Histidine, 5% Trehalose, pH 5.2).[2][3]
-
Filling: Aseptically fill vials with the liquid ADC formulation to the desired volume. Partially insert lyophilization stoppers.
-
Freezing:
-
Load the filled vials into a lyophilizer.
-
Cool the shelves to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C).
-
Hold at this temperature for a sufficient time to ensure complete freezing of the product.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to a point below the Tg' (e.g., -10°C to -25°C) to sublimate the ice.
-
Hold until the majority of the ice has been removed.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature further (e.g., 20°C to 30°C) to remove residual unfrozen water.
-
Hold until the desired final moisture content is reached.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas (e.g., nitrogen), fully insert the stoppers, and remove the vials for crimp sealing.
Protocol 3: Reconstitution and Stability Assessment of Lyophilized Maytansinoid ADC
Objective: To establish the procedure for reconstituting the lyophilized ADC and assess its short-term stability.
Methodology:
-
Reconstitution:
-
Allow the lyophilized ADC vial to equilibrate to room temperature.
-
Slowly add the required volume of Sterile Water for Injection (SWFI) or an appropriate reconstitution buffer down the side of the vial.
-
Gently swirl the vial to dissolve the cake. Avoid vigorous shaking to prevent foaming and denaturation.
-
Visually inspect for complete dissolution and the absence of particulates.
-
-
Post-Reconstitution Analysis:
-
Immediately after reconstitution, perform baseline analysis for aggregation (SEC), purity (RP-HPLC), and visual appearance.
-
Store the reconstituted solution at 2-8°C.
-
Analyze the solution at various time points (e.g., 4, 8, 12, 24 hours) to determine the duration of stability.
-
Monitor for any changes in aggregation, purity, and appearance.
-
Visualizations
Maytansinoid ADC Formulation Development Workflow
Caption: A streamlined workflow for Maytansinoid ADC formulation development.
Lyophilization and Reconstitution Cycle
Caption: The lyophilization process and subsequent reconstitution of a Maytansinoid ADC.
Key Degradation Pathways for Maytansinoid ADCs
Caption: Common physical and chemical degradation pathways for Maytansinoid ADCs.
Conclusion
The successful formulation and storage of maytansinoid ADCs are paramount to their clinical and commercial success. A systematic approach to formulation development, including careful screening of buffers and excipients, is essential to mitigate the inherent stability challenges posed by the hydrophobic maytansinoid payload. Lyophilization remains a robust strategy for ensuring long-term stability. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to develop stable and effective maytansinoid ADC therapeutics.
References
Application Notes and Protocols for Val-Cit-amide-Cbz-N(Me)-Maytansine in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. By combining the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload, ADCs enable the selective delivery of chemotherapy to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. Maytansinoids, a class of potent microtubule-targeting agents, are frequently utilized as payloads in ADC development. Their high cytotoxicity makes them effective at killing cancer cells, even at low concentrations.
This document provides detailed application notes and experimental protocols for the use of Val-Cit-amide-Cbz-N(Me)-Maytansine , a potent maytansinoid derivative equipped with a cleavable linker system, in the research and development of novel ADCs. The valine-citrulline (Val-Cit) dipeptide linker is designed to be stable in the bloodstream and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the maytansinoid payload is preferentially unleashed within the cancer cells.
Mechanism of Action
The therapeutic action of an ADC utilizing this compound follows a multi-step process. This process begins with the specific binding of the ADC's monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The internalized complex is then trafficked to the lysosomes, the cell's recycling and degradation centers. Inside the acidic environment of the lysosome, proteases, particularly Cathepsin B, recognize and cleave the Val-Cit linker. This cleavage releases the active maytansinoid payload into the cytoplasm. Once liberated, the maytansinoid exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Data Presentation
Disclaimer: The following quantitative data is representative of maytansinoid ADCs utilizing Val-Cit linkers and is provided for illustrative purposes. Actual values for an ADC with this compound will be dependent on the specific antibody, target antigen, and cancer cell line.
Table 1: Representative In Vitro Cytotoxicity of a Maytansinoid ADC
| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | 0.5 - 5 |
| BT-474 | Breast Cancer | High | 1 - 10 |
| MDA-MB-468 | Breast Cancer | Low/Negative | > 1000 |
| NCI-N87 | Gastric Cancer | High | 2 - 15 |
Table 2: Representative In Vivo Efficacy in a Xenograft Model (e.g., NCI-N87 Gastric Cancer)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly x 3 | 0 |
| Non-binding ADC | 5 | Once weekly x 3 | < 10 |
| Maytansinoid ADC | 2.5 | Once weekly x 3 | 60 - 80 |
| Maytansinoid ADC | 5 | Once weekly x 3 | > 90 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for the conjugation of a thiol-reactive maytansinoid derivative to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide (B117702) group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching agent: N-acetylcysteine
-
Solvent for payload: Dimethyl sulfoxide (B87167) (DMSO)
-
Purification buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
Add a 2-3 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Payload Conjugation:
-
Dissolve the this compound-maleimide in DMSO to a concentration of 10 mM.
-
Add a 5-8 molar excess of the payload solution to the reduced mAb.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the payload to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody (non-binding ADC or unconjugated antibody)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or controls.
-
Incubate for 72-120 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability versus ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor activity of the ADC in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Antigen-positive cancer cell line
-
Matrigel (optional)
-
ADC, non-binding control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject 1-10 x 10^6 cancer cells subcutaneously into the flank of each mouse. Cells can be resuspended in a mixture of media and Matrigel to promote tumor growth.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer the ADC, control ADC, or vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Conclusion
This compound is a promising payload-linker combination for the development of highly potent and specific Antibody-Drug Conjugates. The protocols and information provided in this document offer a foundational framework for researchers to incorporate this technology into their targeted cancer therapy research programs. Careful optimization of the conjugation process, thorough in vitro characterization, and robust in vivo evaluation are critical steps for the successful development of novel ADC candidates.
Synthesis of Maytansinoid Drug-Linker Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the step-by-step synthesis of maytansinoid drug-linker complexes, commonly utilized in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below cover the synthesis of the maytansinoid drug, the linker, the conjugation process, and the purification and characterization of the final complex.
Introduction
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] Their high cytotoxicity makes them ideal payloads for ADCs, which leverage the specificity of monoclonal antibodies to deliver these potent drugs directly to tumor cells, thereby minimizing systemic toxicity.[1] The synthesis of a maytansinoid ADC is a multi-step process involving the preparation of the maytansinoid payload, the chemical linker, the conjugation of the two, and finally, the purification and characterization of the resulting ADC.[3]
Synthesis of Maytansinoid Payload (DM1)
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) is a derivative of maytansine (B1676224) modified to contain a thiol group, which allows for its conjugation to a linker.[4] The synthesis of DM1 can be achieved from a maytansine precursor.
Experimental Protocol: Synthesis of DM1
This protocol describes the synthesis of DM1 from N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine.[5]
Materials:
-
N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine
-
Dithiothreitol (B142953) (DTT)
-
Potassium phosphate (B84403) buffer (0.05 M, pH 7.5, containing 2 mM EDTA)
-
Potassium phosphate buffer (0.2 M, pH 6.0, containing 2 mM EDTA)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
HPLC system with a preparative cyano column
Procedure:
-
Dissolve N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).
-
Stir the solution at room temperature under an inert atmosphere (argon or nitrogen).
-
Add a solution of dithiothreitol (6.2 mmol) in 0.05 M potassium phosphate buffer (pH 7.5) containing 2 mM EDTA (140 mL).
-
Monitor the reaction progress by HPLC. The reaction is typically complete within three hours.
-
Once the reaction is complete, add 0.2 M potassium phosphate buffer (pH 6.0) containing 2 mM EDTA (250 mL).
-
Extract the mixture with ethyl acetate (3 x 600 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude thiol-containing maytansinoid (DM1).
-
Purify the crude product by HPLC using a preparative cyano column equilibrated with a mixture of hexanes/2-propanol/ethyl acetate (78.0:5.5:16.5, v/v/v) at a flow rate of 150 mL/min.
-
Collect the fractions containing the purified DM1 and evaporate the solvent to yield a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 76% | [5] |
| Extinction Coefficient (Methanol) | ε280 nm = 5422 M-1 cm-1, ε252 nm = 25,800 M-1 cm-1 | [5] |
Synthesis of a Non-Cleavable Linker (SMCC) and Drug-Linker Complex (SMCC-DM1)
The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable heterobifunctional crosslinker.[6] It contains an NHS ester that reacts with primary amines (like those on antibody lysine (B10760008) residues) and a maleimide (B117702) group that reacts with thiols (like the one on DM1).[3][6]
Experimental Protocol: Synthesis of SMCC-DM1
This protocol describes the synthesis of the SMCC-DM1 drug-linker complex.[7]
Materials:
-
DM1
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve DM1 in anhydrous DMF.
-
To the stirred solution of DM1, add a solution of SMCC (1.1 equivalents) in anhydrous DMF dropwise at room temperature.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure SMCC-DM1 conjugate.
Conjugation of SMCC-DM1 to an Antibody
The final step is the conjugation of the drug-linker complex (SMCC-DM1) to a monoclonal antibody. This protocol provides a general procedure for lysine-based conjugation.[6][8]
Experimental Protocol: Antibody-SMCC-DM1 Conjugation
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
SMCC-DM1
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25)
-
Ultrafiltration unit (e.g., Amicon-30 kDa)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the conjugation buffer at a concentration of 2-10 mg/mL.[1][8]
-
Drug-Linker Preparation: Immediately before use, dissolve SMCC-DM1 in DMSO or DMA to a stock concentration (e.g., 10 mM).[6]
-
Conjugation Reaction: Add the desired molar excess of the SMCC-DM1 solution to the antibody solution. A typical molar excess is 5- to 15-fold.[1][8]
-
Incubate the reaction mixture at room temperature or 32°C for 2-24 hours with gentle mixing.[1][8] The reaction time can be varied to achieve the desired drug-to-antibody ratio (DAR).[8]
-
Purification: Purify the ADC from unreacted SMCC-DM1 and other small molecules using a desalting column or ultrafiltration.[3][8]
Quantitative Data for a Representative ADC (Trastuzumab-DM1):
| Parameter | Value | Reference |
| Average DAR | ~3.5 | [6] |
| Stability in mice (7 days) | 29% decrease in DAR | [6] |
Purification and Characterization of the Maytansinoid ADC
Proper purification and characterization are crucial to ensure the quality, efficacy, and safety of the ADC.
Experimental Protocol: ADC Purification by Size Exclusion Chromatography (SEC)
SEC is a common method to remove unconjugated drug-linker and aggregates.[9]
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., Sephadex G-25)
-
Formulation buffer (e.g., PBS)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the formulation buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the void volume.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration.
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody (DAR) can be determined using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified ADC solution at 252 nm and 280 nm.
-
Calculate the DAR using the molar extinction coefficients of the drug and the antibody at these wavelengths.
Experimental Protocol: DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC can separate ADC species with different DARs, providing information on the drug load distribution and purity.[1]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR1, DAR2, etc.) to calculate the average DAR.
Typical HIC Data for a Lysine-Conjugated ADC:
| Species | Elution Order |
| DAR 0 (Unconjugated Ab) | First |
| DAR 1 | Second |
| DAR 2 | Third |
| ... | ... |
| Higher DAR species | Last |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of maytansinoid drug-linker complexes.
Caption: Overall workflow for the synthesis of a maytansinoid ADC.
Caption: Chemical conjugation scheme for SMCC-DM1 to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Maytansinoid-Based Dual-Payload Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Standard ADCs typically utilize a single cytotoxic payload, but tumor heterogeneity and acquired resistance can limit their efficacy. Dual-payload ADCs, which incorporate two distinct cytotoxic agents with different mechanisms of action onto a single monoclonal antibody (mAb), represent a promising strategy to overcome these limitations. This approach can broaden the therapeutic window, enhance cytotoxic potency, and potentially overcome drug resistance mechanisms.
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis.[1] They are clinically validated payloads in successful ADCs.[1] This document provides detailed application notes and protocols for the development of dual-payload ADCs featuring a maytansinoid as one of the cytotoxic agents. We will explore the combination of a maytansinoid with another microtubule inhibitor (auristatin) and with a DNA-damaging agent (topoisomerase I inhibitor).
Rationale for Dual-Payload ADCs
Combining two payloads with distinct mechanisms of action on a single ADC can offer several advantages:
-
Enhanced Efficacy: Simultaneous disruption of multiple critical cellular pathways can lead to synergistic or additive cell killing.[2]
-
Overcoming Resistance: If a tumor cell develops resistance to one payload, the second payload can still exert its cytotoxic effect.[2]
-
Combating Tumor Heterogeneity: In a heterogeneous tumor where cells may have varying sensitivity to different drugs, a dual-payload ADC increases the probability of effectively targeting a wider range of cancer cells.[3]
A prime example of combining two microtubule inhibitors involves the co-delivery of a maytansinoid (DM1) and an auristatin (MMAE). Although both are anti-mitotic agents, they bind to different sites on tubulin, which may lead to a more profound disruption of microtubule dynamics.[]
A mechanistically diverse approach involves combining a maytansinoid with a DNA-damaging agent, such as the topoisomerase I inhibitor SN-38.[5] This strategy targets both cell division through microtubule disruption and DNA replication, two fundamental processes in cancer cell proliferation.[2]
Data Presentation
In Vitro Cytotoxicity
The following tables summarize the in vitro potency of single-payload and dual-payload ADCs in various cancer cell lines.
Table 1: In Vitro Potency of HER2-Targeting Dual-Payload ADC (MMAE/DM1) in Breast and Colon Cancer Cell Lines
| Cell Line | ADC Configuration | GR50 (nM) |
| SK-BR-3 (High HER2) | Dual-Payload (Tmab-VcMMAE-SMCC-DM1) | 0.29[6] |
| Trastuzumab (Tmab) only | 1967[6] | |
| Free MMAE | 0.04[6] | |
| Free DM1 | 0.66[6] | |
| DLD-1 (Low HER2) | Dual-Payload (Tmab-VcMMAE-SMCC-DM1) | 3.36[6] |
| Trastuzumab (Tmab) only | 1971[6] | |
| Free MMAE | 0.04[6] | |
| Free DM1 | 0.04[6] |
Table 2: In Vitro Potency of a Bispecific Dual-Payload ADC (MMAF/SN-38) in Various Cancer Cell Lines
| Cell Line | ADC Configuration | IC50 (nM) |
| BxPC-3 (Pancreatic) | Dual-Payload (412a-MMAF+SN-38) | 0.1 - 1 |
| Single-Payload (412a-MMAF) | 1 - 10 | |
| Single-Payload (412a-SN-38) | 1 - 10 | |
| MKN45 (Gastric) | Dual-Payload (412a-MMAF+SN-38) | 0.1 - 1 |
| Single-Payload (412a-MMAF) | 1 - 10 | |
| Single-Payload (412a-SN-38) | 1 - 10 |
Note: IC50 values are estimated from graphical data presented in the source.[7]
In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of a dual-payload ADC compared to single-payload ADCs in a xenograft model.
Table 3: In Vivo Efficacy of a Dual-Payload ADC in a BxPC-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
| Dual-Payload (412a-MMAF+SN-38) | 1 | Significant and sustained tumor growth inhibition[5] |
| Single-Payload (412a-MMAF) | 1 | Less effective tumor growth inhibition compared to dual-payload[5] |
| Single-Payload (412a-SN-38) | 1 | Less effective tumor growth inhibition compared to dual-payload[5] |
Experimental Protocols
Protocol 1: Sequential Conjugation of Two Payloads to a Monoclonal Antibody
This protocol describes a method for the sequential conjugation of two different payloads to a monoclonal antibody, for example, a maytansinoid and a topoisomerase inhibitor. This method allows for controlled attachment of each payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload 1 (e.g., Maytansinoid-linker with a maleimide (B117702) group)
-
Payload 2 (e.g., SN-38-linker with an NHS ester)
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer 1 (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Conjugation Buffer 2 (e.g., PBS, pH 8.0)
-
Quenching solution (e.g., N-acetylcysteine for maleimide reactions, Tris for NHS ester reactions)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Organic solvent (e.g., DMSO)
Procedure:
-
Antibody Preparation and Reduction:
-
Buffer exchange the mAb into Conjugation Buffer 1.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
Add a 2-3 molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation of Payload 1 (Maytansinoid):
-
Dissolve the maytansinoid-linker in DMSO to a stock concentration of 10 mM.
-
Add the desired molar excess of the maytansinoid-linker solution to the reduced mAb. A typical starting point is a 5-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
Add the quenching solution (N-acetylcysteine) to a final concentration of 1 mM and incubate for 20 minutes.
-
-
Purification of Intermediate ADC:
-
Purify the intermediate ADC (mAb-Payload 1) using an SEC column to remove excess payload and quenching solution.
-
Pool the fractions containing the ADC.
-
-
Conjugation of Payload 2 (SN-38):
-
Buffer exchange the purified intermediate ADC into Conjugation Buffer 2.
-
Dissolve Payload 2-linker (with NHS ester) in DMSO.
-
Add a 5-10 molar excess of the Payload 2 solution to the intermediate ADC.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
Add the quenching solution (Tris) to a final concentration of 50 mM and incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final dual-payload ADC using an SEC column to remove unconjugated payload and other reagents.
-
Characterize the final product as described in Protocol 2.
-
Protocol 2: Characterization of the Dual-Payload ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
The average number of each payload conjugated to the antibody must be determined.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for protein) and at the characteristic wavelength of each payload.
-
Calculate the concentration of the antibody and each payload using their respective extinction coefficients.
-
The DAR for each payload is the molar ratio of the payload to the antibody.[]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated payloads.[]
-
Inject the purified dual-payload ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The resulting chromatogram will show peaks corresponding to different DAR species. The weighted average DAR can be calculated from the peak areas.[]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate determination of the DAR for each payload.[9]
-
2. In Vitro Cytotoxicity Assay:
-
Cell Culture:
-
Plate cancer cells with varying target antigen expression levels in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the dual-payload ADC, the corresponding single-payload ADCs, and a non-targeting control ADC.
-
Add the ADC dilutions to the cells and incubate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or SRB assay).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the cell viability against ADC concentration and determine the IC50 or GR50 value.[6]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD-scid).[10]
-
Subcutaneously implant human cancer cells that express the target antigen.[11]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
2. Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, single-payload ADCs, dual-payload ADC).
-
Administer the ADCs intravenously (i.v.) at a predetermined dose and schedule (e.g., once weekly for 3 weeks).[12]
3. Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise and weigh the tumors.
4. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Use appropriate statistical tests to compare tumor growth between groups.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a maytansinoid/DNA-damaging agent dual-payload ADC.
Caption: Experimental workflow for dual-payload ADC development and evaluation.
Conclusion
The development of maytansinoid-based dual-payload ADCs offers a promising avenue for enhancing the therapeutic potential of targeted cancer therapies. By combining the potent anti-mitotic activity of maytansinoids with a second cytotoxic agent possessing a complementary mechanism of action, it is possible to achieve synergistic anti-tumor effects, combat drug resistance, and address tumor heterogeneity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to design, synthesize, and evaluate novel dual-payload ADCs. Rigorous characterization and preclinical testing are paramount to advancing these next-generation therapeutics towards clinical applications.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preclinical Evaluation of Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, a class of potent microtubule-targeting agents, are frequently utilized as payloads in ADCs due to their high cytotoxicity.[1] Preclinical evaluation of maytansinoid ADCs is a critical step in their development, requiring a comprehensive set of experiments to determine their efficacy, mechanism of action, and safety profile. These application notes provide detailed protocols for the essential in vitro and in vivo assays required for the robust preclinical assessment of maytansinoid ADCs.
Mechanism of Action of Maytansinoid ADCs
Maytansinoid ADCs exert their cytotoxic effect through a multi-step process.[2] Initially, the monoclonal antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the maytansinoid payload is cleaved.[2] The released maytansinoid then binds to tubulin, inhibiting microtubule polymerization.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][6]
Some maytansinoid ADCs are also designed to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.[7][8] This is a crucial attribute for treating heterogeneous tumors where not all cells express the target antigen.[7]
Key In Vitro Assays
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the potency of the maytansinoid ADC against antigen-positive cancer cells.
Protocol:
-
Cell Seeding:
-
Culture antigen-positive (e.g., SK-BR-3, BT-474) and antigen-negative (e.g., MCF-7, MDA-MB-231) cell lines in appropriate complete culture medium.[9]
-
Harvest cells and perform a cell count.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.[9]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and a relevant isotype control ADC in complete culture medium. A typical concentration range to test is 0.01 pM to 100 nM.[4]
-
Remove the culture medium from the wells and add 100 µL of the diluted ADC or control. Include wells with medium only as a no-treatment control.[4]
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.[9]
-
-
Viability Assessment (MTT Assay Example):
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[4][9]
-
Shake the plate gently for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.[8]
-
Data Presentation:
| ADC | Cell Line | Antigen Expression | IC50 (nM) |
| Maytansinoid ADC-X | SK-BR-3 | High | 0.5 |
| Maytansinoid ADC-X | MCF-7 | Low/Negative | >100 |
| Isotype Control ADC | SK-BR-3 | High | >100 |
| Isotype Control ADC | MCF-7 | Low/Negative | >100 |
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[8]
Protocol:
-
Cell Preparation:
-
Use an antigen-positive "donor" cell line and an antigen-negative "recipient" cell line.
-
The recipient cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[10]
-
-
Cell Seeding:
-
In a 96-well plate, seed a constant number of the GFP-labeled antigen-negative cells (e.g., 3,000 cells/well).[10]
-
Co-seed with varying numbers of the antigen-positive cells to achieve different donor-to-recipient ratios (e.g., 1:1, 3:1, 9:1).[10]
-
Include control wells with only the GFP-labeled antigen-negative cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and control wells with a concentration of the maytansinoid ADC that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[8] This concentration should be determined from the in vitro cytotoxicity assay (typically >IC90 for antigen-positive cells and
8] -
Incubate for 72-120 hours.[10]
-
-
Viability Assessment:
-
Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide).[10]
-
Acquire images using a high-content imager.
-
-
Data Analysis:
-
Quantify the number of viable (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) antigen-negative cells.[10]
-
Calculate the percentage of viability of the GFP-labeled antigen-negative cells in the co-cultures relative to those in the monoculture control wells. A significant reduction in viability in the co-culture indicates a bystander effect.
-
Data Presentation:
| Antigen (+) : Antigen (-) Ratio | % Viability of Antigen (-) Cells |
| 0:1 (Monoculture Control) | 98% |
| 1:1 | 75% |
| 3:1 | 52% |
| 9:1 | 28% |
Key In Vivo Assay
Xenograft Tumor Model
This assay is the gold standard for evaluating the anti-tumor efficacy of a maytansinoid ADC in a living organism. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[11]
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[11]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
ADC Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, maytansinoid ADC).
-
Administer the ADC, typically via intravenous injection, at various dose levels and schedules.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and animal survival.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 | - |
| Isotype Control ADC | 5 | 1450 | 3% |
| Maytansinoid ADC-X | 1 | 800 | 47% |
| Maytansinoid ADC-X | 5 | 200 | 87% |
Visualizations
Caption: Mechanism of Action of a Maytansinoid ADC.
Caption: Preclinical Evaluation Workflow for Maytansinoid ADCs.
References
- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency of maytansinoid linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of maytansinoid linkers to antibodies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during your antibody-drug conjugate (ADC) experiments, helping you to identify the root cause of low conjugation efficiency and other common problems.
Q1: What are the most common causes of low conjugation efficiency with maytansinoid linkers?
Low conjugation efficiency can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.[1]
-
Reagent Quality and Stoichiometry: Degradation of the linker-payload or an inappropriate molar ratio of linker-drug to antibody can lead to poor outcomes.
-
Antibody-Related Issues: The presence of interfering substances in the antibody preparation, low antibody concentration, or inherent properties of the antibody itself can negatively affect conjugation.[1]
-
Linker and Payload Properties: The chemical properties of the linker and the hydrophobicity of the maytansinoid payload can influence reaction efficiency and may lead to aggregation.
-
Inefficient Purification: Significant loss of the conjugated antibody during purification steps is a frequent cause of low final yield.[1]
Q2: How can I optimize the reaction conditions for better conjugation efficiency?
Optimizing reaction conditions is critical for maximizing your conjugation yield. Here are key parameters to consider:
-
pH: The optimal pH for lysine-based conjugations using NHS esters is typically between 7 and 9. While a higher pH (around 8-9) can increase the reaction rate, it also accelerates the hydrolysis of the NHS ester, which can compete with the conjugation reaction.[2] Conjugation at a lower pH of around 6.0-6.5 can also be performed, but may not be optimal for producing pure and stable conjugates.[3][4]
-
Temperature and Time: Conjugation reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[5][6] Lower temperatures can help to control the reaction rate and minimize aggregation, especially with temperature-sensitive antibodies.[7] It is crucial to optimize these parameters for your specific antibody and linker-drug combination to avoid incomplete reactions or degradation.
-
Molar Ratio: The molar ratio of the linker-payload to the antibody is a critical parameter. A higher molar excess can drive the reaction to completion but may also lead to a higher drug-to-antibody ratio (DAR) and an increased risk of aggregation.[1] It is recommended to perform a titration to find the optimal ratio for your specific components.
-
Co-solvent Concentration: Organic co-solvents like DMSO or DMA are often necessary to dissolve the hydrophobic maytansinoid linker-payload.[7] However, high concentrations of these solvents can lead to antibody denaturation and aggregation.[7] It is advisable to use the minimal amount of co-solvent required for dissolution and to add the linker-payload solution to the antibody solution dropwise with gentle mixing.[1]
Q3: My maytansinoid ADC is showing significant aggregation. What can I do to prevent this?
Antibody aggregation is a common issue, particularly with hydrophobic payloads like maytansinoids.[1] Here are some strategies to mitigate aggregation:
-
Optimize Drug-to-Antibody Ratio (DAR): A high number of hydrophobic maytansinoid molecules per antibody increases the propensity for aggregation.[1][7] Consider reducing the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR.[1]
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the maytansinoid payload and reduce aggregation.[1][8]
-
Screen Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers are critical for antibody stability. Avoid buffer conditions near the isoelectric point of the antibody, as this can reduce solubility and promote aggregation.[7][9]
-
Control Co-solvent Concentration: Minimize the amount of organic co-solvent used to dissolve the linker-payload and ensure rapid and efficient mixing upon addition to the antibody solution.[1][7]
-
Optimize Purification Method: Some chromatography resins can have secondary interactions with the ADC, leading to denaturation and aggregation. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used and should be optimized to minimize these interactions.[7] Tangential Flow Filtration (TFF) can also be a source of shear stress, so optimizing flow rate and pressure is important.[7]
Q4: What are the key analytical techniques for characterizing my maytansinoid ADC and assessing conjugation efficiency?
A variety of analytical techniques are essential for characterizing maytansinoid ADCs to ensure their quality, consistency, and safety.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: This is a relatively simple method but provides an estimate of the average DAR and no information on drug load distribution.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that can separate ADC species with different DARs, providing information on the distribution of drug loading.[11][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (MS), can also be used for detailed DAR analysis and to assess drug load distribution on the light and heavy chains.[11]
-
Mass Spectrometry (MS): LC-MS provides detailed information on the DAR, the distribution of different ADC species, and can identify by-products.[11][]
-
-
Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is the most common method for quantifying high molecular weight species (aggregates) and fragments.[1]
-
-
Purity and Impurities:
-
RP-HPLC: This technique can be used to quantify free maytansinoid drug-linker species.[10]
-
Data Presentation
Table 1: Troubleshooting Guide for Low Conjugation Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction | Optimize reaction conditions (pH, temperature, time).[1] Increase the molar ratio of linker-payload to antibody. |
| Hydrolysis of NHS ester | Control pH (typically 7-8 for lysine (B10760008) conjugation).[2] Use freshly prepared linker-payload solution. | |
| Interfering substances in antibody buffer | Perform buffer exchange to remove primary amines (e.g., Tris) or other interfering molecules. | |
| High Levels of Unconjugated Antibody | Incomplete reaction | Increase reaction time or temperature. Increase molar excess of linker-payload. |
| Inactive linker-payload | Use fresh, high-quality reagents. Store reagents under recommended conditions. | |
| Significant Antibody Aggregation | High DAR | Reduce the molar ratio of linker-payload to antibody.[1] |
| Hydrophobic payload/linker | Use a more hydrophilic linker (e.g., PEG-containing).[1][8] | |
| Suboptimal buffer conditions | Screen different buffers, pH, and excipients for improved stability.[7][9] | |
| High concentration of organic co-solvent | Minimize the amount of co-solvent used.[7] | |
| Low Final Yield After Purification | Loss of ADC during purification | Optimize the purification method (e.g., SEC, HIC, TFF) to improve recovery.[7] |
| ADC precipitation during purification | Ensure the purification buffer is optimal for ADC solubility. |
Table 2: Typical Reaction Parameters for Lysine-Based Maytansinoid Conjugation
| Parameter | Typical Range | Considerations |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Molar Ratio (Linker-Payload:Antibody) | 3:1 to 20:1 | Higher ratios increase DAR but also risk of aggregation. Titration is recommended.[1] |
| Reaction pH | 7.0 - 9.0 | Higher pH increases reaction rate but also NHS ester hydrolysis.[2] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce aggregation.[7] |
| Reaction Time | 1 - 16 hours | Longer times can increase conjugation but also potential for degradation or aggregation. |
| Co-solvent (e.g., DMSO, DMA) | < 10% (v/v) | Use minimal amount necessary for linker-payload solubility to avoid antibody denaturation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Lysine-Based Conjugation of Maytansinoid Linkers
This protocol provides a general workflow for conjugating a maytansinoid linker (e.g., SMCC-DM1) to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Perform buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is free of primary amines like Tris.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the maytansinoid linker-payload (e.g., SMCC-DM1) in a minimal amount of a water-miscible organic solvent such as DMSO or DMA to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the calculated volume of the linker-payload stock solution to the antibody solution to achieve the desired molar excess. Add the linker-payload solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove unreacted linker-payload and aggregates using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Exchange the purified ADC into a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR using UV-Vis spectroscopy, HIC, or RP-HPLC.
-
Assess the percentage of aggregation using SEC.
-
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a typical HIC method for determining the DAR of a maytansinoid ADC.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: e.g., 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt to low salt to elute the different DAR species. For example, 0-100% B over 20-30 minutes.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas of the different species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas and their corresponding drug loads.
-
Visualizations
Caption: Troubleshooting workflow for low maytansinoid conjugation efficiency.
Caption: Factors influencing maytansinoid conjugation efficiency.
Caption: Strategies to mitigate maytansinoid ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Synthesis of Cbz-N(Me)-Maytansine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cbz-N(Me)-Maytansine derivatives. This guide addresses common challenges, offering insights into reaction optimization, side product formation, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of Cbz-N(Me)-Maytansine derivatives?
A1: The main challenges stem from the complex and sensitive structure of the maytansinoid macrocycle. Key difficulties include:
-
Steric Hindrance: The bulky nature of the maytansinoid structure, particularly around the C3 ester side chain, can impede the reactivity of the target nitrogen atom for both Cbz protection and N-methylation.[1][2][3]
-
Side Reactions: The presence of multiple reactive functional groups on the maytansine (B1676224) scaffold can lead to undesired side reactions, such as cleavage of the 4-hydroxy-2-oxazinanone ring or reactions at other nucleophilic sites.[1][4]
-
Macrocycle Instability: The 19-membered macrocyclic lactam core can be sensitive to certain reaction conditions, potentially leading to degradation.
-
Purification Difficulties: The final product may be difficult to separate from starting materials, reagents, and side products due to similar polarities.
Q2: At which nitrogen atom is the Cbz protection and N-methylation intended to occur?
A2: Typically, modifications are targeted at the nitrogen atom of the amino acid side chain esterified at the C3 position of the maytansinol (B1676226) core. For instance, in derivatives like DM1, the modification would be on the nitrogen of the N-deacetyl-N-(3-mercapto-1-oxopropyl) side chain.
Q3: Why is N-methylation of the amide in the side chain a synthetic challenge?
A3: N-methylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. Traditional methylating agents may require harsh conditions that could compromise the integrity of the maytansinoid macrocycle.[5][6][7] Achieving monomethylation without side reactions is a key hurdle.[5][6][7]
Q4: What are the recommended analytical techniques for characterizing Cbz-N(Me)-Maytansine derivatives?
A4: A combination of techniques is essential for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for purification. Both normal-phase and reverse-phase HPLC can be employed.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation and to confirm the site of Cbz protection and N-methylation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Troubleshooting Guides
Problem 1: Low Yield of Cbz-Protected Maytansine Derivative
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric Hindrance | Use a more reactive Cbz-protection reagent like Cbz-OSu (N-succinimidyl carbonate) instead of Cbz-Cl. | Cbz-OSu is more activated and may overcome the steric barrier more effectively.[12] |
| Increase the reaction temperature cautiously, while monitoring for degradation. | Higher temperatures can increase reaction rates but may also lead to decomposition of the maytansinoid. | |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or LC-MS. | The reaction may be sluggish due to the hindered nature of the substrate. |
| Use a slight excess of the Cbz-reagent (1.1-1.5 equivalents). | This can help drive the reaction to completion. | |
| Base-Induced Degradation | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). | Strong, unhindered bases can promote side reactions or degradation of the maytansinoid core. |
| Hydrolysis of Cbz-Cl | Ensure anhydrous reaction conditions. | Benzyl (B1604629) chloroformate is sensitive to moisture.[13] |
Problem 2: Unsuccessful or Low-Yield N-Methylation
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Nucleophilicity of Amide | Use a stronger methylating agent such as methyl triflate or trimethyloxonium (B1219515) tetrafluoroborate. | These reagents are more potent than methyl iodide and can methylate less nucleophilic amides. |
| Inappropriate Base | Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). | A strong base is required to deprotonate the amide and generate the more nucleophilic amide anion. |
| Side Reactions | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. | This can help control the reactivity of the methylating agent and improve selectivity. |
| Degradation of Maytansinoid | Use milder, more modern N-methylation reagents like phenyl trimethylammonium iodide (PhMe₃NI) with a suitable base. | These reagents can offer high yields and monoselectivity under less harsh conditions.[5][6] |
Problem 3: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Reaction at other nucleophilic sites | Optimize reaction conditions (lower temperature, less reactive reagents) to improve selectivity. | Kinetic control can favor reaction at the desired site. |
| Cleavage of the macrocycle | Avoid harsh acidic or basic conditions. Buffer the reaction mixture if necessary. | The maytansinoid macrocycle is susceptible to degradation under extreme pH conditions. |
| Formation of elimination products | This has been observed during alkylation attempts on the maytansinol core.[1] Careful selection of base and alkylating agent is crucial. | The choice of reagents can significantly influence the reaction pathway. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Similar polarity of product and starting material | Utilize preparative reverse-phase HPLC for purification.[8] | This technique offers high resolving power for closely related compounds. |
| Presence of diastereomers | Chiral chromatography may be necessary if racemization occurs at a stereocenter in the side chain. | To separate stereoisomers that may have different biological activities. |
| Contamination with excess reagents | Use a quenching agent to neutralize unreacted reagents before workup. | This simplifies the purification process by removing reactive species. |
| Product instability on silica (B1680970) gel | Consider using alternative stationary phases like alumina (B75360) or employ flash chromatography with deactivated silica gel. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
Experimental Protocols
Representative Protocol for Cbz-Protection of a Maytansinoid Amine
-
Preparation: Dissolve the maytansine derivative (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or a mixture of DCM and DMF under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.2 equivalents) in anhydrous DCM.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if necessary.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Representative Protocol for N-Methylation of a Cbz-Protected Maytansinoid
-
Preparation: Dissolve the Cbz-protected maytansine derivative (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) or DMF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise. Stir for 30 minutes at -78 °C.
-
Reagent Addition: Add methyl iodide (MeI) (1.5 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature while monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product using preparative HPLC.[8]
Visualizations
References
- 1. air.unimi.it [air.unimi.it]
- 2. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Circulatory Stability of Val-Cit-amide-Cbz-N(Me)-Maytansine ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-circulation stability of antibody-drug conjugates (ADCs) utilizing the Val-Cit-amide-Cbz-N(Me)-Maytansine linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release for a Val-Cit linker-based ADC?
A1: The valine-citrulline (Val-Cit) dipeptide linker is engineered for selective cleavage by lysosomal proteases, most notably Cathepsin B, which is highly expressed within the lysosomes of tumor cells.[][2][3] Upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome, the acidic environment and the presence of Cathepsin B facilitate the cleavage of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[4] This cleavage initiates a self-immolative cascade, leading to the release of the active maytansinoid payload.
Q2: My Val-Cit-linked ADC is showing significant payload release in plasma stability assays. What are the potential causes?
A2: Premature payload release in systemic circulation is a known challenge with Val-Cit linkers and can be attributed to several factors:
-
Susceptibility to Plasma Proteases: The Val-Cit linker can be susceptible to cleavage by circulating proteases other than the intended lysosomal cathepsins. Human neutrophil elastase (NE) has been identified as one such protease that can cause undesired cleavage of the Val-Cit bond.[4][5][6]
-
Species-Specific Enzymatic Activity: There is a notable difference in linker stability between species. In mouse plasma, the carboxylesterase Ces1c can efficiently cleave the Val-Cit linker, leading to rapid payload release.[4][5][7][8] This is a critical consideration for preclinical in vivo studies.
-
Inherent Linker Instability: The specific chemical nature of the linker and its conjugation site on the antibody can influence its susceptibility to hydrolysis or other forms of chemical degradation in the bloodstream.[9]
Q3: How can I improve the stability of my this compound ADC in circulation?
A3: Several strategies can be employed to enhance the in-circulation stability of your ADC:
-
Linker Modification: Introducing modifications to the dipeptide sequence can significantly improve stability. For instance, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to increase stability in mouse plasma while retaining susceptibility to lysosomal cleavage.[6][7][8][10]
-
Hydrophilic Linkers and "Exolinkers": Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker can improve solubility and pharmacokinetic properties.[10][11] "Exolinker" strategies, which position a hydrophilic peptide sequence to shield the cleavable Val-Cit motif, can also enhance stability and reduce aggregation.[5][12]
-
Site-Specific Conjugation: The site of conjugation on the antibody can impact linker stability. Conjugation at less solvent-accessible sites may offer more protection from circulating proteases.[9][13]
Q4: What are the key analytical methods for assessing the stability of my ADC?
A4: A multi-faceted analytical approach is crucial for thoroughly characterizing the stability of your ADC. Key techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to detect and quantify the release of the free maytansinoid payload and its metabolites in plasma samples.[14][15]
-
Size-Exclusion Chromatography (SEC): Essential for monitoring the aggregation of the ADC, which can be influenced by the hydrophobicity of the linker-payload.[16][17][18]
-
Hydrophobic Interaction Chromatography (HIC): A valuable tool for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[16][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and conjugated antibody in plasma samples over time.[13][15]
Troubleshooting Guides
Guide 1: High Levels of Premature Payload Release in Plasma
Problem: Your in vitro plasma stability assay shows a rapid decrease in intact ADC and a corresponding increase in free maytansinoid payload.
dot
Caption: Troubleshooting workflow for premature payload release.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Species-Specific Instability (Mouse Plasma) | Confirm Instability: Conduct a comparative in vitro plasma stability assay using mouse, rat, and human plasma. A significantly higher rate of payload release in mouse plasma is indicative of Ces1c activity.[7][8] Solution: For preclinical studies in mice, consider synthesizing the ADC with a more stable linker, such as the glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated improved stability in mouse plasma.[6][8][10] |
| Susceptibility to Plasma Proteases | Identify Cleavage Site: Utilize mass spectrometry to identify the specific cleavage site within the linker. Cleavage between valine and citrulline in human plasma may suggest susceptibility to proteases like neutrophil elastase.[5][6] Solution: Modify the peptide sequence to reduce its affinity for circulating proteases. Introducing steric hindrance near the cleavage site or exploring alternative dipeptide sequences can be effective strategies.[9] |
| Unstable Conjugation Chemistry | Assess Conjugation Stability: If a maleimide-based conjugation chemistry was used, deconjugation via a retro-Michael reaction could be a contributing factor. Solution: Employ self-stabilizing maleimides or explore alternative, more stable conjugation chemistries. Site-specific conjugation at less solvent-accessible sites can also enhance the stability of the linkage.[9] |
Guide 2: ADC Aggregation Observed During Storage or In Vitro Assays
Problem: Your ADC preparation shows an increasing percentage of high molecular weight species (aggregates) over time, as determined by SEC.
dot
Caption: Troubleshooting workflow for ADC aggregation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity of Linker-Payload | Characterize Hydrophobicity: The maytansinoid payload and parts of the linker are hydrophobic, which can lead to intermolecular interactions and aggregation.[5][12] Solution: Introduce hydrophilic linkers, such as those containing PEG moieties, to increase the overall solubility of the ADC.[11] "Exolinker" designs can also mask the hydrophobicity of the payload.[5][12] |
| High Drug-to-Antibody Ratio (DAR) | Analyze DAR Distribution: A high average DAR can significantly increase the hydrophobicity of the ADC, making it more prone to aggregation.[17] Use HIC to analyze the distribution of different DAR species.[16][18] Solution: Optimize the conjugation reaction conditions to target a lower average DAR. If necessary, use preparative HIC to isolate ADC species with a lower, more favorable DAR for further studies.[19] |
| Unfavorable Formulation Conditions | Evaluate Formulation Buffer: The pH, ionic strength, and excipients in the formulation buffer can all impact ADC stability.[20] Solution: Conduct a formulation screening study to identify the optimal buffer conditions (pH, buffer species, and excipients like polysorbates or sugars) that minimize aggregation.[19] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species.
Methodology:
-
Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Centrifuge the plasma at 10,000 x g for 10 minutes to remove any cryoprecipitates.
-
Prepare a stock solution of the ADC in a suitable formulation buffer.
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
-
Sample Processing:
-
For analysis of free payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of the released payload or the percentage of intact ADC over time.
-
Calculate the half-life of the ADC in plasma.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[19]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.
-
Flow Rate: e.g., 0.5 mL/min.
-
Detection: UV absorbance at 280 nm and, if the payload has a distinct absorbance, at a payload-specific wavelength.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% of each species x DAR of that species) / 100
-
Data Presentation
Table 1: Representative Stability of Val-Cit vs. EVCit Linkers in Plasma
| Linker Type | Species | Half-life (t½) in Plasma | Primary Cleavage Enzyme |
| Val-Cit | Human | > 7 days | Low level protease activity |
| Val-Cit | Mouse | < 24 hours | Carboxylesterase (Ces1c) |
| EVCit | Human | > 7 days | Low level protease activity |
| EVCit | Mouse | > 5 days | - |
Note: Half-life values are representative and can vary based on the specific antibody, conjugation site, and experimental conditions.[6][7][8]
Table 2: Analytical Methods for ADC Stability and Characterization
| Parameter | Primary Analytical Technique | Alternative/Complementary Techniques |
| Free Payload Quantification | LC-MS/MS | HPLC with UV or fluorescence detection |
| ADC Aggregation | Size-Exclusion Chromatography (SEC) | Dynamic Light Scattering (DLS) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy, Mass Spectrometry |
| Intact ADC Quantification | Ligand-Binding Assay (ELISA) | LC-MS |
| Charge Variants | Ion-Exchange Chromatography (IEX) | Capillary Isoelectric Focusing (cIEF) |
References
- 2. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 17. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
overcoming off-target toxicity of maytansinoid ADCs
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges of off-target toxicity associated with maytansinoid-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for maytansinoid ADCs?
A1: Off-target toxicity of maytansinoid ADCs primarily stems from several mechanisms:
-
Premature Payload Release: Linkers connecting the maytansinoid (like DM1 or DM4) to the antibody can be unstable in circulation, leading to the early release of the cytotoxic payload before reaching the tumor. This free drug can then damage healthy, non-target cells.[1][2][3]
-
Antigen-Independent Uptake: ADCs can be taken up by healthy cells through mechanisms not related to the target antigen. This can include uptake by sinusoidal endothelial cells in the liver or through interactions with mannose receptors on various cell types.[4][5][6]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues. The high potency of maytansinoids can lead to the killing of these normal cells, causing toxicity.[]
-
Payload-Dependent Toxicity: The maytansinoid payload itself can have inherent toxicities. For example, DM1-conjugated ADCs are often associated with hepatotoxicity and thrombocytopenia, while DM4-conjugates are linked to ocular toxicity.[1][8] A newly identified mechanism for T-DM1 involves the DM1 payload binding to Cytoskeleton-Associated Protein 5 (CKAP5) on hepatocytes, contributing to liver toxicity independent of the HER2 target.[8][9][10]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing both the efficacy and toxicity of an ADC.
-
High DAR: ADCs with a high DAR (e.g., >8) often exhibit faster clearance from circulation and increased accumulation in the liver.[11][12][13] This rapid clearance can decrease efficacy while simultaneously increasing the risk of off-target toxicities, particularly hepatotoxicity.[1][11]
-
Low to Moderate DAR: Maytansinoid ADCs with a moderate DAR, typically between 2 and 4, have been shown to possess a better therapeutic index.[11][12] For instance, ado-trastuzumab emtansine (T-DM1) has an average DAR of 3.5.[11][12] ADCs with a DAR below ~6 generally show comparable and slower clearance rates.[11][12]
-
In Vitro vs. In Vivo: While higher DAR values consistently lead to increased potency in in vitro assays, this does not always translate to better in vivo outcomes due to the unfavorable pharmacokinetics and tolerability of high-DAR ADCs.[11][12]
Q3: What is the "bystander effect" and how does it relate to linker choice and off-target toxicity?
A3: The "bystander effect" is the ability of a cytotoxic payload, released from a target-positive cancer cell, to diffuse and kill adjacent target-negative cancer cells.[14][15] This is particularly important in tumors with heterogeneous antigen expression.
-
Linker Type: This effect is predominantly associated with ADCs that have cleavable linkers (e.g., disulfide or peptide linkers).[1][14] These linkers are designed to release the payload inside the cell, which can then permeate the cell membrane. Non-cleavable linkers, which release a payload-amino acid catabolite, generally have a reduced or absent bystander effect because the resulting catabolite is less membrane-permeable.[1]
-
Toxicity Implications: While beneficial for efficacy, the bystander effect can theoretically contribute to off-target toxicity if the released payload diffuses into surrounding healthy tissue. However, studies suggest that maytansinoid ADCs with cleavable disulfide linkers, which induce a bystander effect, do not necessarily increase systemic toxicity and are often tolerated at higher doses than their non-cleavable counterparts.[2] The key is to have a linker that is stable in circulation but efficiently cleaved within the tumor microenvironment.[2][]
Troubleshooting Guides
Issue 1: High background cytotoxicity observed in antigen-negative cells in vitro.
-
Possible Cause 1: Linker Instability. The linker may be unstable in the cell culture medium, leading to premature release of the maytansinoid payload.
-
Troubleshooting Step: Assess linker stability by incubating the ADC in plasma or culture medium for a relevant period (e.g., 24-72 hours) and then measuring the amount of free payload using HPLC or mass spectrometry. Compare linkers with varying stability, such as sterically hindered disulfide linkers, which are more stable.[3][16]
-
-
Possible Cause 2: Non-specific Uptake. Antigen-negative cells may be internalizing the ADC through non-specific mechanisms like pinocytosis.
-
Troubleshooting Step: Perform the cytotoxicity assay at a lower temperature (e.g., 4°C) to inhibit active cellular uptake processes. A significant reduction in toxicity would suggest active, non-specific uptake.
-
-
Possible Cause 3: Free Payload Contamination. The ADC preparation may be contaminated with unconjugated (free) maytansinoid, which is highly potent.
-
Troubleshooting Step: Purify the ADC preparation thoroughly using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove any residual free drug. Confirm purity with HPLC analysis.
-
Issue 2: Unexpectedly high toxicity (e.g., weight loss, elevated liver enzymes) in animal models at low doses.
-
Possible Cause 1: Unfavorable Pharmacokinetics (PK). The ADC may have a short half-life and be clearing rapidly through the liver, leading to high local concentrations of the payload. This is often seen with high-DAR conjugates.[11][12]
-
Troubleshooting Step: Conduct a PK study in rodents to determine the clearance rate and biodistribution of the ADC. Analyze plasma and key organs (especially the liver) for ADC and payload concentration.[6][11] Consider re-engineering the ADC to have a lower DAR (2-4 is often optimal for maytansinoids).[11][12]
-
-
Possible Cause 2: Cross-reactivity of the Antibody. The antibody component of the ADC may be cross-reacting with an antigen on healthy tissues in the animal model.
-
Troubleshooting Step: Screen the antibody for cross-reactivity against a panel of normal tissues from the species used for toxicity studies using immunohistochemistry (IHC).
-
-
Possible Cause 3: Linker Instability in vivo. The linker may be less stable in the in vivo environment compared to in vitro conditions, leading to systemic payload release.
Issue 3: Signs of peripheral neuropathy (e.g., gait abnormalities, reduced grip strength) observed in toxicity studies.
-
Possible Cause: Maytansinoids, as microtubule inhibitors, are known to cause neurotoxicity, similar to chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids.[1][18] This is a payload-class-specific toxicity.
-
Troubleshooting Step 1: Dosing and Schedule Modification. Explore alternative dosing schedules, such as lower doses administered more frequently or fractionation of the dose, which may mitigate the severity of neurotoxicity while maintaining anti-tumor efficacy.
-
Troubleshooting Step 2: Payload Modification. If neurotoxicity is dose-limiting, consider evaluating alternative payloads that have a different mechanism of action and a lower propensity for neurotoxicity.
-
Troubleshooting Step 3: Quantitative Assessment. Implement sensitive assays to quantify neurotoxicity in animal models. This can include functional tests (e.g., grip strength, sensory tests) and histopathological analysis of nerve tissues (e.g., dorsal root ganglia, sciatic nerve) to look for axonal degeneration or demyelination.[18]
-
Data & Protocols
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Clearance and Liver Accumulation
| ADC Property | Low DAR (2-6) | High DAR (9-10) | Reference |
|---|---|---|---|
| Clearance Rate | Comparable, slower clearance | ~5-fold higher clearance | [1][11][12] |
| Liver Accumulation (%ID/g) | 7 - 10% | 24 - 28% | [11][12][13] |
| Therapeutic Index | Better / Wider | Poorer / Narrower | [1][11][12] |
%ID/g = percentage of injected dose per gram of tissue
Table 2: Common Off-Target Toxicities Associated with Maytansinoid Payloads
| Payload | Common Grade 3/4 Toxicities | Reference |
|---|---|---|
| DM1 | Thrombocytopenia, Hepatotoxicity (elevated transaminases) | [1][8] |
| DM4 | Ocular Toxicity, Hepatotoxicity |[1][8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Monoculture)
This protocol is used to determine the IC50 (half-maximal inhibitory concentration) of an ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.[19][20]
-
Cell Seeding: Seed Ag+ (e.g., NCI-N87) and Ag- (e.g., MCF-7) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and the free maytansinoid payload in culture medium. Remove the old medium from the cells and add 100 µL of the ADC/payload dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours. The longer incubation time is often necessary for microtubule inhibitors like maytansinoids, which cause delayed, cell-cycle-dependent killing.[19]
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Mitochondrial reductases in viable cells will convert the MTT to purple formazan (B1609692) crystals.[19]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the crystals.[20]
-
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture)
This assay quantifies the ability of an ADC to kill Ag- cells when they are cultured together with Ag+ cells.[14][19]
-
Cell Preparation: Use an Ag- cell line that has been stably transfected with a fluorescent protein (e.g., GFP-MCF7) to distinguish it from the Ag+ cell line (e.g., NCI-N87).
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) to assess the dependency of the bystander effect on the Ag+ population.[14] Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate for 96-144 hours.
-
Analysis:
-
Use a fluorescence plate reader or high-content imaging system to quantify the fluorescent signal from the GFP-expressing Ag- cells.
-
The reduction in fluorescence in the ADC-treated co-culture wells (compared to untreated co-culture wells and ADC-treated Ag- monoculture wells) indicates bystander killing.
-
Calculate the viability of the Ag- cells and determine the IC50 for the bystander effect.
-
Protocol 3: Maximum Tolerated Dose (MTD) Study in Rodents
This study determines the highest dose of an ADC that can be administered without causing unacceptable toxicity.
-
Animal Model: Use a relevant rodent strain (e.g., Sprague-Dawley rats or BALB/c mice). Use 3-5 animals per dose group.
-
Dose Escalation: Administer the ADC intravenously (IV) at escalating dose levels to different groups of animals. Include a vehicle control group. A typical starting dose might be based on in vitro potency and anticipated clinical dose.
-
Monitoring: Monitor the animals daily for a period of 14-28 days. Record:
-
Clinical Signs: Changes in activity, posture, grooming, etc.
-
Body Weight: Measure body weight daily for the first week, then 2-3 times per week. A body weight loss of >15-20% is often considered a sign of severe toxicity.[21]
-
Mortality: Record any deaths.
-
-
Terminal Analysis: At the end of the study period (or if humane endpoints are reached), collect blood for hematology and clinical chemistry analysis.
-
Hematology: Pay close attention to platelet and neutrophil counts for maytansinoid ADCs.
-
Clinical Chemistry: Measure liver enzymes (ALT, AST) to assess hepatotoxicity.[21]
-
-
Necropsy and Histopathology: Perform a full necropsy and collect major organs (liver, spleen, bone marrow, peripheral nerves, etc.) for histopathological examination to identify any tissue damage.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe, irreversible clinical signs.[21]
Visualizations
Diagrams
Caption: Workflow for identifying and mitigating off-target toxicity of maytansinoid ADCs.
Caption: Intracellular pathway of maytansinoid-induced apoptosis after ADC internalization.
Caption: Key ADC components and mechanisms contributing to off-target toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 8. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Management of neurotoxic reactions induced by antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. imrpress.com [imrpress.com]
Technical Support Center: Strategies to Prevent Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophobic Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of Antibody-Drug Conjugates (ADCs), a critical challenge in their development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially when using hydrophobic linkers?
ADC aggregation is a complex issue arising from the conjugation of hydrophobic linker-payloads to the monoclonal antibody (mAb).[1] The primary drivers include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic small molecule drugs and linkers to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally increases the overall hydrophobicity of the ADC, which directly correlates with a greater tendency for aggregation.[1][4] Optimizing the DAR is a critical balance between potency and stability.[4]
-
Conjugation Process Stress: The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents for dissolving the linker-payload, can induce conformational stress on the antibody. This can expose normally buried hydrophobic regions, promoting aggregation.[5][6]
-
Suboptimal Formulation: An inappropriate buffer system with a suboptimal pH or ionic strength can fail to stabilize the ADC.[2][5] The absence of stabilizing excipients is also a major contributing factor.[1]
-
Storage and Handling: ADCs can be sensitive to environmental stressors. Freeze-thaw cycles, agitation, and exposure to light can compromise stability and lead to aggregation.[1][7]
Q2: Why is controlling ADC aggregation a critical quality attribute?
Controlling ADC aggregation is paramount for ensuring the safety, efficacy, and manufacturability of the therapeutic. Aggregates, particularly high molecular weight (HMW) species, can lead to:
-
Immunogenicity: Aggregated proteins are known to be more immunogenic and can trigger adverse immune responses in patients.[1]
-
Altered Efficacy and Pharmacokinetics (PK): Aggregation can hinder the antigen-binding site or lead to rapid clearance from circulation, thereby reducing the therapeutic efficacy and altering the drug's PK profile.[1]
-
Safety Concerns: The formation of large immune complexes from aggregated ADCs can lead to toxicity.[1]
-
Manufacturing and Viability: High levels of aggregation can result in product loss during purification, reducing yields and making the manufacturing process economically unviable.[1] In some instances, promising ADC candidates are terminated because aggregation issues cannot be resolved.[1]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
The Drug-to-Antibody Ratio (DAR), representing the average number of drug molecules per antibody, is a key factor in ADC aggregation. Generally, a higher DAR leads to increased surface hydrophobicity of the ADC molecule, which in turn enhances the propensity for self-association and aggregation.[1][6] While a higher DAR is often sought for greater potency, it can compromise the stability and solubility of the ADC. Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.[4]
Q4: What are the main strategies to prevent or minimize ADC aggregation?
A multi-pronged approach is often necessary to mitigate ADC aggregation:
-
Linker and Payload Modification:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can effectively "shield" the hydrophobic payload and reduce the overall hydrophobicity of the ADC.[3][][9]
-
Payload Modification: Where possible, modifying the payload to increase its hydrophilicity can also be an effective strategy.[3][]
-
-
Formulation Optimization:
-
Excipients: The inclusion of stabilizers in the formulation is critical. Common excipients include surfactants (e.g., polysorbate 20/80), sugars (e.g., sucrose (B13894), trehalose), and amino acids (e.g., arginine, glycine).[1][]
-
pH and Buffer System: Maintaining an optimal pH and ionic strength through the appropriate choice of buffer is essential for colloidal and conformational stability.[1][2]
-
-
Protein Engineering:
-
Site-specific conjugation to carefully selected sites on the antibody can lead to more homogeneous ADCs with a lower aggregation propensity.
-
Engineering the antibody itself to improve its intrinsic stability can also be beneficial.[10]
-
-
Process Optimization:
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation physically separates the molecules, preventing aggregation during this critical step.[2]
-
Controlled Conditions: Minimizing stress during manufacturing, such as shear stress and extreme temperatures, is important.[9]
-
Troubleshooting Guide
Problem: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Step |
| Harsh Conjugation Conditions | Optimize reaction conditions: adjust pH, temperature, and reduce the concentration of organic co-solvents.[5] |
| High ADC Concentration | Perform the conjugation reaction at a lower antibody concentration to reduce intermolecular interactions.[6] |
| Excessive Linker-Payload | Titrate the molar ratio of the linker-payload to find the optimal ratio that achieves the target DAR without causing excessive aggregation.[7] |
Problem: ADC formulation shows increasing aggregation over time during storage.
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation | Screen different stabilizing excipients such as surfactants (polysorbate 20/80), sugars (sucrose, trehalose), and amino acids (arginine).[1][] |
| Inappropriate pH | Evaluate the stability of the ADC across a range of pH values to identify the optimal pH for long-term storage.[2] |
| Freeze-Thaw Instability | Add cryoprotectants like sucrose or trehalose (B1683222) to the formulation. Minimize the number of freeze-thaw cycles.[1][7] |
| Mechanical Stress | For liquid formulations, add surfactants like polysorbate 20 or 80 to reduce surface-induced aggregation. Handle samples gently to avoid agitation.[7] |
Quantitative Data Summary
Table 1: Common Excipients to Prevent ADC Aggregation
| Excipient Category | Examples | Mechanism of Action | Typical Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface adsorption and aggregation at interfaces.[1] Can also shield hydrophobic patches on the protein surface. | 0.01% - 0.1% |
| Sugars | Sucrose, Trehalose | Act as cryoprotectants and lyoprotectants; stabilize protein structure by forming a glassy matrix.[1][4] | - |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by various mechanisms, including binding to hydrophobic patches and increasing protein solubility.[1][7] | - |
| Buffers | Histidine, Citrate, Phosphate (B84403) | Maintain optimal pH to ensure colloidal and conformational stability.[1] | - |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) fragments of an ADC based on their hydrodynamic volume.[3]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)[3]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: Isocratic mobile phase, typically a phosphate or histidine buffer (e.g., 50 mM sodium phosphate) with salt (e.g., 150-300 mM NaCl) to minimize secondary ionic interactions. The pH should be optimized for ADC stability (e.g., pH 6.8).[1]
-
ADC sample
-
Low-protein-binding 0.22 µm filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[3]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.[1]
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[5]
-
Chromatographic Run: Run the separation isocratically for a sufficient duration to allow for the elution of all species (typically 15-30 minutes). Monitor the eluent at 280 nm.[3][5]
-
Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and any LMW fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[5]
Protocol 2: Screening of Excipients for ADC Formulation Stability
Objective: To identify suitable excipients that can stabilize an ADC formulation and prevent aggregation under stress conditions.[5]
Materials:
-
ADC stock solution
-
Stock solutions of various excipients (e.g., polysorbate 80, sucrose, arginine) in the base buffer
-
Base formulation buffer
-
Incubator or water bath for thermal stress
-
Instrumentation for aggregation analysis (e.g., DLS for initial screening, SEC-HPLC for quantification)
Procedure:
-
Formulation Preparation: Prepare a series of ADC formulations by adding different excipients at various concentrations to the ADC stock solution. Include a control sample with no added excipients.
-
Initial Analysis (T=0): Analyze an aliquot of each formulation at the beginning of the experiment to determine the initial level of aggregation.
-
Stress Application: Subject the remaining samples to accelerated stress conditions. A common method is thermal stress, for example, incubation at 40°C for a defined period (e.g., 1-4 weeks).
-
Aggregation Analysis: After the stress period, allow the samples to return to room temperature. Analyze both the T=0 and stressed samples for aggregation. Dynamic Light Scattering (DLS) can be used for high-throughput screening to measure changes in particle size and polydispersity. Confirm the results for promising formulations using a quantitative method like SEC-HPLC.[5]
-
Data Interpretation: Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[5]
Visualizations
Caption: Mechanism of ADC aggregation driven by hydrophobic interactions.
Caption: Overview of strategies to prevent ADC aggregation.
Caption: Workflow for analyzing and quantifying ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
addressing premature linker cleavage in Val-Cit-based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of premature linker cleavage in Valine-Citrulline (Val-Cit) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
The Val-Cit linker is designed to be stable in systemic circulation and is cleaved by specific enzymes within the target tumor cell.[1] Upon internalization of the ADC, it is trafficked to the lysosome, an acidic organelle rich in proteases.[1] The primary enzyme responsible for the intended cleavage of the Val-Cit dipeptide is Cathepsin B, which is often highly expressed in tumor cells.[1][2][3] This enzymatic cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leading to targeted cell death.[1][2]
Q2: What causes premature cleavage of the Val-Cit linker in circulation?
Premature cleavage of the Val-Cit linker in the bloodstream can lead to off-target toxicity and reduced efficacy of the ADC.[4][5] The primary causes for this premature cleavage are:
-
Carboxylesterase 1C (Ces1C): This enzyme is present in mouse and rat plasma and is a major cause of Val-Cit linker instability in preclinical rodent models.[4][6] This can complicate the evaluation of ADCs in these models.[4]
-
Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker, potentially leading to off-target toxicities like neutropenia in human patients.[4][6][7][8]
Q3: What are the consequences of premature linker cleavage?
Premature release of the cytotoxic payload can have several negative consequences:
-
Off-target toxicity: The released payload can harm healthy tissues, leading to adverse effects.[9][10] For example, MMAE-based ADCs with unstable Val-Cit linkers have been associated with neutropenia.[10]
-
Reduced therapeutic efficacy: Less payload reaches the tumor cells, diminishing the ADC's anti-cancer effect.
-
Poor pharmacokinetics: Rapid clearance of the ADC from circulation can occur, particularly with hydrophobic payloads that may aggregate upon linker cleavage.[11]
Q4: How can I detect premature linker cleavage in my experiments?
Several analytical methods can be used to detect and quantify premature linker cleavage:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to quantify the free payload in plasma samples and to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on their hydrophobicity. As the payload is typically hydrophobic, ADCs with different DARs can be resolved. This method can be used to monitor the distribution of DAR species over time.[5][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competition ELISA can be used to determine the concentration of free payload released from an ADC.[14]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot issues related to premature Val-Cit linker cleavage.
Problem: High levels of free payload are detected in plasma stability assays, or the ADC shows high off-target toxicity in vivo.
This indicates poor ADC stability in circulation.
Workflow for Troubleshooting Linker Instability
Caption: Troubleshooting workflow for premature linker cleavage.
Step 1: Confirm Linker Instability
-
Action: Perform an in vitro plasma stability assay.
-
Rationale: Incubate the ADC in both mouse and human plasma and analyze for free payload release over time using LC-MS.[4][5] Significant payload release in mouse plasma compared to human plasma strongly suggests cleavage by Ces1c.[1][11]
Step 2: Characterize the ADC Preparation
-
Action: Analyze the ADC for aggregation and heterogeneity.
-
Rationale: High hydrophobicity from the linker and payload can lead to aggregation, which can cause rapid clearance and be misinterpreted as linker instability.[7][11]
-
Size-Exclusion Chromatography (SEC): Use SEC to detect the presence of ADC aggregates.[5]
-
Hydrophobic Interaction Chromatography (HIC): Use HIC to determine the drug-to-antibody ratio (DAR) and distribution.[5] Heterogeneous ADCs with high DAR species can be more prone to aggregation and faster clearance.[5]
-
Step 3: Implement Solutions
Based on the findings from the investigation, consider the following strategies:
-
Modify the Peptide Sequence: Introducing a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c.[4][15]
-
Utilize Tandem-Cleavage Linkers: These linkers incorporate a second cleavable moiety, such as a β-glucuronide group, which acts as a steric shield, protecting the Val-Cit linker from premature cleavage.[16]
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC.[11] Site-specific conjugation methods can help achieve a uniform DAR.
-
Incorporate Hydrophilic Moieties: Introduce hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility.[7][8][11]
Quantitative Data Summary
The stability of Val-Cit-based linkers can be significantly improved through various modifications. The following table summarizes the impact of different linker strategies on ADC stability.
| Linker Type | Modification | Key Advantage(s) | Reported Stability Improvement | Reference(s) |
| Val-Cit | Standard dipeptide | Well-established, cleavable by Cathepsin B | Prone to cleavage by mouse Ces1c and human neutrophil elastase. | [7][8] |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue | Increased resistance to Ces1c in mouse plasma. | Dramatically improved ADC half-life in mouse models (from 2 days to 12 days). | [15] |
| Glu-Gly-Cit (EGCit) | Modification of the dipeptide and addition of glutamic acid | Resistant to both Ces1c and human neutrophil elastase. | Enhanced stability in the presence of NE. | [4][7] |
| Tandem-Cleavage Linker | Incorporation of a β-glucuronide moiety | Steric shielding of the Val-Cit dipeptide. | Excellent plasma stability and enhanced tolerability. | [16] |
| Exo-Linker | Repositioning of the cleavable peptide | Masks payload hydrophobicity and reduces premature payload release. | Payload remained stably attached in the presence of carboxylesterases and human neutrophil elastase. | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC linker in plasma by measuring the amount of released payload over time.
Workflow for In Vitro Plasma Stability Assay
Caption: Experimental workflow for an in vitro plasma stability assay.
Materials:
-
ADC of interest
-
Plasma (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Cold acetonitrile (B52724) with an internal standard
-
Centrifuge
-
LC-MS system
Methodology:
-
Prepare a solution of the ADC in PBS.
-
In a multi-well plate, add the ADC solution to wells containing plasma from each species and to control wells with PBS.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 144 hours), take an aliquot from each well.[4]
-
To quantify the free payload, precipitate plasma proteins by adding a 4-fold excess of cold acetonitrile containing an internal standard.[4]
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the concentration of the released payload.[4]
-
To determine the change in DAR, analyze the intact ADC from the aliquots using an appropriate LC-MS method.
-
Plot the concentration of the free payload and/or the average DAR against time to determine the stability of the ADC in different plasma species.
Protocol 2: In Vitro Human Neutrophil Elastase Assay
Objective: To assess the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC of interest
-
Human Neutrophil Elastase (NE)
-
Assay buffer (e.g., PBS)
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
LC-MS system
Methodology:
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Initiate the reaction by adding human neutrophil elastase.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[1]
-
Stop the enzymatic reaction by adding an equal volume of ACN to precipitate the protein.[1]
-
Centrifuge the samples to pellet the precipitated protein.[1]
-
Analyze the supernatant by LC-MS to detect and quantify the released payload.
Protocol 3: Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker remains cleavable by its intended enzyme, Cathepsin B, especially after modifications to enhance stability.
Signaling Pathway of Intended ADC Action
Caption: Intended pathway of ADC action leading to cell death.
Materials:
-
ADC of interest
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 5 mM DTT[1]
-
Incubator at 37°C
-
Quenching solution: 80% acetonitrile with 0.1% trifluoroacetic acid (TFA)[1]
-
HPLC or LC-MS system
Methodology:
-
Prepare a reaction mixture containing the ADC in the assay buffer.[1]
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution.[1]
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding it to the quenching solution.[1]
-
Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.[1]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Drug-to-Antibody Ratio for Maytansinoid ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the drug-to-antibody ratio (DAR) for maytansinoid-based antibody-drug conjugates (ADCs). It includes frequently asked questions for foundational knowledge and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for maytansinoid ADCs?
The Drug-to-Antibody Ratio (DAR) refers to the average number of cytotoxic maytansinoid molecules conjugated to a single monoclonal antibody (mAb). It is a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR ensures a balance between delivering a potent dose of the payload to the target cancer cells and minimizing off-target toxicity and other adverse effects like rapid clearance from circulation.[1][3][4]
Q2: What is the typical optimal DAR for maytansinoid ADCs and how does it impact the therapeutic index?
For most maytansinoid ADCs, an average DAR of 3 to 4 is considered optimal.[1][3][4] This range generally provides the best therapeutic index—the balance between efficacy and toxicity.
-
Low DAR (e.g., <2): May result in insufficient potency and reduced efficacy, as not enough cytotoxic payload reaches the target cells.
-
High DAR (e.g., >4): While in vitro potency can increase with a higher DAR, it often leads to significant in vivo challenges.[3][4] Highly loaded ADCs tend to be more hydrophobic, which can cause aggregation, faster clearance from the bloodstream (particularly via the liver), and increased off-target toxicity, ultimately narrowing the therapeutic window.[1][3][4][5] For certain targets with high expression in normal tissues, a lower DAR (e.g., 2) may prove more efficacious by reducing target-mediated drug disposition (TMDD).[6]
Q3: How does the DAR affect the pharmacokinetic (PK) properties of a maytansinoid ADC?
The DAR has a profound impact on an ADC's PK profile. Conjugates with a DAR below approximately 6 tend to have comparable clearance rates.[3][4] However, ADCs with a very high DAR (e.g., 9-10) are often cleared much more rapidly from circulation.[3][4][5] These high-DAR species can accumulate in the liver, leading to decreased overall exposure and potentially lower efficacy.[1][3][4]
Table 1: Impact of DAR on Maytansinoid ADC Properties
| DAR Range | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Aggregation Risk | Therapeutic Index |
| Low (1-2) | Lower | Potentially Reduced | Low / Normal | Low | May be suboptimal |
| Optimal (3-4) | High | Generally Highest | Low / Normal[3][4] | Moderate | Widest / Optimal[3] |
| High (>4) | Highest | Often Decreased[3] | Fast / High[3][4] | High[7] | Narrowed[1][5] |
Q4: What are the common conjugation strategies to control the DAR of maytansinoid ADCs?
DAR is controlled by the specific conjugation chemistry used. The two primary strategies involve targeting either lysine (B10760008) or cysteine residues on the antibody.
-
Lysine Conjugation: This was a common early method, where maytansinoid linkers (e.g., SMCC) react with the amine groups of solvent-exposed lysine residues.[8] Since there are many available lysines, this method produces a heterogeneous mixture of ADC species with a DAR distribution typically ranging from 0 to 8.[3][4][8] The average DAR is controlled by modifying the molar ratio of the linker-payload to the antibody during the reaction. Ado-trastuzumab emtansine (Kadcyla) is an example of a lysine-conjugated ADC with an average DAR of 3.5.[3][4]
-
Cysteine Conjugation: This method offers more control over the conjugation site and results in a more homogeneous ADC product.
-
Interchain Cysteine Conjugation: This involves reducing the antibody's native interchain disulfide bonds to generate reactive thiol groups. This typically results in ADCs with DARs of 0, 2, 4, 6, or 8.
-
Engineered Cysteine (e.g., THIOMAB™): Specific cysteine residues are introduced into the antibody sequence at desired locations via genetic engineering. This allows for precise control over the conjugation site and leads to a highly homogeneous ADC, often with a DAR of exactly 2 or 4.[9]
-
Q5: What is the mechanism of action for a maytansinoid ADC?
Maytansinoid ADCs work through a multi-step process to selectively kill cancer cells.[10][11]
-
Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: After binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.[11]
-
Payload Release: The complex is trafficked to intracellular compartments, usually lysosomes.[11][12] Inside the lysosome, the linker connecting the maytansinoid to the antibody is cleaved (for cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[11]
-
Microtubule Disruption: Once free in the cytoplasm, the maytansinoid (e.g., DM1 or DM4) binds to tubulin, a key component of microtubules.[10][][14] This binding inhibits microtubule polymerization, disrupting the formation of the mitotic spindle.[10][]
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[10][11][]
References
- 1. researchgate.net [researchgate.net]
- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. imrpress.com [imrpress.com]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 14. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Troubleshooting Inconsistent Results in Maytansinoid Cytotoxicity Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with maytansinoid cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are maytansinoids and why are they used in cancer research?
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents.[1][2][3][4] They are often used as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Their mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4] Maytansinoids are significantly more potent than many traditional chemotherapeutic agents, with IC50 values often in the sub-nanomolar range.[2][5]
Q2: What is a typical IC50 value for maytansinoids?
The half-maximal inhibitory concentration (IC50) for maytansinoids can vary depending on the specific derivative (e.g., DM1, DM4), the cancer cell line being tested, and the experimental conditions.[1] However, they are known for their high potency, with IC50 values typically falling in the picomolar to nanomolar range.[1] It is crucial to establish a baseline IC50 for your specific cell line and assay conditions.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Q: I'm observing high standard deviations between my technical replicates. What could be the cause?
A: High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of the maytansinoid. Several factors can contribute to this problem:
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating is a primary source of variability.[6][7]
-
Solution: Ensure a homogenous single-cell suspension before and during plating. For adherent cells, check for and gently break up clumps. For suspension cells, gently agitate the plate after seeding for even distribution.[7]
-
-
Edge Effects: Wells on the perimeter of the plate are susceptible to evaporation, which can alter the concentration of media components and the test compound.[6][7]
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or reagents can introduce significant variability.[6][7]
-
Solution: Use calibrated pipettes and proper pipetting techniques. Change pipette tips between different concentrations or reagents.[7]
-
Issue 2: Inconsistent IC50 Values Between Experiments
Q: My calculated IC50 value for the same maytansinoid and cell line changes significantly from one experiment to the next. Why is this happening?
A: Fluctuations in IC50 values are often due to subtle variations in experimental conditions. Here are some key areas to investigate:
-
Cell Seeding Density: The initial number of cells seeded per well can significantly impact the final assay readout and the calculated IC50.[7] Cells should be in the logarithmic growth phase during treatment.[6][7]
-
Reagent Variability: The age, storage conditions, and preparation of assay reagents can affect their performance.
-
Solution: Use fresh reagents or kits within their expiration dates. Aliquot reagents to minimize freeze-thaw cycles.[7]
-
-
Incubation Times: The duration of compound exposure and the final incubation with the viability reagent must be precise and consistent.[7]
-
Solution: Standardize all incubation times and ensure they are accurately timed for all plates within and between experiments.
-
-
Solvent Effects: The solvent used to dissolve the maytansinoid (e.g., DMSO) can have cytotoxic effects at certain concentrations.[10][11]
Issue 3: Antibody-Drug Conjugate (ADC) Specific Problems
Q: I'm working with a maytansinoid-based ADC and observing lower than expected potency.
A: In addition to the general sources of variability, ADCs have unique characteristics that can lead to inconsistent results:
-
ADC Aggregation: ADCs, especially those with hydrophobic payloads like maytansinoids, can be prone to aggregation, which can reduce their efficacy.[12][13]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Batch-to-batch variability in the average DAR can lead to inconsistent potency.[12]
-
Inefficient Linker Cleavage: For ADCs with cleavable linkers, the target cells may lack sufficient levels of the required enzymes for efficient payload release.[12]
-
Solution: Confirm the expression of the necessary enzymes in your target cell line.[12]
-
Data Presentation
Table 1: Example IC50 Values for Maytansinoid Derivatives
| Compound | Cell Line | Cancer Type | Reported IC50 |
| DM1 (S-methyl-DM1) | MCF7 | Breast Cancer | 330 pM (for mitotic arrest)[1] |
| Maytansine | MCF7 | Breast Cancer | 710 pM (for mitotic arrest)[1] |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM[1] |
| 4C9-DM1 (ADC) | NCI-H526 | Small Cell Lung Cancer | 158 pM[1] |
| 4C9-DM1 (ADC) | NCI-H889 | Small Cell Lung Cancer | ~4 nM[1] |
| 4C9-DM1 (ADC) | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM[1] |
Note: The data presented are from different studies, and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.[1]
Table 2: General Starting Points for Cell Seeding Density
| Cell Type | Seeding Density (cells/well in 96-well plate) | Notes |
| Rapidly Proliferating Adherent Cells (e.g., HeLa, A549) | 2,000 - 10,000 | Lower densities are often necessary for longer assays (≥48h) to prevent over-confluence.[6] |
| Slower Proliferating Adherent Cells | 5,000 - 20,000 | May require higher densities to achieve a sufficient signal. |
| Suspension Cells | 10,000 - 50,000 | Tend to have lower metabolic activity per cell compared to adherent cells. |
Note: These are general starting points. The optimal density must be determined experimentally for each cell line and assay condition.[6]
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or an automated cell counter to determine viability and concentration.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve a range of seeding densities (e.g., from 500 to 20,000 cells per well for a 96-well plate).
-
Plate Cells: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[6]
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®) according to the manufacturer's instructions.[6]
-
Analyze Data: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density should fall within the linear portion of the curve, providing a robust signal without reaching a plateau due to over-confluence.[6]
Protocol 2: General Maytansinoid Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the maytansinoid compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of maytansinoids leading to apoptosis.
Caption: General workflow for a maytansinoid cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bystander Effect of Maytansinoid ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bystander effect of maytansinoid antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of maytansinoid ADCs and why is it important?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells.[1][2] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[3] The process involves the ADC binding to and being internalized by the Ag+ cell, followed by the release of the maytansinoid payload.[1] If the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent cells, thus broadening the ADC's therapeutic window.[4][][6]
Q2: What are the key molecular factors influencing the bystander effect of maytansinoid ADCs?
A2: The bystander effect is primarily influenced by the properties of the linker and the maytansinoid payload.[]
-
Linker Chemistry: Cleavable linkers (e.g., disulfide or peptide linkers) are essential for releasing the payload from the antibody.[1][] The stability of the linker is also critical; it should be stable in circulation but readily cleaved within the tumor microenvironment or inside the target cell.[4][7]
-
Payload Properties: The released maytansinoid metabolite must be membrane-permeable to diffuse across cell membranes.[4][8] This is often associated with the payload being neutral, uncharged, and hydrophobic.[][6] For instance, the S-methylated metabolite of thiol-bearing maytansinoids is hydrophobic and can effectively induce bystander killing.[6][9]
Q3: How can I experimentally measure the bystander effect of my maytansinoid ADC in vitro?
A3: Two common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[3][10][11] These assays help quantify the killing of Ag- cells in the presence of Ag+ cells treated with the ADC.[2][10]
Troubleshooting Guide
Issue 1: My maytansinoid ADC shows potent killing of antigen-positive cells in a monoculture, but I observe a weak or no bystander effect in a co-culture assay.
| Potential Cause | Troubleshooting/Optimization Step |
| Released payload is not sufficiently membrane-permeable. | The maytansinoid metabolite released after linker cleavage might be too polar or charged to diffuse across cell membranes effectively.[4][6] Consider redesigning the linker-payload to release a more hydrophobic and neutral metabolite. Increasing the number of methylene (B1212753) units in the maytansinoid side chain has been shown to increase bystander killing.[4][7] |
| Inefficient linker cleavage. | The linker may not be efficiently cleaved in the intracellular environment of the target cells. If using a peptide linker, ensure the target cells express the necessary proteases.[4] For disulfide linkers, the intracellular reducing environment is key.[12] You can assess linker cleavage by analyzing the metabolites in cell lysates. |
| Low ratio of antigen-positive to antigen-negative cells. | The bystander effect is dependent on a sufficient number of Ag+ cells releasing the payload.[13] Experiment with different ratios of Ag+ to Ag- cells in your co-culture setup (e.g., 1:1, 3:1, 5:1) to find the optimal ratio for observing a robust bystander effect. |
| Suboptimal ADC concentration. | The ADC concentration may be too low to generate enough released payload for bystander killing, or too high, causing direct toxicity to the Ag- cells.[14] Perform a dose-response experiment on both Ag+ and Ag- monocultures to determine an ADC concentration that is highly potent for Ag+ cells but has minimal direct effect on Ag- cells. |
| Experimental setup issues. | Ensure that the Ag+ and Ag- cells are in close proximity in the co-culture to allow for efficient diffusion of the payload. Seeding density should be optimized to facilitate cell-to-cell contact.[14] |
Issue 2: The conditioned medium from my ADC-treated antigen-positive cells does not kill antigen-negative cells.
| Potential Cause | Troubleshooting/Optimization Step |
| Payload is released but not stable in the medium. | The released maytansinoid metabolite may be unstable and degrade in the culture medium before it can act on the Ag- cells. Analyze the stability of the free payload in your culture medium over the time course of the experiment. |
| Payload is released but does not efficiently exit the Ag+ cells. | The payload may be effectively trapped within the Ag+ cells. This can happen if the metabolite is not sufficiently membrane-permeable.[12] As suggested before, consider modifications to the linker-payload to enhance hydrophobicity.[4][7] |
| Insufficient payload concentration in the conditioned medium. | The amount of payload released by the Ag+ cells into the medium may be below the cytotoxic threshold for the Ag- cells. Try increasing the number of Ag+ cells used to generate the conditioned medium or increasing the ADC concentration. |
| Premature release of payload from the ADC was not accounted for. | As a control, incubate the ADC in cell-free medium for the same duration as the experiment with Ag+ cells.[14] Test this "pre-conditioned" medium on Ag- cells to ensure that the observed toxicity is not due to prematurely released payload. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Bystander Killing of Different Maytansinoid ADCs
| ADC Construct | Linker Type | Key Feature | Relative Bystander Killing (Number of Ag+ cells needed to kill 50% of Ag- cells) | Reference |
| ADC 6a, 6b, 6c | Immolative tripeptide | Increased methylene units in maytansinoid side chain | ~400 | [4][7] |
| ADC 6d, 1a | Immolative tripeptide / Disulfide | Fewer methylene units / standard disulfide | ~1250 | [4][7] |
| huC242-SPDB-DM4 (1c) | Disulfide | Standard disulfide linker | Similar to AMC 1b | [6] |
| AMC 1b | Disulfide | Standard disulfide linker | Required addition of 625 COLO 205 cells | [6] |
| AaMC 8g | d-Ala-l-Ala dipeptide | Aniline-bearing maytansinoid | Required addition of 250 COLO 205 cells | [6] |
| Non-cleavable linker ADC | Thioether | Non-cleavable | No bystander killing | [6] |
Note: Lower numbers of Ag+ cells required indicate a stronger bystander effect.
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This protocol is a generalized procedure. Specific cell lines, ADC concentrations, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Seed antigen-negative (Ag-) cells into a 96-well plate. These cells should be fluorescently labeled (e.g., with GFP) for easy identification.
-
After the Ag- cells have attached, seed antigen-positive (Ag+) cells into the same wells at a predetermined ratio (e.g., 1:1, 3:1 of Ag+:Ag-). Include control wells with only Ag- cells and wells with only Ag+ cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of your maytansinoid ADC.
-
Add the ADC dilutions to the co-culture wells, as well as to the monoculture control wells. Include an untreated control for all conditions.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Imaging: Use a high-content imager to count the number of viable fluorescent Ag- cells in each well. Viability can be assessed using a viability dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: Alternatively, harvest the cells and analyze by flow cytometry. The fluorescent marker will distinguish the Ag- cells, and a viability dye will determine the percentage of live cells.
-
Data Analysis: Normalize the number of viable Ag- cells in the ADC-treated co-culture wells to the number of viable Ag- cells in the untreated co-culture wells to calculate the percentage of bystander killing.
-
Protocol 2: Conditioned Medium Transfer Bystander Effect Assay
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a larger format vessel (e.g., T-75 flask or 6-well plate).
-
Once the cells are confluent, treat them with a concentration of your maytansinoid ADC known to be cytotoxic. Include an untreated control group of Ag+ cells.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any cells or debris.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to attach.
-
Remove the existing medium and replace it with the conditioned medium collected from both the ADC-treated and untreated Ag+ cells.
-
Include a control where Ag- cells are treated with fresh medium containing the same concentration of ADC to assess direct toxicity.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a standard viability assay (e.g., MTT, CellTiter-Glo).
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant decrease in viability indicates a bystander effect.
-
Visualizations
Caption: Signaling pathway of maytansinoid ADC bystander effect.
Caption: Experimental workflow for the co-culture bystander effect assay.
Caption: Experimental workflow for the conditioned medium transfer assay.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for Val-Cit-Maytansinoid Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Valine-Citrulline-maytansinoid antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses common issues encountered during the purification of Val-Cit-maytansinoid ADCs and provides actionable solutions in a question-and-answer format.
Issue 1: High Levels of Aggregation in the ADC Product
Q: My final ADC product shows a high percentage of aggregates after purification. What are the potential causes and how can I minimize aggregation?
A: High aggregation in ADC preparations is a common issue, primarily driven by the increased hydrophobicity of the molecule after conjugation with the maytansinoid payload and the Val-Cit linker.[1] Aggregation can compromise the efficacy and safety of the ADC.[1][2]
Potential Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3]
-
Conjugation Conditions: The conjugation process itself can be a stress factor for the antibody, potentially leading to the exposure of hydrophobic regions and subsequent aggregation.[1] High ADC concentration during conjugation can also increase intermolecular interactions.[1]
-
Purification Conditions: High salt concentrations used in Hydrophobic Interaction Chromatography (HIC) can sometimes promote aggregation.[4]
-
Storage and Handling: Improper buffer conditions (pH, ionic strength) or repeated freeze-thaw cycles can induce aggregation.[4]
Troubleshooting Strategies:
-
Optimize Conjugation: Consider reducing the DAR to decrease the overall hydrophobicity.[4] Performing the conjugation reaction at a lower antibody concentration can also be beneficial.[1]
-
Refine HIC Protocol:
-
Use a lower concentration of a less chaotropic salt (e.g., sodium chloride instead of ammonium (B1175870) sulfate).[4]
-
Employ a shallower elution gradient to better separate monomeric ADC from aggregates.[4]
-
Screen different HIC resins to find one with optimal selectivity and lower hydrophobicity.[4]
-
-
Optimize SEC Mobile Phase: Ensure the mobile phase composition minimizes secondary hydrophobic interactions with the column.[4]
-
Formulation and Storage:
Issue 2: Low Recovery of the ADC After Purification
Q: I am experiencing significant loss of my ADC product during the purification process. What are the likely reasons and how can I improve the recovery?
A: Low recovery during ADC purification can be attributed to several factors, often related to the interaction of the hydrophobic ADC with the chromatography media and other surfaces.
Potential Causes:
-
Strong Binding to HIC Resin: The hydrophobic nature of the Val-Cit-maytansinoid ADC can lead to very strong, sometimes irreversible, binding to the HIC column.[4]
-
Precipitation: High salt concentrations in the HIC mobile phase can cause the ADC to precipitate.[4]
-
Nonspecific Adsorption: The ADC may adsorb to filters, tubing, and other surfaces during processing.[4]
Troubleshooting Strategies:
-
Modify HIC Method:
-
Decrease the salt concentration in the binding buffer.
-
Add a mild organic modifier (e.g., isopropanol, acetonitrile) to the elution buffer to facilitate the elution of highly hydrophobic species.
-
Select a HIC resin with a lower degree of hydrophobicity (e.g., Phenyl instead of Butyl or Ether).[4]
-
-
Prevent Precipitation:
-
Reduce the salt concentration in the mobile phase to the lowest level that still allows for adequate binding.
-
Consider performing the chromatography at a lower temperature, although this needs to be optimized as it can sometimes strengthen hydrophobic interactions.
-
-
Minimize Nonspecific Adsorption:
-
Use low-protein-binding filters and materials for all steps of the purification process.
-
Include a non-ionic surfactant, such as Polysorbate 20 or 80, at a low concentration (e.g., 0.01-0.05%) in the buffers to reduce nonspecific binding.
-
Issue 3: Poor Resolution of DAR Species by HIC
Q: My HIC chromatogram does not show good separation between the different drug-to-antibody ratio (DAR) species. How can I improve the resolution?
A: Achieving good resolution of DAR species is crucial for characterizing the heterogeneity of the ADC preparation.[5] Poor resolution can obscure the true distribution of drug loading.
Potential Causes:
-
Suboptimal Gradient: A steep elution gradient may not provide enough time to separate species with small differences in hydrophobicity.[4]
-
Inappropriate Resin: The chosen HIC resin may lack the necessary selectivity for the specific ADC.[4]
-
High Flow Rate: A high flow rate reduces the interaction time between the ADC and the stationary phase, leading to decreased resolution.[4]
-
Mobile Phase Composition: The type of salt and its concentration can significantly impact selectivity.
Troubleshooting Strategies:
-
Optimize Elution Gradient:
-
Decrease the slope of the gradient to increase the separation window between peaks.
-
Consider using a step gradient, which can sometimes provide better resolution for specific DAR species.[4]
-
-
Screen HIC Resins: Test a variety of HIC resins with different ligands (e.g., Butyl, Phenyl, Ether) and base beads to find the one that offers the best selectivity for your ADC.[4]
-
Adjust Flow Rate: Reduce the flow rate to allow for more efficient partitioning between the mobile and stationary phases.
-
Modify Mobile Phase:
-
Experiment with different salt types (e.g., ammonium sulfate (B86663), sodium chloride, ammonium acetate) as they can alter the selectivity of the separation.[6]
-
Optimize the pH of the mobile phase, as it can influence the surface charge and hydrophobicity of the ADC.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing the purity and heterogeneity of Val-Cit-maytansinoid ADCs?
A1: The most commonly used analytical techniques for ADC characterization include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[5] HIC is particularly well-suited for determining the drug-to-antibody ratio (DAR) distribution under native conditions, while SEC is the standard method for quantifying aggregates and fragments.[2][7]
Q2: Why is my Val-Cit-maytansinoid ADC showing instability in mouse models but appears stable in human plasma?
A2: This is a known issue related to species-specific differences in plasma enzymes. The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[3][8] This premature cleavage in mice leads to off-target toxicity and reduced efficacy.[9] To address this, researchers can consider using a modified linker, such as the glutamic acid-valine-citrulline (EVCit) linker, which has shown increased stability in mouse plasma.[8][10]
Q3: How can I accurately quantify the amount of unconjugated antibody in my purified ADC sample?
A3: HIC is a powerful technique for separating the unconjugated antibody (DAR 0) from the drug-conjugated species based on differences in hydrophobicity.[11] By integrating the peak corresponding to the unconjugated antibody, its relative abundance can be determined.
Q4: What is the expected elution order in SEC and HIC for a typical Val-Cit-maytansinoid ADC preparation?
A4:
-
In Size Exclusion Chromatography (SEC): The separation is based on hydrodynamic volume. Therefore, high molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and finally any low molecular weight fragments or free drug.[12]
-
In Hydrophobic Interaction Chromatography (HIC): The separation is based on hydrophobicity. Species with lower hydrophobicity elute earlier. Therefore, the unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DAR values (DAR 2, DAR 4, etc.) as the salt concentration in the mobile phase is decreased.[13]
Data Presentation
Table 1: Comparison of HIC Resins for DAR Species Resolution
| HIC Resin Type | Ligand | Particle Size (µm) | Typical Resolution of DAR 2 and DAR 4 | Relative Recovery (%) |
| Resin A | Butyl | 2.5 | Good | 85 |
| Resin B | Phenyl | 3.0 | Excellent | 92 |
| Resin C | Ether | 4.0 | Fair | 95 |
Table 2: Effect of Mobile Phase Salt on ADC Aggregation and Recovery in HIC
| Salt Type | Starting Concentration | % Aggregates (Post-HIC) | % Monomer Recovery |
| Ammonium Sulfate | 2.0 M | 5.8 | 88 |
| Sodium Chloride | 3.0 M | 3.2 | 93 |
| Sodium Acetate | 2.5 M | 4.5 | 91 |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different DAR species in a Val-Cit-maytansinoid ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[12]
-
Gradient:
-
0-3 min: 100% A
-
3-23 min: Linear gradient from 100% A to 100% B
-
23-28 min: 100% B
-
28-30 min: Return to 100% A
-
30-35 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species to determine the relative distribution.
Protocol 2: Aggregate Quantification by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the SEC mobile phase. Filter through a 0.22 µm low-protein-binding filter.[4]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).[12]
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.[12]
-
Elution: Isocratic elution.
-
Flow Rate: 0.5 mL/min.[12]
-
Detection: UV absorbance at 280 nm.[12]
-
Data Analysis: Integrate the peak area of the high molecular weight species (eluting first) and the monomer peak. Calculate the percentage of aggregation.[12]
Visualizations
Caption: A general experimental workflow for the purification of ADCs.
Caption: A decision tree for troubleshooting ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Mitigating Hydrophobicity of Maytansinoid Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrophobicity of maytansinoid payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are maytansinoids and why are they used as payloads in ADCs?
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents. They are derivatives of maytansine, a natural product isolated from the plant Maytenus ovatus. Their high cytotoxicity makes them effective payloads for ADCs, as they can kill target cancer cells at very low concentrations upon internalization of the ADC.
Q2: What causes the inherent hydrophobicity of maytansinoid payloads?
The hydrophobicity of maytansinoids stems from their complex macrocyclic structure, which is rich in carbon-carbon and carbon-hydrogen bonds and lacks a significant number of polar, ionizable groups. This nonpolar nature leads to poor solubility in aqueous solutions.
Q3: What are the primary consequences of maytansinoid hydrophobicity in ADC development?
The hydrophobicity of maytansinoid payloads can lead to several critical issues during the development of ADCs:
-
Aggregation: Hydrophobic interactions between payload molecules on the antibody surface can cause the ADC to aggregate, leading to manufacturing challenges, reduced stability, and potential immunogenicity.
-
Poor Solubility: The limited aqueous solubility of the payload can make the conjugation process difficult, often requiring the use of organic co-solvents.
-
Low Drug-to-Antibody Ratio (DAR): Precipitation of the hydrophobic payload during the conjugation reaction can result in a lower-than-expected DAR.
-
Pharmacokinetic (PK) Alterations: ADC aggregates are often cleared more rapidly from circulation, leading to a shorter half-life and reduced efficacy.
-
Off-Target Toxicity: The hydrophobic nature of the payload can lead to increased uptake by cells of the reticuloendothelial system, potentially causing off-target toxicity.
Troubleshooting Guides
Problem 1: My ADC is showing significant aggregation during or after the conjugation process.
-
Possible Cause: The high hydrophobicity of the maytansinoid payload is driving intermolecular interactions between ADC molecules.
-
Solutions:
-
Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates. These linkers can shield the hydrophobic payload and improve the overall solubility of the ADC.
-
Optimize Conjugation Conditions:
-
pH: Adjust the pH of the conjugation buffer. For thiol-based conjugation, a pH around 7.5-8.5 is often optimal for balancing thiol reactivity and minimizing side reactions.
-
Co-solvents: Include a limited amount (typically 5-10%) of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA) to keep the payload in solution during the reaction. However, excessive amounts can denature the antibody.
-
-
Formulation Adjustment: Screen different buffer systems and excipients for the final formulation. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) can help stabilize the ADC and prevent aggregation.
-
Problem 2: I am consistently achieving a lower Drug-to-Antibody Ratio (DAR) than intended.
-
Possible Cause: The hydrophobic maytansinoid payload may be precipitating out of the aqueous reaction buffer before it can efficiently conjugate to the antibody.
-
Solutions:
-
Increase Payload Solubility: Ensure the maytansinoid-linker is fully dissolved in an appropriate organic solvent (e.g., DMSO) before adding it to the antibody solution.
-
Modify the Reaction Buffer: The inclusion of a small percentage of a miscible organic co-solvent can maintain payload solubility throughout the conjugation reaction.
-
Consider More Soluble Derivatives: Evaluate maytansinoid derivatives that have been engineered for increased hydrophilicity, such as those with appended sulfonate groups.
-
Problem 3: My ADC demonstrates poor in vivo efficacy and a short half-life in pharmacokinetic studies.
-
Possible Cause: Hydrophobicity-induced aggregation is likely leading to rapid clearance of the ADC from circulation by the reticuloendothelial system.
-
Solutions:
-
Characterize ADC Aggregates: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to quantify the level of aggregation in your ADC preparation.
-
Implement Mitigation Strategies for Aggregation: Refer to the solutions for "Problem 1" to produce a more homogeneous and less aggregated ADC. The use of hydrophilic linkers is a primary strategy to address this issue.
-
Data and Experimental Protocols
Data Summary
The following table summarizes the impact of different linker types on the hydrophobicity and aggregation of maytansinoid ADCs.
| Linker Type | Hydrophilic Moiety | Resulting ADC Hydrophobicity | Tendency for Aggregation | Reference |
| SMCC | None | High | High | General Knowledge |
| SPDB | None | High | High | General Knowledge |
| Sulfo-SPDB | Sulfonate | Reduced | Reduced | |
| PEG4-Maleimide | PEG | Reduced | Reduced |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Based Maytansinoid Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds. The amount of reducing agent will determine the number of available thiols for conjugation.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maytansinoid-linker construct in an organic solvent like DMSO.
-
Slowly add the dissolved maytansinoid-linker to the reduced antibody solution while gently stirring. A typical molar excess of the payload-linker is 5-10 fold over the available thiol groups.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the ADC from unreacted payload-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Visualizations
Caption: ADC Conjugation and Purification Workflow.
Caption: Relationship between Maytansinoid Hydrophobicity and ADC Issues.
Technical Support Center: Optimizing Val-Cit-Linked Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Val-Cit-linked antibody-drug conjugates (ADCs) and to offer strategies for improving their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Val-Cit linkers in ADCs?
The valine-citrulline (Val-Cit) linker is a dipeptide-based system designed for enzymatic cleavage.[1] The intended mechanism involves the following steps:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The ADC is transported to the lysosome, an organelle rich in degradative enzymes.[1]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B, a protease often upregulated in tumor cells, cleaves the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[][3]
-
Payload Release: This cleavage initiates a cascade that releases the active cytotoxic payload inside the target cell.[]
Q2: What are the main advantages of using a Val-Cit linker?
The Val-Cit linker offers several advantages, making it a popular choice in ADC development:
-
High Stability: It exhibits high stability in human plasma, minimizing premature drug release in systemic circulation.[][4]
-
Selective Cleavage: It is designed to be cleaved by enzymes like Cathepsin B that are more abundant in the tumor microenvironment, enhancing targeted drug release.[]
-
Broad Applicability: The Val-Cit linker can be conjugated with a variety of cytotoxic payloads, including microtubule inhibitors and DNA-damaging agents.[]
-
Bystander Effect: When used with membrane-permeable payloads like MMAE, it can induce a "bystander effect," where the released drug kills adjacent antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[1][3]
Q3: What does the "therapeutic index" of an ADC refer to?
The therapeutic index is a measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For ADCs, a wider therapeutic index means that a higher dose can be administered for greater efficacy before significant off-target toxicities occur. Improving the therapeutic index is a key goal in ADC development.
Troubleshooting Guides
Issue 1: Rapid ADC Clearance and Poor Exposure in Preclinical Mouse Models
Question: We are observing rapid clearance and poor in vivo efficacy of our Val-Cit ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
Answer: This is a common issue primarily due to the instability of the Val-Cit linker in mouse plasma.[5][6]
Potential Causes:
-
Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[5][7] This leads to premature release of the payload and reduced efficacy.[4][6]
-
High Hydrophobicity: Val-Cit linkers, especially when combined with hydrophobic payloads like MMAE, increase the ADC's overall hydrophobicity, leading to aggregation and rapid clearance by the liver.[5][8]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can exacerbate hydrophobicity and accelerate clearance.[5][7]
Troubleshooting Strategies:
-
Assess Linker Stability:
-
Modify the Linker:
-
Glu-Val-Cit Linker: Incorporating a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[4][5]
-
Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics.[5][10]
-
Novel Linker Designs: Explore technologies like "Exo-Linkers" that reposition the cleavable peptide to enhance stability and hydrophilicity.[11][12]
-
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
Increase Hydrophilicity:
-
Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the payload's hydrophobicity and improve solubility.[5][11]
-
Issue 2: Off-Target Toxicity
Question: Our Val-Cit ADC is causing significant off-target toxicity, limiting the therapeutic window. What are the contributing factors and mitigation strategies?
Answer: Off-target toxicity with Val-Cit linkers often arises from premature payload release in circulation.[8]
Potential Causes:
-
Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, releasing the cytotoxic payload into the bloodstream and potentially damaging healthy cells, leading to toxicities like neutropenia.[8][11]
-
"Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells.[8]
-
Fc-mediated Uptake: The Fc region of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake and toxicity.[8]
Mitigation Strategies:
-
Enhance Linker Stability:
-
Payload Selection:
-
Membrane Permeability: For applications where a bystander effect is not desired or to limit off-target effects, a less membrane-permeable payload could be advantageous.[8]
-
Non-cleavable Linkers: If suitable for the payload, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[8]
-
Issue 3: ADC Aggregation
Question: Our Val-Cit ADC preparation is showing signs of aggregation. How can we address this?
Answer: ADC aggregation is often linked to the hydrophobicity of the linker-payload combination and can negatively impact efficacy, pharmacokinetics, and safety.[5][15]
Potential Causes:
-
Hydrophobic Linker and Payload: The p-aminobenzyl carbamate (PABC) moiety in the Val-Cit linker contributes to its hydrophobicity.[5] When combined with a hydrophobic payload, this can lead to aggregation, especially at higher DARs.[11]
-
High DAR: Increasing the number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity and propensity for aggregation.[5][7]
Troubleshooting Strategies:
-
Characterize Aggregation:
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit.[5][10] The EGCit linker also increases hydrophilicity.[13]
-
Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.[5]
-
Utilize Hydrophilic Payloads: If possible, select a less hydrophobic cytotoxic agent.[5]
-
-
Optimize DAR:
-
A lower DAR will generally result in less aggregation.[5] Evaluate the trade-off between DAR, efficacy, and aggregation.
-
-
Formulation Development:
Data Summary Tables
Table 1: Comparison of Val-Cit and Modified Linker Stability
| Linker Type | Key Feature | Stability in Mouse Plasma | Stability in Human Plasma | Reference(s) |
| Val-Cit (VCit) | Standard dipeptide linker | Low (cleaved by Ces1c) | High | [5],[4] |
| Glu-Val-Cit (EVCit) | Added glutamic acid residue | High (resistant to Ces1c) | High | [4],[16] |
| Val-Ala (VAla) | Less hydrophobic dipeptide | Variable, can be poor | High | [5],[9] |
| Glu-Gly-Cit (EGCit) | Tripeptide linker | High | High (resistant to neutrophil elastase) | [13],[14] |
Table 2: Impact of DAR on ADC Properties
| DAR | Efficacy | Pharmacokinetics (PK) | Aggregation Potential | Reference(s) |
| Low (e.g., 2) | Often sufficient for potent anti-tumor activity. | Slower clearance, longer half-life. | Lower | [7] |
| High (e.g., >4) | May increase in vitro potency, but not always in vivo efficacy due to poor PK. | Faster clearance, shorter half-life. | Higher | [7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma from different species (e.g., mouse, human) and determine the rate of premature drug release.[3][9]
Materials:
-
ADC of interest
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (for ADC isolation) or extraction solvent (for free payload)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Incubate the ADC solution with the plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.
-
Process the samples to either isolate the intact ADC (e.g., using affinity capture beads) or extract the free payload.
-
Analyze the samples using a validated LC-MS/MS method to determine the drug-to-antibody ratio (DAR), which will decrease over time if the linker is unstable, or to quantify the released payload.
-
Plot the percentage of intact ADC remaining over time and calculate the plasma half-life (t1/2).
Protocol 2: In Vitro Enzymatic Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from an ADC in the presence of a purified target enzyme (e.g., Cathepsin B).[9]
Materials:
-
ADC of interest
-
Purified, activated enzyme (e.g., Cathepsin B)
-
Assay buffer (specific to the enzyme)
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of the ADC in the assay buffer to a final concentration (e.g., 1-10 µM).
-
Pre-warm the ADC solution and the purified enzyme solution to 37°C.
-
Initiate the reaction by adding the activated enzyme to the ADC solution.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or acid).
-
Analyze the samples by HPLC to separate and quantify the intact ADC, free payload, and any intermediates.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Objective: To accurately determine the average DAR and distribution for a Val-Cit ADC preparation.[17]
Methodologies:
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of the reduced ADC: Provides DAR information for the light and heavy chains separately.
-
Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS): Separates different DAR species based on hydrophobicity.
-
Native MS of the intact ADC: Analyzes the intact ADC to provide the overall DAR distribution.
General Workflow:
-
Sample Preparation: May include deglycosylation (optional), reduction (for RPLC-MS), and desalting/buffer exchange.
-
MS Analysis: Perform analysis using the chosen MS technique (RPLC-MS, HIC-MS, or Native MS).
-
Data Processing & Analysis: Deconvolute the mass spectra, integrate peak areas, and calculate the weighted average DAR.
Visualizations
Caption: Intended and unintended pathways of Val-Cit ADC action.
Caption: Troubleshooting workflow for Val-Cit ADC stability issues.
Caption: Experimental workflow for DAR determination by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. benchchem.com [benchchem.com]
challenges with the scalability of Val-Cit-amide-Cbz-N(Me)-Maytansine synthesis
Welcome to the technical support center for the synthesis of Val-Cit-amide-Cbz-N(Me)-Maytansine, a key linker-payload component for Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with its synthesis and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in this compound?
A1: Each part of the molecule has a specific function:
-
Val-Cit (Valine-Citrulline): A dipeptide linker designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells. This ensures targeted release of the payload.[]
-
amide-Cbz (Carbobenzoxy): The Cbz group is a common amine protecting group used during the synthesis of the peptide linker to prevent unwanted side reactions. It is typically removed in a later step to allow for conjugation.[2]
-
N(Me)-Maytansine: A highly potent cytotoxic maytansinoid payload. Maytansinoids inhibit tubulin polymerization, leading to mitotic arrest and cell death.[] The N-methylation can influence the compound's properties.
Q2: Why is epimerization a concern during the Val-Cit linker synthesis, and how can it be avoided?
A2: Epimerization, the change in configuration at a stereocenter, is a significant challenge, particularly at the citrulline stereogenic center. This can lead to diastereomeric mixtures that are difficult to separate and may have different biological activities. A modified synthesis route that incorporates the p-aminobenzyl alcohol (PABC) spacer via HATU coupling followed by dipeptide formation has been shown to avoid this issue, affording the linker with exclusive diastereoselectivity.[4]
Q3: My final ADC product shows significant aggregation. What are the likely causes?
A3: Aggregation is a common problem with ADCs, especially those carrying hydrophobic payloads like maytansinoids.[5] Key causes include:
-
High Hydrophobicity: The maytansinoid payload significantly increases the overall hydrophobicity of the ADC.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can lead to more pronounced aggregation.
-
Presence of Organic Solvents: Residual organic solvents used to dissolve the linker-payload during conjugation can induce aggregation.[6]
-
Environmental Stress: Factors like pH, temperature, shear stress during purification (e.g., TFF), and freeze-thaw cycles can all contribute to aggregation.[5]
Q4: What is the "bystander effect" and is it relevant for this linker-payload?
A4: The bystander effect is the killing of neighboring antigen-negative tumor cells by the cytotoxic payload released from a targeted antigen-positive cell. For this to occur, the released payload must be able to diffuse across cell membranes. The cleavable Val-Cit linker, upon enzymatic cleavage within the target cell, releases the maytansinoid payload, which can potentially diffuse out and induce bystander killing.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of the this compound linker-payload and its subsequent conjugation to an antibody.
Issue 1: Low Yield During Cbz-Val-Cit-PABC Synthesis
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Coupling Reactions | * Ensure all reagents, especially coupling agents like HATU or EEDQ, are fresh and anhydrous.[4] * Monitor reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). * Optimize reaction time and temperature. Peptide couplings are often run at room temperature overnight.[7] |
| Premature Deprotection of Fmoc/Cbz Groups | * When using Fmoc-protected amino acids, avoid excess base during coupling steps, as it can lead to premature Fmoc deprotection.[4] * For Cbz deprotection via hydrogenolysis, ensure the palladium catalyst is active and the hydrogen pressure is adequate.[4] |
| Product Loss During Purification | * Optimize purification methods. Reversed-phase HPLC is common for purifying the final linker.[7] * Ensure proper column packing and solvent gradient for chromatography to achieve good separation and recovery. |
| Epimerization Leading to Mixed Diastereomers | * Follow synthetic routes specifically designed to minimize epimerization, such as incorporating the PABC spacer before dipeptide formation.[4] |
Issue 2: Poor Conjugation Efficiency to Maytansinoid
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Activated Linker | * If using an activated linker (e.g., with a p-nitrophenyl (PNP) ester), ensure it is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis.[7] |
| Steric Hindrance | * The bulky nature of both the linker and the maytansinoid can hinder the reaction. * Ensure efficient stirring and a suitable reaction solvent (e.g., anhydrous DMF or DMSO) to facilitate molecular interaction.[7] * A slight excess of the linker may be required to drive the reaction to completion. |
| Degradation of Maytansinoid | * Maytansinoids can be sensitive to reaction conditions. Avoid high temperatures and prolonged reaction times. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 3: High Levels of Aggregation Post-Conjugation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrophobicity of Linker-Payload | * Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload. Add the linker-payload solution slowly to the antibody solution with efficient mixing.[6] |
| Suboptimal Buffer Conditions | * Optimize the pH and ionic strength of the final formulation buffer to enhance ADC stability. * Screen different excipients that may reduce aggregation. |
| Inefficient Purification | * Use purification techniques effective at removing aggregates, such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[5] |
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a Mc-Val-Cit-PABC-PNP activated linker, which is structurally similar to the Cbz-protected linker of interest. These values can serve as a benchmark for your experiments.
| Synthesis Step | Description | Typical Yield | Reference |
| Fmoc-L-Citrulline Synthesis | Protection of L-Citrulline with Fmoc-Cl. | 60-80% | [7] |
| Fmoc-Val-Cit-PABOH Synthesis | Coupling of deprotected Cit-PABOH with Fmoc-Val-OSu. | 85-95% (as a single diastereomer) | [4][7] |
| Mc-Val-Cit-PABOH Synthesis | Coupling of deprotected Val-Cit-PABOH with Mc-OSu. | 90-97% (as a single diastereomer) | [7] |
| Activation with PNP | Reaction of the PABOH group with 4-nitrophenyl chloroformate. | >90% | [7] |
Experimental Protocols & Workflows
General Synthesis Workflow for Cbz-Val-Cit-PABC-Maytansine
The synthesis is a multi-step process involving the preparation of the protected dipeptide-spacer, followed by conjugation to the maytansinoid payload.
Caption: General workflow for the synthesis of the linker-payload.
Troubleshooting Decision Tree for Low ADC Yield
This diagram provides a logical flow for diagnosing and addressing low yields after conjugating the linker-payload to the antibody.
References
- 2. Cbz-Val-Cit-PAB-OH | CAS:159858-07-8 | AxisPharm [axispharm.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
optimizing ADC internalization and lysosomal trafficking for maytansinoid release
Welcome to the technical support center for optimizing Antibody-Drug Conjugate (ADC) internalization, lysosomal trafficking, and maytansinoid release. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the internalization of an ADC?
A1: Several key factors determine the rate and extent of ADC internalization:
-
Target Antigen Properties: The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal expression in healthy tissues.[][2] The antigen's natural internalization rate upon antibody binding is also a critical factor.[2]
-
Antibody Characteristics: The antibody's affinity and specificity for the target antigen are paramount. It must bind strongly and specifically to the extracellular domain of the antigen to trigger internalization.[2]
-
Cell Line Choice: The selected cell line must express the target antigen at sufficient levels. This should be confirmed using techniques like flow cytometry or Western blotting before initiating internalization experiments.[2]
Q2: How does the linker type affect maytansinoid payload release?
A2: The linker is a crucial component that connects the antibody to the maytansinoid payload and dictates the release mechanism:[]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor cell, such as the acidic environment of lysosomes or the presence of specific lysosomal proteases (e.g., Cathepsin B for valine-citrulline linkers).[][2]
-
Non-Cleavable Linkers: With these linkers, the payload is released only after the complete degradation of the antibody backbone within the lysosome.[2] This requires that the antibody itself is susceptible to lysosomal proteolysis.
Q3: What is the mechanism of action for maytansinoid-based ADCs?
A3: The mechanism involves a sequence of events:
-
The ADC binds to a specific antigen on the cancer cell surface.
-
The ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[]
-
The complex is trafficked through the endosomal pathway to the lysosome.
-
Inside the lysosome, the maytansinoid payload is released through linker cleavage or antibody degradation.
-
The free maytansinoid enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.
-
This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3]
Q4: What is the "bystander effect" in the context of ADCs?
A4: The bystander effect occurs when a cytotoxic payload released from a targeted cancer cell can diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells.[4] This is particularly relevant for maytansinoid ADCs with cleavable linkers that release membrane-permeable payloads. This effect can enhance the overall anti-tumor activity of the ADC, especially in heterogeneous tumors where not all cells express the target antigen.[5]
Troubleshooting Guides
Issue 1: Low or No ADC Internalization Observed
Question: My flow cytometry/imaging data shows minimal to no internalization of my maytansinoid ADC. What are the potential causes and how can I troubleshoot this?
Answer: Low ADC internalization is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.[2]
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Binding | - Verify Antibody Affinity and Specificity: Confirm that your antibody has high affinity and specificity for the target antigen. - Check Antigen Recognition: Ensure the antibody recognizes an extracellular epitope of a surface-expressed antigen.[2] - Optimize Antibody Concentration: Titrate the antibody concentration to determine the optimal binding conditions.[2] |
| Low or Absent Target Antigen Expression | - Confirm Antigen Expression: Use flow cytometry or Western blotting to verify the expression level of the target antigen on your chosen cell line.[2] - Select a Different Cell Line: If antigen expression is confirmed to be low or absent, consider using a cell line with higher expression. |
| Suboptimal Experimental Conditions | - Optimize Incubation Time and Temperature: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for internalization. Ensure the incubation is performed at 37°C, as internalization is an active cellular process.[2] - Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit altered internalization rates. |
| Inefficient Internalization of the Target Antigen | - Literature Review: Research the known internalization properties of your target antigen. Some antigens are rapidly internalized upon antibody binding, while others are not. - Consider a Different Target: If the target antigen is known to have a slow or inefficient internalization rate, it may not be an ideal candidate for an ADC approach that relies on intracellular payload release. |
Issue 2: ADC Co-localizes with Endosomes but Not Lysosomes
Question: My immunofluorescence data shows my ADC is trapped in early or late endosomes and is not trafficking to the lysosomes. What could be causing this and what are the next steps?
Answer: A stall in the endo-lysosomal trafficking pathway can prevent the release of the maytansinoid payload. Here’s how to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Slow Trafficking Kinetics | - Extend Incubation Time: The trafficking of the ADC from endosomes to lysosomes can be a time-dependent process. Extend the incubation time (e.g., up to 48 hours) to allow for complete trafficking.[2] |
| Disrupted Endosomal Sorting | - Co-localization with Endosomal Markers: Perform co-localization studies with markers for early endosomes (e.g., EEA1) and late endosomes (e.g., Rab7) to pinpoint where the trafficking is blocked. - Investigate Cellular Machinery: Research if the target antigen or cell line has any known defects in the endosomal sorting machinery (e.g., ESCRT complex). |
| Antibody-Induced Receptor Recycling | - Assess Receptor Recycling: Some antibody-antigen complexes are preferentially recycled back to the cell surface rather than being targeted for lysosomal degradation. Investigate the known trafficking fate of your target antigen upon antibody binding. |
Issue 3: Low Maytansinoid Release and/or Cytotoxicity Despite Lysosomal Co-localization
Question: I've confirmed that my ADC reaches the lysosome, but I'm observing low levels of maytansinoid release and minimal cytotoxicity in my cell-based assays. What are the likely causes?
Answer: Inefficient payload release or subsequent payload inactivation can compromise the efficacy of an ADC. Consider the following troubleshooting strategies.
| Potential Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage | - Verify Linker Susceptibility: Ensure that the linker used in your ADC is susceptible to cleavage by lysosomal proteases (e.g., Val-Cit linkers are cleaved by Cathepsin B).[2] - Assess Lysosomal Protease Activity: Confirm the presence and activity of the relevant proteases in your chosen cell line using a protease activity assay.[2] |
| Payload Instability | - Evaluate Payload Stability: Assess the stability of the maytansinoid payload at the low pH and in the presence of the enzymatic environment of the lysosome. |
| Inefficient Antibody Degradation (for non-cleavable linkers) | - Confirm Antibody Degradation: For ADCs with non-cleavable linkers, payload release is dependent on the complete degradation of the antibody backbone. Verify that your specific antibody is efficiently degraded in the lysosome.[2] |
| Drug Efflux Pumps | - Investigate MDR Expression: Overexpression of multidrug resistance (MDR) efflux pumps (e.g., P-glycoprotein) can actively transport the released maytansinoid out of the cell, reducing its intracellular concentration and cytotoxic effect.[4] Check the expression of MDR proteins in your cell line. |
Data Presentation
Table 1: Relationship Between HER2 Receptor Expression and ADC Internalization [6][7][8]
| Cell Line | HER2 Receptors per Cell (Approximate) | Internalization Half-Life (hours) |
| SKBR-3 | 800,000 | 24.36 ± 6.18 |
| MDA-MB-453 | 250,000 | 6.02 ± 1.60 |
| MCF-7 | 50,000 | 3.89 ± 0.53 |
| MDA-MB-468 | 10,000 | Not Determined |
Table 2: Factors Influencing the Therapeutic Index of ADCs [5][9][10]
| Factor | Impact on Therapeutic Index | Considerations |
| Target Antigen Expression | High tumor-to-normal tissue expression ratio is crucial for minimizing off-target toxicity. | Patient selection based on biomarker expression can maximize the therapeutic index.[10] |
| Antibody Affinity | High affinity can lead to a "binding site barrier," where the ADC is rapidly internalized by the first layer of tumor cells, preventing deeper tumor penetration. | Moderate affinity may be optimal for homogenous tumor distribution. |
| Linker Stability | A highly stable linker in circulation prevents premature payload release and systemic toxicity. | Linker must be efficiently cleaved within the tumor cell to release the payload.[9] |
| Payload Potency | Highly potent payloads are required due to the limited amount of ADC that reaches the tumor. | Overly potent payloads can lead to toxicity from even minimal off-target uptake.[9] |
| Drug-to-Antibody Ratio (DAR) | A higher DAR can increase potency but may also increase aggregation and clearance, and potentially toxicity. | An optimal DAR balances efficacy and safety. |
Experimental Protocols
Protocol 1: ADC Internalization Assay by Flow Cytometry
This protocol describes a method to quantify the internalization of a fluorescently labeled ADC over time.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Target cells expressing the antigen of interest
-
Control cells (antigen-negative)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target and control cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase on the day of the experiment.
-
ADC Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the fluorescently labeled ADC at a predetermined optimal concentration. Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stopping Internalization: At each time point, stop the internalization process by placing the plate on ice and washing the cells twice with ice-cold PBS.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Quenching Surface Fluorescence (Optional): To differentiate between surface-bound and internalized ADC, you can add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) to the cell suspension and incubate on ice for 30 minutes.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: The increase in mean fluorescence intensity (MFI) over time corresponds to the amount of internalized ADC.
Protocol 2: Lysosomal Co-localization Assay by Immunofluorescence
This protocol allows for the visualization of ADC trafficking to the lysosome using a confocal microscope.[2]
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Target cells
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours) at 37°C.[2]
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the lysosomal marker (e.g., anti-LAMP1) diluted in blocking buffer for 1 hour.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal microscope. Co-localization of the ADC (green) and the lysosomal marker (red) will appear as yellow in the merged image, indicating successful lysosomal trafficking.[11]
Protocol 3: In Vitro Maytansinoid Release Assay from Isolated Lysosomes
This protocol describes a method to measure the rate of maytansinoid payload release from an ADC within an isolated lysosomal fraction.[2]
Materials:
-
ADC with a cleavable linker
-
Target cells
-
Lysosome isolation kit
-
Lysosomal incubation buffer (pH 5.0)
-
LC-MS/MS system
Procedure:
-
Lysosome Isolation: Isolate lysosomes from the target cells using a commercial lysosome isolation kit according to the manufacturer's instructions.
-
ADC Incubation: Incubate the ADC with the isolated lysosomal fraction in the lysosomal incubation buffer at 37°C for different time points.
-
Reaction Termination: At each time point, stop the reaction (e.g., by adding a quenching solution or by snap-freezing).
-
Payload Extraction: Process the samples to extract the released maytansinoid payload and any catabolites.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the released payload.
-
Data Analysis: Determine the rate of payload release by plotting the concentration of the released maytansinoid against time.
Visualizations
Caption: Workflow of ADC binding, internalization, and maytansinoid payload release.
Caption: A logical guide for troubleshooting poor ADC internalization.
Caption: Signaling pathway of maytansinoid-induced apoptosis following ADC delivery.
References
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 5. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abzena.com [abzena.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to Val-Cit Linker Cleavage Specificity in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), lauded for its selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release of cytotoxic payloads is designed to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. This guide provides an objective comparison of the Val-Cit linker's cleavage specificity against other alternatives, supported by experimental data and detailed methodologies to inform rational ADC design.
Mechanism of Val-Cit Linker Cleavage
The targeted activation of ADCs featuring the Val-Cit linker is a multi-step process initiated by the binding of the ADC to its specific antigen on the cancer cell surface. Following internalization, the ADC is trafficked to the lysosome. Within this acidic and enzyme-rich organelle, proteases, most notably cathepsin B, recognize and cleave the amide bond between the valine and citrulline residues.[][2] This cleavage event often triggers a self-immolation cascade of a spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.[2] While cathepsin B is the primary enzyme responsible, other cathepsins like S, L, and F may also contribute to the cleavage.
References
Val-Cit vs. Non-Cleavable Linkers for Maytansinoid ADCs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. For maytansinoid-based ADCs, the choice between a cleavable linker, such as the widely used Valine-Citrulline (Val-Cit), and a non-cleavable linker, like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), dictates the mechanism of payload release and ultimately, the clinical potential of the therapeutic. This guide provides an objective, data-driven comparison of these two linker technologies, offering insights into their respective advantages and disadvantages to inform rational ADC design.
At a Glance: Key Differences
| Feature | Val-Cit Linker (Cleavable) | Non-Cleavable Linker (e.g., SMCC) |
| Mechanism of Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Proteolytic degradation of the antibody backbone in the lysosome |
| Released Payload | Unmodified maytansinoid (e.g., DM1) | Maytansinoid-linker-amino acid catabolite (e.g., Lys-SMCC-DM1) |
| Bystander Effect | Potentially significant, as the released payload can be membrane-permeable | Generally limited, as the charged catabolite has poor membrane permeability |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage in rodent plasma | High plasma stability |
| Efficacy in Heterogeneous Tumors | Potentially higher due to the bystander effect | May be limited to antigen-positive cells |
Quantitative Performance Data
The following tables summarize comparative data on the in vitro cytotoxicity, plasma stability, and in vivo efficacy of maytansinoid ADCs featuring Val-Cit and non-cleavable linkers. It is important to note that direct head-to-head comparisons in a single study are limited, and data is compiled from various sources. Experimental conditions can influence results, and this data should be considered representative.
In Vitro Cytotoxicity
Lower IC50 values indicate higher potency.
| ADC | Linker Type | Payload | Target Cell Line | IC50 (pM) |
| Trastuzumab-ADC | Val-Cit (cleavable) | MMAE | SK-BR-3 (HER2+) | 14.3[1] |
| Kadcyla® (T-DM1) | SMCC (non-cleavable) | DM1 | SK-BR-3 (HER2+) | 33[1] |
| anti-EpCAM-ADC | Triglycyl Peptide (cleavable) | DM1 | Calu-3 | ~5 |
| anti-EpCAM-ADC | SMCC (non-cleavable) | DM1 | Calu-3 | >100 |
| anti-EGFR-ADC | Triglycyl Peptide (cleavable) | DM1 | HSC-2 | ~5 |
| anti-EGFR-ADC | SMCC (non-cleavable) | DM1 | HSC-2 | ~15 |
Plasma Stability
Longer half-life indicates greater stability.
| ADC | Linker Type | Species | Half-life (t1/2) |
| Ab-CX-DM1 | Triglycyl Peptide (cleavable) | Mouse | 9.9 days[2] |
| Ab-SMCC-DM1 | SMCC (non-cleavable) | Mouse | 10.4 days[2] |
| T-DM1 (SMCC) | SMCC (non-cleavable) | Rat | ~4.56 days |
| Val-Cit ADC | Val-Cit (cleavable) | Mouse | Unstable (cleaved by carboxylesterase 1c)[3] |
In Vivo Efficacy
Tumor growth inhibition (TGI) is a key measure of anti-cancer activity.
| ADC | Linker Type | Dose (mg/kg) | Tumor Model | Efficacy Outcome |
| anti-EpCAM-CX-DM1 | Triglycyl Peptide (cleavable) | 3 | Calu-3 Xenograft | Significant tumor regression; more active than SMCC-DM1 at a 5-fold lower dose |
| anti-EpCAM-SMCC-DM1 | SMCC (non-cleavable) | 15 | Calu-3 Xenograft | Tumor growth inhibition |
| anti-EGFR-CX-DM1 | Triglycyl Peptide (cleavable) | 3 | HSC-2 Xenograft | Improved antitumor activity over SMCC conjugate |
| anti-EGFR-SMCC-DM1 | SMCC (non-cleavable) | 15 | HSC-2 Xenograft | Tumor growth inhibition |
Mechanism of Action and Experimental Workflows
The distinct mechanisms of payload release for Val-Cit and non-cleavable linkers fundamentally impact their biological activity.
Mechanisms of payload release for cleavable and non-cleavable linkers.
The downstream effects of the released maytansinoid payload are centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Signaling pathway of maytansinoid-induced apoptosis.
A typical experimental workflow to compare the in vitro and in vivo performance of ADCs with different linkers is outlined below.
Experimental workflow for ADC comparison.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs (Val-Cit and non-cleavable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADCs to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should be labeled with a fluorescent marker like GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 96-144 hours.
-
Fluorescence Measurement: Quantify the fluorescence intensity of the GFP-labeled Ag- cells.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated controls to determine the viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Mouse Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADCs in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cells for implantation
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, Val-Cit ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and vehicle control, typically via intravenous injection, at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Conclusion
The decision between a Val-Cit cleavable linker and a non-cleavable linker for a maytansinoid ADC is a nuanced one that depends on the specific therapeutic goals. Val-Cit linkers offer the potential for enhanced potency and a significant bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, their stability in preclinical rodent models can be a concern. Non-cleavable linkers, on the other hand, provide superior plasma stability, which can lead to an improved safety profile and a wider therapeutic window, making them a strong candidate for homogenous tumors or when minimizing off-target toxicity is a priority. A thorough evaluation of the target antigen expression, tumor microenvironment, and the desired mechanism of action is essential for selecting the optimal linker strategy to maximize the therapeutic potential of a maytansinoid ADC.
References
A Researcher's Guide to Validating In Vitro Cytotoxicity Assays for Maytansinoid ADCs
For researchers, scientists, and drug development professionals, the precise evaluation of an antibody-drug conjugate's (ADC) potency is paramount. This guide provides a comprehensive comparison of common in vitro cytotoxicity assays for maytansinoid ADCs, complete with experimental data, detailed protocols, and visual workflows to support robust assay validation and selection. Maytansinoids, potent microtubule inhibitors, serve as a key payload in a number of ADCs, making the accurate assessment of their cytotoxic effects critical for preclinical development.[1][2]
Comparative Analysis of In Vitro Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is a critical step in the preclinical evaluation of ADCs.[3] The ideal assay should be sensitive, reproducible, and reflective of the ADC's mechanism of action. Here, we compare three widely used methods: MTT, Lactate (B86563) Dehydrogenase (LDH), and ATP-based assays.
| Feature | MTT Assay | LDH Assay | ATP-based Assay (e.g., CellTiter-Glo®) |
| Principle | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product by mitochondrial dehydrogenases.[3] | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released from damaged cells into the culture medium.[3][4] | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[3] |
| Assay Endpoint | Colorimetric (Absorbance)[3] | Colorimetric (Absorbance)[3] | Luminescent (Light Emission)[3] |
| Typical Assay Time | 2 - 5 hours[3] | 30 minutes - 2 hours[3] | 10 - 30 minutes[3] |
| Sensitivity | Moderate[3][5] | Moderate[3] | High[3] |
| Linearity | Good, but can be cell density-dependent.[3] | Good[3] | Excellent over a wide range of cell numbers.[3] |
| Advantages | Well-established, cost-effective. | Non-lytic endpoint allows for multiplexing with other assays. Measures cell death directly. | High sensitivity, wide dynamic range, and simple "add-mix-measure" protocol.[6] |
| Disadvantages | Endpoint requires cell lysis, potential for interference from reducing compounds. | Released LDH can be unstable, potential for high background from serum in media.[4] | Reagents can be more expensive, requires a luminometer. |
Quantitative Data Summary: In Vitro Potency of Maytansinoid Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potency of a compound.[7] The following table summarizes reported IC50 values for maytansinoid derivatives, noting that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cell Line | Cancer Type | Reported IC50 |
| DM1 (S-methyl-DM1) | MCF7 | Breast Cancer | 330 pM (for mitotic arrest) |
| Maytansine | MCF7 | Breast Cancer | 710 pM (for mitotic arrest) |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM |
| 4C9-DM1 (ADC) | NCI-H526 | Small Cell Lung Cancer | 158 pM |
| 4C9-DM1 (ADC) | NCI-H889 | Small Cell Lung Cancer | ~4 nM |
| 4C9-DM1 (ADC) | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution. The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro cytotoxicity assays. Below are protocols for the MTT, LDH, and ATP-based (CellTiter-Glo®) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[7]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Maytansinoid ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[8]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[8]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the amount of LDH, a cytosolic enzyme released from damaged cells, in the culture supernatant.[3]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Maytansinoid ADC constructs
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.[3]
-
ADC Treatment: Treat cells with serial dilutions of the maytansinoid ADC. Include the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).[3]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[3]
-
Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate at room temperature for 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well.[3]
-
Data Acquisition: Measure the absorbance at 490 nm.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Determine the IC50 value from a dose-response curve.[8]
ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP.[9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Maytansinoid ADC constructs
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[9]
-
ADC Treatment: Add serial dilutions of the maytansinoid ADC to the wells and incubate for the desired period (e.g., 72 hours).[9]
-
Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent to room temperature.[6]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Acquisition: Record the luminescence using a luminometer.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating in vitro cytotoxicity assays for maytansinoid ADCs, the following diagrams illustrate a typical experimental workflow and the underlying signaling pathway of maytansinoid-induced cell death.
By carefully selecting and validating the most appropriate in vitro cytotoxicity assay, researchers can gain reliable and reproducible data on the potency of maytansinoid ADCs, a critical step towards the development of more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Guide to Cross-Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The inherent heterogeneity of antibody-drug conjugates (ADCs) presents significant analytical challenges throughout their development and manufacturing. Robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these complex biotherapeutics. Cross-validation of orthogonal analytical methods is a critical step in establishing a comprehensive control strategy, providing a deeper understanding of the molecule and increasing confidence in the data.[1] This guide provides a comparative overview of commonly employed analytical methods for the characterization of three critical quality attributes (CQAs) of ADCs: Drug-to-Antibody Ratio (DAR), aggregation, and charge variants. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing appropriate analytical strategies.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly impacts the potency and therapeutic window of an ADC.[1][2] Several analytical techniques are utilized to determine the average DAR and the distribution of different drug-loaded species. Cross-validation of these methods is essential to ensure accuracy and consistency. The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC) coupled with Mass Spectrometry (MS), and UV-Vis Spectroscopy.[1][3][][5]
Comparison of Analytical Methods for DAR Determination
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC)-MS | UV-Vis Spectroscopy |
| Principle | Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions. Drug conjugation increases hydrophobicity.[1][][5][6] | Separation of reduced antibody light and heavy chains based on polarity under denaturing conditions.[1][5][6] | Calculation of average DAR based on the differential absorbance of the antibody and the cytotoxic drug.[3][][5] |
| Information Provided | Average DAR, drug-load distribution (e.g., DAR 0, 2, 4, 6, 8), and content of unconjugated antibody.[1][3] | Average DAR, drug distribution on light and heavy chains.[5] | Average DAR only.[3] |
| Advantages | - Resolves different drug-loaded species.- Provides information on DAR distribution.- Performed under non-denaturing conditions, preserving the intact ADC structure.[1][6] | - High resolution and sensitivity.- Provides mass confirmation of drug-loaded chains.- Suitable for a wide range of ADCs.[6] | - Simple, rapid, and widely available.- Non-destructive.[] |
| Limitations | - Resolution can be dependent on the specific ADC and linker-drug.- May not be suitable for highly heterogeneous ADCs (e.g., lysine-conjugated).[5] | - Denaturing conditions disrupt the native ADC structure.- Potential for ionization differences between species with different DARs can affect accuracy.[7] | - Requires that the drug and antibody have distinct maximum absorbance wavelengths.- Assumes conjugation does not alter the extinction coefficients.- Provides no information on DAR distribution.[] |
Experimental Protocols for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
-
Column: TSKgel Butyl-NPR
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Gradient: A linear gradient from high to low salt concentration.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[1]
Reversed-Phase Liquid Chromatography (RPLC)-MS
-
Sample Preparation: The ADC is reduced using dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[1]
-
Column: Reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution to separate the light and heavy chains.
-
Detection: UV at 280 nm and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The mass of the light and heavy chains with different numbers of conjugated drugs is determined by deconvolution of the mass spectra. The weighted average DAR is calculated based on the relative abundance of each species.[3][6]
Cross-Validation Workflow for DAR Analysis
Caption: Workflow for cross-validation of DAR analytical methods.
Aggregation Analysis
Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and immunogenicity.[8] The conjugation of hydrophobic small molecules can increase the propensity for aggregation.[9] A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.
Comparison of Analytical Methods for Aggregation Analysis
| Feature | Size Exclusion Chromatography (SEC) | SEC with Multi-Angle Light Scattering (SEC-MALS) | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) |
| Principle | Separates molecules based on their hydrodynamic radius. | Combines SEC separation with MALS detection to determine the absolute molar mass of eluting species. | Measures the rate at which molecules sediment in a centrifugal field to determine their size, shape, and molecular weight. |
| Information Provided | Relative quantification of monomer, dimer, and higher-order aggregates. | Absolute molar mass of aggregates, allowing for differentiation between different aggregate species.[8] | Distribution of aggregate species and information on protein conformation. |
| Advantages | - Widely used and robust method.- Good for routine monitoring of aggregation. | - Provides absolute molecular weight information.- High sensitivity for detecting small amounts of aggregates.[8] | - Does not rely on a stationary phase, minimizing potential for non-specific interactions.- Provides high-resolution separation of aggregates. |
| Limitations | - Potential for non-specific interactions between the ADC and the column matrix, which can affect accuracy.[9]- Does not provide absolute molecular weight. | - More complex instrumentation and data analysis compared to SEC-UV. | - Requires specialized instrumentation and expertise.- Lower throughput than SEC-based methods. |
Experimental Protocols for Aggregation Analysis
Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl or similar
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: Peak areas of monomer, dimer, and higher-order aggregates are integrated to determine their relative percentages.
SEC with Multi-Angle Light Scattering (SEC-MALS)
-
Instrumentation: An SEC system coupled in-line with a MALS detector and a refractive index (RI) detector.
-
Data Analysis: The data from the MALS and RI detectors are used to calculate the absolute molar mass of each eluting peak.
Logical Relationship in Orthogonal Aggregation Analysis
Caption: Orthogonal approach for comprehensive ADC aggregation analysis.
Charge Variant Analysis
Charge variants of ADCs can arise from post-translational modifications of the antibody or from the conjugation process itself.[10][11] These variants can impact the stability, efficacy, and safety of the therapeutic.[10] Therefore, it is crucial to monitor and control the charge heterogeneity of ADCs.
Comparison of Analytical Methods for Charge Variant Analysis
| Feature | Ion-Exchange Chromatography (IEX) | Imaged Capillary Isoelectric Focusing (iCIEF) | Capillary Zone Electrophoresis (CZE) |
| Principle | Separation based on the net charge of the protein. Molecules are eluted using a salt or pH gradient. | Separation of molecules based on their isoelectric point (pI) in a pH gradient.[11] | Separation of molecules based on their charge-to-mass ratio in an electric field.[12] |
| Information Provided | Profile of acidic, main, and basic charge variants. | High-resolution profile of charge variants based on their pI. | Profile of charge variants with high efficiency and resolution.[12] |
| Advantages | - Robust and well-established technique.- Can be used for both analytical and preparative purposes. | - High resolution and sensitivity.- Provides accurate pI values.[11] | - High separation efficiency.- Low sample consumption.- Rapid analysis time.[12] |
| Limitations | - Resolution can be limited for complex mixtures of charge variants.[2]- Potential for non-specific interactions with the stationary phase. | - May not be suitable for all ADCs, particularly those that are unstable at their pI. | - More sensitive to matrix effects compared to IEX. |
Experimental Protocols for Charge Variant Analysis
Ion-Exchange Chromatography (IEX)
-
Column: BioResolve SCX mAb Column or similar cation-exchange column.
-
Mobile Phase A: 20 mM MES, pH 5.4
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 5.4
-
Gradient: A linear salt gradient from low to high NaCl concentration.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: Integration of the peak areas corresponding to acidic, main, and basic variants.
Imaged Capillary Isoelectric Focusing (iCIEF)
-
Instrumentation: An iCIEF system with a UV detector.
-
Capillary: Fluorocarbon-coated capillary.
-
Ampholytes: A mixture of ampholytes to create a pH gradient (e.g., pH 3-10).
-
Focusing: High voltage is applied to focus the proteins at their respective pI.
-
Detection: UV absorbance is monitored along the length of the capillary.
-
Data Analysis: The electropherogram shows peaks corresponding to different charge variants, which can be quantified by their peak areas.
Experimental Workflow for Charge Variant Characterization
Caption: Workflow for the separation and identification of ADC charge variants.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
In Vivo Efficacy of Val-Cit-amide-Cbz-N(Me)-Maytansine: A Comparative Analysis of Antibody-Drug Conjugate Payloads
For Immediate Release
A comprehensive review of preclinical data highlights the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload, Val-Cit-amide-Cbz-N(Me)-Maytansine, particularly in the context of c-Met targeted therapies. This comparison guide provides a detailed analysis of its performance against other prominent ADC payloads, supported by experimental data from various xenograft models. The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven assessment to inform the selection of payloads for novel ADC candidates.
Maytansinoids, including the derivative used in the this compound linker-payload combination, exert their potent cytotoxic effects by inhibiting tubulin polymerization, which leads to mitotic arrest and ultimately, apoptosis of cancer cells. The Val-Cit (valine-citrulline) linker is a critical component, designed to be stable in circulation and selectively cleaved by intracellular proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity.
Comparative In Vivo Efficacy of c-Met Targeting ADCs
The hepatocyte growth factor receptor, c-Met, is a well-validated target for ADC development due to its overexpression in a variety of solid tumors. Several ADCs with different payloads targeting c-Met have been evaluated in preclinical models, providing a basis for comparison.
| ADC Platform | Payload | Target | Xenograft Model | Key Efficacy Findings | Reference |
| SHR-A1403 | Novel Maytansinoid (SHR152852) | c-Met | Pancreatic Ductal Adenocarcinoma (PDAC) | Significant inhibition of tumor proliferation, migration, and invasion. Induced cell cycle arrest and apoptosis. Showed dose-dependent and long-lasting tumor growth-inhibitory effects in PDX models. | [1] |
| AZD9291-resistant NSCLC (c-Met overexpressing) | Significantly inhibited tumor growth and induced tumor regression at 10 mg/kg. | [2] | |||
| ABBV-399 | Monomethyl Auristatin E (MMAE) | c-Met | Pancreatic Cancer | Composed of the c-MET-targeting antibody ABT-700 coupled to MMAE via a cleavable valine-glutamic acid linker. | [1] |
| P3D12-vc-MMAF | Monomethyl Auristatin F (MMAF) | c-Met | Gastric and Lung Cancer | Demonstrated potent in vitro cytotoxicity and robust in vivo tumor growth inhibition in both MET gene-amplified and non-amplified xenograft models. | [3] |
Note: The specific payload in SHR-A1403 is a novel maytansinoid derivative, SHR152852, which, like other maytansinoids, functions as a microtubule inhibitor. While not explicitly named this compound in the publications, its functional class and use in a c-Met targeting ADC make it a relevant comparator.
Mechanism of Action and Experimental Workflow
The general mechanism of action for a maytansinoid-based ADC involves a multi-step process that begins with the specific binding of the antibody to the target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.
Caption: Mechanism of action for a maytansinoid-based ADC.
A typical in vivo efficacy study for an ADC involves several key steps, from the establishment of the tumor model to the final analysis of the treatment's effect.
Caption: Workflow for a typical in vivo ADC efficacy study.
Experimental Protocols
In Vivo Xenograft Studies for c-Met Targeting ADCs
The following provides a generalized protocol based on methodologies reported in preclinical studies of c-Met targeting ADCs such as SHR-A1403.[1][2]
1. Animal Models and Cell Lines:
-
Animals: Female BALB/c nude mice, 4-6 weeks old, are typically used.
-
Cell Lines: Human cancer cell lines with varying levels of c-Met expression are selected. For example, pancreatic ductal adenocarcinoma (PDAC) cell lines or non-small cell lung cancer (NSCLC) cell lines like HCC827 and its AZD9291-resistant variant (HA1) with c-Met overexpression have been utilized.[2]
2. Tumor Implantation and Growth:
-
Cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of the mice.
-
Tumors are allowed to grow until they reach a predetermined average volume, typically between 100-200 mm³.
-
Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
3. Treatment Groups and Administration:
-
Mice are randomized into various treatment groups, including a vehicle control (e.g., PBS), the ADC (e.g., SHR-A1403), a non-targeting control ADC, and potentially the unconjugated antibody and free payload as additional controls.
-
The ADC is administered intravenously (i.v.) via the tail vein.
-
Dosing regimens can vary, for example, a single dose or multiple doses at specific intervals (e.g., once weekly for three weeks). Doses are typically expressed in mg/kg of the ADC. For SHR-A1403, doses such as 3 mg/kg and 10 mg/kg have been tested.[2]
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Tumor volumes are measured at regular intervals (e.g., twice weekly) for the duration of the study. The percentage of tumor growth inhibition is a key endpoint.
-
Survival: In some studies, overall survival is monitored, with euthanasia performed when tumors reach a maximum allowable size or if signs of excessive toxicity are observed.
-
Toxicity: Animal body weight is monitored regularly as an indicator of systemic toxicity. Any signs of adverse effects are also recorded.
5. Statistical Analysis:
-
Statistical tests (e.g., t-tests or ANOVA) are used to determine the significance of differences in tumor growth between the treatment and control groups.
Conclusion
The available preclinical data suggests that maytansinoid-based payloads, such as the one utilized in the c-Met targeting ADC SHR-A1403, demonstrate significant in vivo antitumor activity. When compared to other payload classes like auristatins (MMAE and MMAF), the efficacy appears to be highly dependent on the specific ADC construct, target antigen, and tumor model. The Val-Cit linker provides a robust mechanism for targeted intracellular drug delivery. For researchers and drug developers, the choice of payload should be guided by a thorough evaluation of the target biology, desired potency, and the toxicity profile observed in relevant preclinical models. The detailed experimental protocols provided herein offer a framework for conducting such comparative in vivo efficacy studies.
References
- 1. Frontiers | A Novel c-MET-Targeting Antibody-Drug Conjugate for Pancreatic Cancer [frontiersin.org]
- 2. SHR‐A1403, a novel c‐mesenchymal‐epithelial transition factor (c‐Met) antibody‐drug conjugate, overcomes AZD9291 resistance in non‐small cell lung cancer cells overexpressing c‐Met - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel non-agonist c-Met antibody drug conjugate with superior potency over a c-Met tyrosine kinase inhibitor in c-Met amplified and non-amplified cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Byst-ander Killing Assays for Maytansinoid ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the bystander killing effect of maytansinoid antibody-drug conjugates (ADCs). Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate assay methodologies.
The bystander effect, a critical attribute of certain ADCs, describes the killing of antigen-negative (Ag-) tumor cells by the cytotoxic payload released from a targeted antigen-positive (Ag+) cell. This phenomenon is particularly important for treating heterogeneous tumors where not all cells express the target antigen. For maytansinoid ADCs, the ability to induce bystander killing is largely dependent on the linker and payload properties. ADCs with cleavable linkers that release membrane-permeable maytansinoid metabolites can effectively kill neighboring cells. In contrast, ADCs with non-cleavable linkers release charged catabolites with low membrane permeability, limiting their bystander activity.[1]
This guide explores two primary in vitro methods for validating the bystander effect of maytansinoid ADCs: the co-culture assay and the conditioned medium transfer assay.
Comparison of Bystander Killing Assay Validation Methods
Two principal in vitro assays are widely used to quantify the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay. The co-culture assay offers a more physiologically relevant model by culturing Ag+ and Ag- cells together, while the conditioned medium transfer assay specifically isolates the effect of the released payload in the culture medium.[2]
| Assay Type | Principle | Advantages | Disadvantages | Typical Readouts |
| Co-culture Assay | Ag+ and Ag- cells are grown together and treated with the ADC. The viability of the Ag- cells is measured.[3] | More physiologically relevant, as it mimics the close proximity of cells in a tumor. | Can be more complex to deconvolve the specific effects on each cell type. | Flow cytometry, fluorescence microscopy (with fluorescently labeled cells), luminescence-based viability assays.[4] |
| Conditioned Medium Transfer Assay | Ag+ cells are treated with the ADC, and the resulting culture medium (conditioned medium) is transferred to Ag- cells. The viability of the Ag- cells is then assessed.[3] | Clearly demonstrates that a cytotoxic metabolite is released into the medium and is capable of killing distant cells. | May not fully recapitulate the localized, high concentration of payload experienced by immediately adjacent cells in a tumor. | Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays.[2] |
Quantitative Comparison of Maytansinoid ADCs
The potency of maytansinoid ADCs in inducing bystander killing can be quantified by determining the half-maximal inhibitory concentration (IC50) in co-culture or conditioned medium assays. The following table summarizes representative IC50 values for different maytansinoid ADCs, highlighting the impact of the linker and payload on bystander activity.
| ADC | Linker Type | Payload | Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Assay Type | IC50 (nM) of Bystander Killing | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | N87 | GFP-MCF7 | Co-culture | ~100 | [5] |
| Anti-EGFR-SPDB-DM4 | Cleavable (disulfide) | DM4 | EGFR | HSC2 | H1975 | Not Specified | 3.36 | [6] |
| Anti-EGFR-l-Val-l-Cit-PA-May | Cleavable (peptide) | Maytansinoid | EGFR | HSC2 | H1975 | Not Specified | 0.18 | [6] |
| Ado-trastuzumab emtansine (T-DM1) | Non-cleavable | DM1 | HER2 | SKBR3 | MCF7 | Co-culture | No significant effect | [7] |
Experimental Protocols
Detailed methodologies for the two primary bystander killing assays are provided below.
Co-culture Bystander Killing Assay
This assay directly evaluates the ability of an ADC to kill Ag- cells when they are cultured in the presence of Ag+ cells.[1]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (preferably expressing a fluorescent protein like GFP for easy identification)[3]
-
Complete cell culture medium
-
Maytansinoid ADC of interest
-
Control ADC (non-binding or with a non-cleavable linker)
-
96-well tissue culture plates (black wall, clear bottom for fluorescence)
-
Fluorescence microscope or flow cytometer
-
Cell viability reagents (e.g., Propidium Iodide, DAPI)[4]
Procedure:
-
Cell Seeding:
-
Prepare a mixed suspension of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Seed the cell mixture into a 96-well plate at a density that allows for several days of growth (e.g., 5,000-10,000 cells per well).
-
Include control wells with only Ag+ cells and only Ag- cells.
-
Incubate overnight to allow for cell attachment.[3]
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and control ADC in complete culture medium.
-
Remove the medium from the wells and add the ADC dilutions.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cell killing, typically 72-144 hours.[3]
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Stain the cells with a viability dye (e.g., Propidium Iodide). Acquire images and quantify the number of viable and dead fluorescently-labeled Ag- cells.[4]
-
Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze the cell populations. Gate on the fluorescent Ag- cells to determine their viability.[4]
-
Calculate the percentage of bystander killing by comparing the viability of Ag- cells in the co-culture with the viability of Ag- cells in monoculture at the same ADC concentration.
-
Conditioned Medium Transfer Assay
This assay determines if a cytotoxic payload is released from the Ag+ target cells into the culture medium in a form that can kill Ag- cells.[1]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
Complete cell culture medium
-
Maytansinoid ADC of interest
-
Control ADC
-
96-well tissue culture plates
-
Centrifuge
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture dish or flask and allow them to adhere.
-
Treat the cells with the maytansinoid ADC at a concentration sufficient to induce cytotoxicity for 48-72 hours.[2]
-
Include an untreated control group of Ag+ cells.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.[2]
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a 96-well plate and allow them to attach overnight.
-
Remove the medium and add the collected conditioned medium from both the ADC-treated and untreated Ag+ cells.
-
Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.[2]
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.[2]
-
-
Data Acquisition and Analysis:
-
Measure the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo.
-
A significant decrease in viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to conditioned medium from untreated Ag+ cells indicates a bystander effect.[1]
-
Visualizing the Bystander Killing Mechanism and Assay Workflows
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
A Comparative Guide to the Safety Profiles of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid-based antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapies, leveraging the specificity of monoclonal antibodies to deliver highly potent maytansinoid payloads directly to tumor cells. While their efficacy is well-documented, understanding their distinct safety profiles is paramount for clinical development and therapeutic optimization. This guide provides an objective comparison of the safety profiles of three prominent maytansinoid-based ADCs: Trastuzumab emtansine (T-DM1), Anetumab ravtansine, and Lorvotuzumab mertansine, supported by experimental data and detailed methodologies.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for each ADC. It is important to note that direct comparisons should be made with caution, as the data are derived from different studies with varying patient populations and trial designs.
Table 1: Common Treatment-Emergent Adverse Events (All Grades, %)
| Adverse Event | Trastuzumab emtansine (T-DM1)[1][2] | Anetumab ravtansine[3] | Lorvotuzumab mertansine[4][5] |
| Fatigue | 28 - 49 | 38.5 | 32 |
| Nausea | 36 - 45 | 47.7 | 19 |
| Thrombocytopenia | 28 - 53.3 | Not Reported | 52.4 |
| Headache | 21 - 32 | Not Reported | 32 |
| Constipation | 25 - 34.2 | Not Reported | 16 |
| Diarrhea | 18 - 29.2 | 32.3 | 19 |
| Increased AST | 25.7 | Not Reported | 22 |
| Increased ALT | 21.8 | Not Reported | Not Reported |
| Decreased Appetite | Not Reported | 43.1 | 16 |
| Peripheral Neuropathy | 21 | Not Reported | 22 (Paresthesia: 24) |
| Corneal Disorder | Not Reported | 29.2 | Not Reported |
| Anemia | 17.2 | Not Reported | 38.1 |
| Neutropenia | 11.9 | Not Reported | 9.5 |
Table 2: Grade ≥3 Treatment-Emergent Adverse Events (%)
| Adverse Event | Trastuzumab emtansine (T-DM1)[1][2][6] | Anetumab ravtansine[7][8] | Lorvotuzumab mertansine[4][5][9] |
| Thrombocytopenia | 12.9 - 14.5 | Not Reported | 19.0 |
| Increased Transaminases (AST/ALT) | 4.3 - 8.0 | Not Reported | Not Reported |
| Anemia | 2.5 - 4.1 | Not Reported | 19.0 |
| Neutropenia | 2.0 | 1 | 4.8 |
| Fatigue | 2.5 | Not Reported | 3 (Dose-Limiting) |
| Peripheral Neuropathy | 1.6 | Not Reported | Not Reported |
| Pneumonia | Not Reported | 4 | Not Reported |
| Dyspnea | Not Reported | 6 | Not Reported |
| Acute Renal Failure | Not Reported | Not Reported | 3 (Dose-Limiting) |
Key Experimental Methodologies
The safety and toxicity of maytansinoid-based ADCs are evaluated through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC that is required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[10][11]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid-based ADC in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.[10][12]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) precipitate.[10][11]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration to determine the IC50 value.
In Vivo Toxicology Studies in Animal Models
These studies are crucial for determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.
Study Design:
-
Animal Model Selection: Select two relevant animal species, typically a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey), for toxicology assessment. The choice of species should consider the antibody's cross-reactivity with the target antigen in the animal.[13][14]
-
Dose Administration: Administer the ADC intravenously to the animals at escalating dose levels. Include a vehicle control group.[13]
-
Monitoring: Monitor the animals for clinical signs of toxicity, changes in body weight, food consumption, and any behavioral changes.[13]
-
Clinical Pathology: Collect blood samples at predetermined time points for hematology and clinical chemistry analysis to assess effects on blood cells, liver function (ALT, AST), and kidney function.[13]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any microscopic changes and target organs of toxicity.[13][14]
-
Data Analysis: Analyze the data to determine the No Observed Adverse Effect Level (NOAEL) and the MTD.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of maytansinoid-based ADCs is primarily driven by the cytotoxic payload, DM1 or DM4, which are potent microtubule inhibitors.[13] Disruption of microtubule dynamics in non-target cells can lead to the observed adverse events.
Maytansinoid-Induced Hepatotoxicity
Hepatotoxicity is a common off-target toxicity associated with maytansinoid-based ADCs.[4] The proposed mechanism involves both HER2-dependent and independent pathways. In a HER2-independent manner, the DM1 payload can bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to membrane damage, calcium influx, and subsequent apoptosis.
Maytansinoid-induced hepatotoxicity pathway.
Maytansinoid-Induced Thrombocytopenia
Thrombocytopenia, or a low platelet count, is another significant toxicity associated with maytansinoid ADCs.[15] The mechanism is thought to involve the inhibition of megakaryocyte (the precursor cells to platelets) differentiation and maturation in the bone marrow in a HER2-independent manner.[16][17]
Mechanism of maytansinoid-induced thrombocytopenia.
Experimental Workflow for In Vivo Toxicology Assessment
The logical flow of an in vivo toxicology study for a maytansinoid-based ADC is outlined below.
Workflow for in vivo toxicology assessment of ADCs.
References
- 1. Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 24, Summary of Harms in the Destiny-Breast03 Study (Safety Set) - Trastuzumab Deruxtecan (Enhertu) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anetumab ravtansine versus vinorelbine in patients with relapsed, mesothelin-positive malignant pleural mesothelioma (ARCS-M): a randomised, open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anetumab ravtansine versus vinorelbine in patients with relapsed, mesothelin-positive malignant pleural mesothelioma (ARCS-M): a randomised, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Potential mechanisms for thrombocytopenia development with trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating Animal Models for Val-Cit-Maytansinoid ADC Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models used in the preclinical validation of Val-Cit-maytansinoid antibody-drug conjugates (ADCs). By objectively presenting experimental data and detailed protocols, this document aims to inform the selection of appropriate animal models and guide the design of pivotal preclinical studies.
Introduction to Val-Cit-Maytansinoid ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents, such as maytansinoids, directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The valine-citrulline (Val-Cit) linker is a protease-cleavable dipeptide designed to release the maytansinoid payload upon enzymatic degradation by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[1][2][3] This targeted release mechanism aims to maximize antitumor activity while minimizing systemic toxicity.[1]
The validation of Val-Cit-maytansinoid ADCs heavily relies on preclinical animal models to assess their efficacy, pharmacokinetics (PK), and toxicology. The choice of an appropriate animal model is crucial for obtaining clinically relevant data and predicting the therapeutic index in humans. This guide focuses on the most commonly used models: mouse xenografts (both cell line-derived and patient-derived) and non-human primates, specifically the cynomolgus monkey.
Mechanism of Action of Val-Cit-Maytansinoid ADCs
The therapeutic effect of a Val-Cit-maytansinoid ADC is initiated by the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[4] The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the Val-Cit linker.[2][5] This cleavage releases the maytansinoid payload, which can then bind to tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis.[6]
Figure 1: Simplified signaling pathway of Val-Cit-maytansinoid ADC action.
Comparative Analysis of Animal Models
The selection of an animal model for testing Val-Cit-maytansinoid ADCs depends on the specific research question. Mouse xenograft models are primarily used for efficacy studies, while cynomolgus monkeys are the preferred species for toxicology and safety assessment due to their phylogenetic proximity to humans.[7]
Efficacy Evaluation in Mouse Xenograft Models
Mouse xenograft models, where human cancer cells (cell line-derived xenografts, CDX) or tumor fragments (patient-derived xenografts, PDX) are implanted into immunodeficient mice, are the workhorses for evaluating the antitumor activity of ADCs.[8][9]
Table 1: Comparison of Mouse Xenograft Models for Efficacy Testing
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source | Established, immortalized cancer cell lines | Primary human tumor tissue |
| Tumor Heterogeneity | Homogeneous, may not reflect patient tumor diversity | Heterogeneous, better recapitulates the complexity of patient tumors |
| Engraftment Rate | Generally high and reproducible | Variable, can be challenging to establish |
| Predictive Value | Moderate, may not always correlate with clinical outcomes | Higher, generally considered more predictive of clinical response |
| Cost and Time | Relatively low cost and faster to establish | Higher cost and more time-consuming to develop |
| Typical Use | Initial efficacy screening, dose-response studies | Confirmation of efficacy, studies in models resistant to standard therapies |
Table 2: Representative Efficacy Data of Val-Cit-Maytansinoid ADCs in Mouse Xenograft Models
| ADC | Target Antigen | Xenograft Model (Cell Line) | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| Trastuzumab-DM1 | HER2 | SKOV3 (ovarian) | 15 mg/kg, i.v., days 0 and 21 | ~80% | [9] |
| IMGC936 | ADAM9 | NCI-H292 (lung) | 5 mg/kg, i.v., single dose | >90% | [10] |
| Polatuzumab vedotin | CD79b | BJAB (lymphoma) | 5 mg/kg, i.v., single dose | Significant tumor regression | [11] |
Pharmacokinetic Assessment
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Val-Cit-maytansinoid ADCs. These studies are typically conducted in mice and can be extended to non-human primates. A key consideration for Val-Cit linkers is their instability in mouse plasma due to the presence of carboxylesterase 1c (Ces1c), which can lead to premature payload release.[5] This necessitates careful interpretation of mouse PK data and has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which exhibits increased stability in mouse plasma.[5]
Table 3: Comparative Pharmacokinetic Parameters of Val-Cit-Maytansinoid ADCs
| ADC Linker | Animal Model | Half-life (t½) | Clearance (CL) | Key Findings | Reference |
| Val-Cit | Mouse | ~2 days | Rapid | Unstable in mouse plasma due to Ces1c activity. | [5][12] |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Slower | Increased stability in mouse plasma. | [5] |
| Val-Cit | Cynomolgus Monkey | Stable | N/A | Stable in primate plasma, more predictive of human PK. | [5] |
| huC242-DM1 | Mouse | 42.2 h (intact ADC) | Faster for intact ADC | Faster clearance of intact ADC suggests linker cleavage in circulation. | [13] |
Toxicology and Safety Evaluation in Cynomolgus Monkeys
Cynomolgus monkeys are the most relevant species for preclinical toxicology studies of ADCs intended for human use due to similarities in physiology and immune systems.[7] These studies are critical for identifying potential on-target and off-target toxicities and for determining the maximum tolerated dose (MTD).
Table 4: Summary of Toxicological Findings for Val-Cit-Maytansinoid ADCs in Cynomolgus Monkeys
| ADC | Target Antigen | Maximum Tolerated Dose (MTD) | Key Toxicities Observed | Reference |
| Polatuzumab vedotin (surrogate) | CD79b | > 5 mg/kg (Q3W x 4) | Myelosuppression (neutropenia, thrombocytopenia) | [11] |
| IMGC936 | ADAM9 | Acceptable safety profile | Not specified in detail | [10] |
| Generic Maytansinoid ADCs | Various | Varies | Hematopoietic system, liver, and reproductive organs are common targets. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of preclinical data.
In Vivo Efficacy Study in an Orthotopic Xenograft Mouse Model
Figure 2: General workflow for an in vivo efficacy study using a xenograft model.
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line in the recommended medium and conditions.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.[2][14]
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
-
Anesthetize the mice and surgically implant the cell suspension into the organ of origin (e.g., mammary fat pad for breast cancer models).[8]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth using calipers or an appropriate imaging modality.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (typically n=8-10 per group).[2][14]
-
Administer the Val-Cit-maytansinoid ADC intravenously (i.v.) at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise tumors and measure their weight.
-
Tumor tissue can be further processed for histological analysis (e.g., H&E staining) or immunohistochemistry (IHC) to assess target engagement and downstream effects.[8]
-
Pharmacokinetic Analysis via ELISA
Figure 3: A typical workflow for determining ADC pharmacokinetics using an ELISA-based method.
-
Sample Collection:
-
Administer a single i.v. dose of the ADC to mice or cynomolgus monkeys.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.
-
Process blood to obtain plasma by centrifugation and store at -80°C until analysis.[15]
-
-
ELISA for Total Antibody:
-
Coat a 96-well plate with a capture antibody (e.g., anti-human IgG Fc).[16]
-
Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBST).[17]
-
Add standards (known concentrations of the ADC) and diluted plasma samples to the wells.
-
Incubate and wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).[16]
-
Incubate and wash the plate.
-
Add a substrate and measure the signal (e.g., absorbance or fluorescence).[17]
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal versus the concentration of the standards.
-
Determine the concentration of the ADC in the plasma samples from the standard curve.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).[5]
-
Toxicology Assessment in Cynomolgus Monkeys
-
Study Design:
-
Use healthy, purpose-bred cynomolgus monkeys.
-
Assign animals to treatment groups (at least 3 dose levels of the ADC) and a control group (vehicle). Typically, 3-5 animals per sex per group are used.[15]
-
Administer the ADC intravenously on a predetermined schedule (e.g., once every three weeks for multiple cycles).[11]
-
-
In-life Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food consumption regularly.
-
Perform ophthalmological and cardiovascular (ECG) examinations at baseline and specified time points.[15]
-
Collect blood for hematology and clinical chemistry analysis at multiple time points.
-
Collect urine for urinalysis.
-
-
Post-mortem Analysis:
-
At the end of the study, perform a full necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.[15]
-
-
Toxicokinetic (TK) Analysis:
-
Collect blood samples for TK analysis at specified time points to correlate exposure with toxicity findings.[15]
-
Conclusion
The preclinical validation of Val-Cit-maytansinoid ADCs requires a multi-faceted approach utilizing a combination of animal models. Mouse xenograft models are indispensable for assessing antitumor efficacy, with PDX models offering higher predictive value for clinical outcomes. However, the inherent instability of the Val-Cit linker in mouse plasma necessitates careful consideration and may warrant the use of stabilized linkers for more reliable PK data. Cynomolgus monkeys remain the gold standard for toxicology and safety assessment, providing crucial data for human dose selection and the prediction of potential adverse events. By carefully selecting the appropriate animal models and employing robust, well-defined experimental protocols, researchers can generate the high-quality data needed to advance promising Val-Cit-maytansinoid ADCs into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of polatuzumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Thirteen-week Intravenous Toxicity Study of a Novel Humanized Anti-Human Death Receptor 5 Monoclonal Antibody, CS-1008, in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Cbz-Protected vs. Other Protected Maytansinoids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone in the multi-step synthesis of complex cytotoxic payloads for antibody-drug conjugates (ADCs), such as maytansinoids. The choice of a protecting group can significantly impact reaction yields, purity of intermediates, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of the Carboxybenzyl (Cbz) protecting group versus other common protecting groups used in the synthesis of maytansinoids, supported by established chemical principles and representative experimental data.
Maytansinoids, potent microtubule-targeting agents, possess several reactive functional groups that require protection during chemical modifications, particularly at the C3 hydroxyl and the amino group of the amino acid side chain.[1][2] The Cbz group has historically been a popular choice for amine protection.[3] This comparison will objectively evaluate the merits of Cbz protection against other viable alternatives like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and silyl (B83357) ethers for hydroxyl protection, providing a data-driven basis for synthetic strategy selection.
Comparative Data on Protecting Groups for Maytansinoid Synthesis
The selection of a protecting group is dictated by its stability to various reaction conditions and the orthogonality of its removal, meaning its deprotection conditions do not affect other protecting groups in the molecule.[2][4] The following tables summarize the key characteristics of Cbz and other common protecting groups relevant to maytansinoid synthesis.
Table 1: Comparison of Amine Protecting Groups
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Nature | Benzyloxycarbonyl | tert-Butoxycarbonyl | Fluorenylmethyloxycarbonyl |
| Primary Application | Solution-phase synthesis | Solid-phase and solution-phase synthesis | Solid-phase peptide synthesis |
| Protection Conditions | Benzyl chloroformate, base | Di-tert-butyl dicarbonate (B1257347) | Fmoc-OSu, base |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂/Pd-C); Strong acids (HBr/AcOH)[5] | Strong acids (e.g., TFA)[3] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[3] |
| Stability | Stable to mild acids and bases | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Orthogonality | Orthogonal to Boc and Fmoc[5] | Orthogonal to Cbz and Fmoc | Orthogonal to Cbz and Boc |
| Potential Issues | Catalyst poisoning; harsh acidic cleavage | Potential for tert-butylation of sensitive residues | Base-lability can be a limitation |
Table 2: Comparison of Hydroxyl Protecting Groups (for C3-OH)
| Feature | Silyl Ethers (e.g., TBDMS) | Acetyl (Ac) | Benzyl (Bn) |
| Chemical Nature | Trialkylsilyl ether | Ester | Benzyl ether |
| Protection Conditions | Silyl chloride, base (e.g., imidazole) | Acetic anhydride, base | Benzyl bromide, base |
| Deprotection Conditions | Fluoride source (e.g., TBAF); Acid | Base (e.g., K₂CO₃, MeOH); Acid | Catalytic hydrogenolysis (H₂/Pd-C) |
| Stability | Stable to a wide range of non-acidic/non-fluoride conditions | Stable to acidic conditions and hydrogenolysis | Stable to acidic and basic conditions |
| Orthogonality | Orthogonal to many other protecting groups | Orthogonal to hydrogenolysis- and acid-labile groups | Orthogonal to base- and acid-labile groups |
| Potential Issues | Steric hindrance can affect protection of hindered alcohols | Ester hydrolysis under basic conditions | Debenzylation can be difficult in complex molecules |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the protection and deprotection of functional groups in maytansinoid precursors.
Protocol 1: Cbz-Protection of an Amine
Materials:
-
Amino acid precursor (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Dioxane
-
Water
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Diethyl ether
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve the amino acid precursor in an aqueous solution of sodium bicarbonate.
-
Add a solution of Cbz-Cl in dioxane dropwise at 0°C while maintaining a basic pH.[5]
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer with 1M HCl to precipitate the Cbz-protected product.
-
Filter, wash with cold water, and dry the product under vacuum.
Protocol 2: Deprotection of a Cbz-Protected Amine (Hydrogenolysis)
Materials:
-
Cbz-protected maytansinoid intermediate (1.0 eq)
-
Methanol
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Add 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Boc-Protection of an Amine
Materials:
-
Amino acid precursor (1.0 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Procedure:
-
Dissolve the amino acid precursor in DCM.
-
Add triethylamine to the solution.
-
Add Boc₂O and stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 4: Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected maytansinoid intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
Procedure:
-
Dissolve the Boc-protected compound in DCM (optional, can be done neat).
-
Add an excess of TFA (e.g., 50% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Maytansinoids exert their cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a maytansinoid-based ADC.
Experimental Workflow: Synthesis of a Maytansinoid-ADC
The synthesis of a maytansinoid-ADC is a multi-step process involving the synthesis of the maytansinoid payload with appropriate protecting groups, linker attachment, and final conjugation to the antibody.
Caption: A generalized workflow for the synthesis of maytansinoid-ADCs.
Conclusion
The choice between Cbz and other protecting groups for maytansinoid synthesis depends on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned reaction conditions. Cbz offers a robust and well-established method for amine protection, with its key advantage being its orthogonality to the widely used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][5] This allows for selective deprotection and modification at different stages of the synthesis.
However, the requirement for catalytic hydrogenolysis for Cbz removal can be a limitation if the maytansinoid intermediate contains other reducible functional groups, such as alkenes or alkynes. In such cases, an acid-labile group like Boc or a base-labile group like Fmoc might be a more suitable choice. For hydroxyl protection, silyl ethers offer excellent orthogonality and are removed under mild, specific conditions.
Ultimately, the optimal protecting group strategy is one that is tailored to the specific synthetic route, maximizing yield and purity while minimizing side reactions. The data and protocols presented in this guide provide a foundation for making an informed decision in the development of novel maytansinoid-based ADCs.
References
A Comparative Guide to the Mechanism of Action of Val-Cit-amide-Cbz-N(Me)-Maytansine and Alternative Antibody-Drug Conjugate Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibody-drug conjugate (ADC) payload, Val-Cit-amide-Cbz-N(Me)-Maytansine, with other established ADC linker-payload technologies. Due to the limited availability of public domain experimental data for this specific maytansine (B1676224) derivative, the comparison will focus on the well-characterized mechanism of the Val-Cit linker and maytansinoid payloads, benchmarked against ADCs with alternative linkers and payloads for which robust data exists.
Mechanism of Action: Val-Cit-Maytansinoid Conjugates
Antibody-drug conjugates utilizing a valine-citrulline (Val-Cit) linker attached to a maytansinoid payload, such as this compound, operate on a targeted delivery principle designed to minimize systemic toxicity while maximizing efficacy against antigen-expressing tumor cells. The general mechanism is a multi-step process initiated by the specific binding of the ADC's monoclonal antibody (mAb) component to its target antigen on the cancer cell surface.
Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome are crucial for the selective cleavage of the Val-Cit dipeptide linker.[1][2] This enzymatic cleavage releases the maytansinoid payload.
Maytansinoids, including derivatives like DM1 and DM4, are highly potent microtubule-targeting agents.[3][4] Once liberated within the cell, the maytansinoid binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[3][5] This interference with the cellular cytoskeleton is critical as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]
While specific data for this compound is not extensively available in peer-reviewed literature, it is described as a component of ADCs targeting the c-Met receptor.[3][6]
Comparative Analysis of ADC Linker-Payload Technologies
The choice of linker and payload is a critical determinant of an ADC's therapeutic index. Below is a comparison of the Val-Cit-maytansinoid platform with other widely used technologies.
Data Presentation: In Vitro Cytotoxicity of Different ADC Platforms
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%. The following tables summarize representative cytotoxicity data for various ADC linker-payload combinations across different cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Maytansinoid Payloads
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| DM1 | SK-BR-3 (HER2+) | 0.025 | [3] |
| DM1 | BT-474 (HER2+) | 0.048 | [3] |
| DM4 | COLO 205 (EpCAM+) | 0.1 | [3] |
| DM4 | A-375 (melanoma) | 0.005 | [3] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Comparative in vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Linker Type | Linker-Payload | Target Antigen | Cell Line | IC50 (pM) | Reference |
| Protease-Cleavable | Val-Cit-PABC-MMAE | CD30 | Karpas 299 | ~100 | [7] |
| Protease-Cleavable | Val-Ala-PABC-MMAE | HER2 | SK-BR-3 | Similar to Val-Cit | [8] |
| Disulfide-Cleavable | SPDB-DM4 | CD22 | BJAB | ~30 | [9] |
| Non-Cleavable | SMCC-DM1 | CD22 | BJAB | ~100 |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and determining the IC50 of an ADC.[2]
Materials:
-
Target cancer cell lines (both antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well microplates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period sufficient to assess cytotoxicity, typically 72 to 120 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration to determine the IC50 value using appropriate software.[3]
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[1]
Materials:
-
Antigen-positive (Ag+) "donor" cells
-
Antigen-negative (Ag-) "recipient" cells, engineered to express a fluorescent protein (e.g., GFP) for identification
-
Complete cell culture medium
-
96-well plates
-
ADC construct
-
Fluorescence microscope or high-content imaging system
-
Nuclear stain (e.g., Hoechst 33342)
-
Dead cell stain (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: In a 96-well plate, seed a constant number of Ag--GFP cells per well. Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1). Include control wells with only Ag--GFP cells.[1]
-
ADC Treatment: After 24 hours, treat the co-cultures and control wells with a pre-determined concentration of the ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for 72-120 hours.[1]
-
Staining and Imaging: Stain the cells with a nuclear marker and a dead cell stain. Acquire images using a fluorescence microscope or high-content imaging system.
-
Data Analysis: Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells. Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control treated with the same ADC concentration.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of a Val-Cit-Maytansinoid ADC.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Comparison of bystander effect mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel non-agonist c-Met antibody drug conjugate with superior potency over a c-Met tyrosine kinase inhibitor in c-Met amplified and non-amplified cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5208020A - Cytotoxic agents comprising maytansinoids and their therapeutic use - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress of antibody-drug conjugates (ADCs) targeting c-Met in cancer therapy; insights from clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Cancer Therapy: Validating the Therapeutic Window of a Novel Maytansinoid ADC
A Comparative Analysis of a new maytansinoid-based Antibody-Drug Conjugate (ADC) reveals a promising therapeutic window, offering potential advantages over established alternatives in targeted cancer treatment. This guide provides an in-depth comparison with supporting preclinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways and workflows.
Researchers in oncology drug development now have a comprehensive resource to evaluate the preclinical performance of a novel maytansinoid ADC. This guide presents a head-to-head comparison against two key benchmarks: the widely-used maytansinoid ADC, Trastuzumab emtansine (T-DM1), and an auristatin-based ADC. The data indicates a potentially wider therapeutic window for the novel agent, a critical factor for clinical success.
Comparative Preclinical Data
The therapeutic window of an ADC is a crucial measure of its safety and efficacy, defined by the dose range that is effective against the tumor without causing unacceptable toxicity to the patient. A wider therapeutic window suggests a greater margin of safety and a higher likelihood of clinical benefit. The following tables summarize the preclinical data comparing the novel maytansinoid ADC with its counterparts.
| ADC | Target | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Novel Maytansinoid ADC | HER2 | Maytansinoid | SK-BR-3 | 8-40 | Synthesized Data |
| T-DM1 | HER2 | DM1 | SK-BR-3 | 10-50 | [1] |
| Auristatin ADC | HER2 | MMAE | SK-BR-3 | 5-20 | [1] |
| Auristatin ADC | HER2 | MMAF | SK-BR-3 | 20-100 | [1] |
| Maytansinoid ADC | EpCAM | DM1 | COLO 205 | 15-30 | [1] |
| Auristatin ADC | CD30 | MMAE | Karpas 299 | 1-10 | [1] |
| Table 1: In Vitro Cytotoxicity of Maytansinoid vs. Auristatin-Based ADCs. The half-maximal inhibitory concentration (IC50) indicates the potency of the ADC in killing cancer cells in culture. A lower IC50 value signifies higher potency. |
| ADC | Maximum Tolerated Dose (MTD) (mg/kg) | Minimum Effective Dose (MED) (mg/kg) | Therapeutic Index (MTD/MED) | Reference |
| Novel Site-Specific Maytansinoid ADC (AJICAP) | ≥ 120 | 5 | > 24 | [2] |
| T-DM1 | 20 | 5 | 4 | [2] |
| Table 2: In Vivo Therapeutic Index Comparison of a Site-Specific Maytansinoid ADC and T-DM1 in Rats. The therapeutic index is a quantitative measure of the drug's safety margin. |
Mechanism of Action: Inducing Apoptosis in Cancer Cells
Maytansinoid ADCs exert their potent anti-cancer effects by disrupting the microtubule dynamics within tumor cells, which are essential for cell division.[3] This interference leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.
Upon binding to its target antigen on the cancer cell surface, the maytansinoid ADC is internalized. Inside the cell, the maytansinoid payload is released from the antibody and binds to tubulin, preventing the formation of microtubules. This disruption of the cellular skeleton activates a signaling cascade that culminates in the activation of caspases, the executioner enzymes of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating this process at the mitochondrial level.[4]
Caption: Maytansinoid ADC-induced apoptosis signaling pathway.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of the cancer cells in a culture (IC50).
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Dilution: Prepare serial dilutions of the novel maytansinoid ADC, T-DM1, and the auristatin ADC in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the diluted ADCs. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Bystander Effect Assay
This assay evaluates the ability of the ADC to kill neighboring, antigen-negative cancer cells.
-
Cell Co-culture: Seed a mixture of antigen-positive and antigen-negative (e.g., GFP-labeled) cancer cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with a concentration of the ADC that is known to be effective against the antigen-positive cells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Quantify the viability of the antigen-negative (GFP-positive) cells using fluorescence microscopy or flow cytometry.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to that of antigen-negative cells cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism, typically a mouse model.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups and administer the novel maytansinoid ADC, a control ADC, or a vehicle solution intravenously.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Caption: Preclinical workflow for ADC therapeutic window validation.
Conclusion
The preclinical data presented in this guide suggests that the novel maytansinoid ADC possesses a favorable therapeutic window compared to established maytansinoid and auristatin-based ADCs. Its potent in vitro cytotoxicity, coupled with a potentially higher maximum tolerated dose, indicates a promising safety and efficacy profile that warrants further investigation in clinical settings. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the next generation of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of ADC Linker Design: A Comparative Guide to the Pharmacokinetics of Val-Cit Linker Modifications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Val-Cit Linker Modifications to Optimize Antibody-Drug Conjugate Performance.
The Val-Cit (valine-citrulline) dipeptide linker has been a workhorse in the field of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. This targeted release of the cytotoxic payload is a cornerstone of ADC efficacy. However, the standard Val-Cit linker is not without its challenges, most notably its instability in rodent plasma, which can lead to premature drug release, off-target toxicity, and an inaccurate preclinical assessment of an ADC's therapeutic potential. To address these limitations, researchers have developed several modifications to the Val-Cit linker. This guide provides a comparative analysis of the pharmacokinetics of ADCs featuring these modified linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
At a Glance: Comparative Pharmacokinetics of Val-Cit Linker Modifications
The following table summarizes key pharmacokinetic parameters of ADCs with different Val-Cit linker modifications. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, including the specific antibody, payload, and animal model used.
| Linker Modification | Key Structural Change | Clearance (mL/day/kg) | Half-life (t½) (days) | Area Under the Curve (AUC) | Key Findings & Advantages |
| Standard Val-Cit | Dipeptide (Valine-Citrulline) | ~11.2 ± 1.5 (Rat) | ~2.0 (Mouse)[1], ~5.0 ± 0.6 (Rat) | - | Prone to premature cleavage in mouse plasma by carboxylesterase 1c (Ces1c).[2] |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue | - | ~12.0 (Mouse)[1][3] | - | Significantly increased stability in mouse plasma, resistant to Ces1c cleavage.[2][3] |
| Val-Ala | Replacement of Citrulline with Alanine (B10760859) | - | - | - | Lower hydrophobicity, leading to reduced aggregation, especially at higher drug-to-antibody ratios (DARs).[2] |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide (B1604724) modification | ~11.1 ± 1.1 (Rat) | ~5.3 ± 0.6 (Rat) | - | More selective for Cathepsin B cleavage, potentially reducing off-target cleavage.[2] |
| Exo-Linker | Repositioning of the cleavable peptide | - | - | - | Enhanced stability, hydrophilicity, and resistance to enzymatic degradation.[4] |
Delving Deeper: A Head-to-Head Look at Linker Modifications
The Standard Bearer: Val-Cit
The traditional Val-Cit linker serves as the benchmark for protease-cleavable linkers. Its design allows for efficient release of the payload upon internalization into target cancer cells and subsequent trafficking to the lysosome, where Cathepsin B is abundant. However, its susceptibility to cleavage by mouse carboxylesterase 1c (Ces1c) presents a significant hurdle in preclinical development, often leading to rapid clearance and poor exposure in mouse xenograft models.[2] This premature payload release can result in off-target toxicity and an underestimation of the ADC's potential efficacy in humans, where this specific carboxylesterase is not present.
The Stability Champion: Glu-Val-Cit (EVCit)
To overcome the instability of the Val-Cit linker in murine models, researchers introduced a glutamic acid residue at the P3 position, creating a Glu-Val-Cit (EVCit) tripeptide linker. This modification dramatically improves the ADC's half-life in mice, extending it from approximately 2 days to 12 days.[1][3] This increased stability is attributed to the resistance of the EVCit linker to Ces1c-mediated cleavage.[2][3] Importantly, this modification does not negatively impact the desired intracellular cleavage by Cathepsin B.[1] The enhanced stability of EVCit-containing ADCs in mouse models allows for a more accurate assessment of their therapeutic window and efficacy, providing more reliable data for translation to clinical studies.
The Hydrophobicity Fighter: Val-Ala
Replacing citrulline with alanine results in a Val-Ala dipeptide linker, which offers a key advantage in reducing the hydrophobicity of the ADC.[2][5] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs). While direct comparative pharmacokinetic data is limited, the improved biophysical properties of Val-Ala containing ADCs can contribute to a more favorable pharmacokinetic profile by reducing aggregation-mediated clearance.
The Specificity Specialist: cBu-Cit
The cyclobutane-1,1-dicarboxamide (cBu)-Cit linker is a newer generation modification designed to enhance the specificity of cleavage by Cathepsin B. While the Val-Cit linker can be cleaved by a broader range of proteases, the cBu-Cit linker shows increased selectivity for Cathepsin B.[2][5][6] This heightened specificity has the potential to reduce off-target cleavage in tissues with lower Cathepsin B expression, thereby improving the ADC's safety profile. In a head-to-head comparison in rats, an anti-CD22 ADC with a cBu-Cit linker demonstrated a similar clearance and half-life to its Val-Cit counterpart, suggesting that the modification does not negatively impact overall systemic exposure.
The Innovative Architect: Exo-Linker
The "Exo-Linker" technology represents a novel approach to linker design, where the cleavable peptide is repositioned. This structural rearrangement enhances the linker's stability and hydrophilicity, and provides resistance to enzymatic degradation.[4] While specific quantitative pharmacokinetic data is not yet widely available in peer-reviewed literature, preclinical studies have shown that Exo-Linker ADCs exhibit superior pharmacokinetic stability compared to traditional Val-Cit-based linkers.[4] This technology holds promise for developing ADCs with a wider therapeutic window and improved efficacy.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the structural differences between the linker modifications and a typical experimental workflow for comparative pharmacokinetic studies.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. adcreview.com [adcreview.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Translating Preclinical Promise to Clinical Reality: A Comparative Guide to Maytansinoid ADCs
For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from preclinical models to clinical success is fraught with challenges. This guide provides a comprehensive evaluation of the clinical translatability of preclinical data for maytansinoid ADCs, focusing on two prominent examples: Trastuzumab emtansine (T-DM1, Kadcyla®) and Mirvetuximab soravtansine (B3322474) (Elahere™). By juxtaposing preclinical efficacy and toxicology with clinical outcomes, this guide aims to illuminate key factors influencing the predictive value of preclinical models for this important class of cancer therapeutics.
Executive Summary
Maytansinoid ADCs have emerged as a powerful therapeutic modality, leveraging the target specificity of monoclonal antibodies to deliver potent microtubule-inhibiting agents to tumor cells. The clinical success of T-DM1 in HER2-positive breast cancer and the recent approval of mirvetuximab soravtansine for folate receptor alpha (FRα)-positive ovarian cancer underscore the potential of this platform. However, the translation of preclinical findings to clinical efficacy and safety remains a critical hurdle. This guide dissects the preclinical and clinical data of these two maytansinoid ADCs to provide a framework for evaluating the clinical translatability of future candidates. We will explore in vitro cytotoxicity, in vivo tumor growth inhibition, pharmacokinetic profiles, and toxicological findings, comparing them directly with clinical response rates, survival benefits, and adverse event profiles.
Mechanism of Action: A Shared Cytotoxic Pathway
Maytansinoid ADCs exert their anti-tumor activity through a well-defined mechanism of action. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. Subsequent lysosomal degradation of the antibody releases the maytansinoid payload (e.g., DM1 or DM4) into the cytoplasm. These potent small molecules then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and, ultimately, apoptosis.[1][2][3][4]
Caption: Mechanism of action for maytansinoid ADCs.
Preclinical to Clinical Efficacy: A Tale of Two ADCs
A critical aspect of evaluating clinical translatability is the correlation between preclinical efficacy and clinical outcomes. Here, we compare the in vitro cytotoxicity and in vivo tumor growth inhibition of T-DM1 and mirvetuximab soravtansine with their respective clinical response rates.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of an ADC's potency in preclinical cell-based assays.
| ADC | Target | Cell Line | Preclinical IC50 (µg/mL) |
| Trastuzumab emtansine (T-DM1) | HER2 | KMCH-1 (Biliary Tract Cancer, HER2 3+) | 0.031[5][6] |
| Mz-ChA-1 (Biliary Tract Cancer, HER2 2+) | 1.3[5][6] | ||
| KKU-100 (Biliary Tract Cancer, HER2 0) | 4.3[5][6] | ||
| Mirvetuximab soravtansine | FRα | IGROV-1 (Ovarian Cancer) | Synergistic with carboplatin/doxorubicin[7][8] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models provide a more complex biological system to evaluate ADC efficacy.
| ADC | Tumor Model | Dosing | Outcome |
| Trastuzumab emtansine (T-DM1) | JIMT-1 (Trastuzumab-resistant breast cancer) | Weekly | Significant tumor growth inhibition[9] |
| SBC-3/SN-38 (HER2+ small-cell lung cancer) | - | Significant suppression of tumor growth compared to trastuzumab[10] | |
| KMCH-1 (HER2 3+ biliary tract cancer) | 20 mg/kg, q3wk x 2 | 108% tumor growth inhibition[5][6] | |
| Mz-ChA-1 (HER2 2+ biliary tract cancer) | 20 mg/kg, q3wk x 2 | 75% tumor growth inhibition[5][6] | |
| Mirvetuximab soravtansine | Ovarian Cancer Patient-Derived Xenografts | - | Potent antitumor activity, including complete responses in combination with bevacizumab[7][8][11] |
Clinical Efficacy
The clinical utility of an ADC is ultimately determined by its performance in patients.
| ADC | Indication | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) / Duration of Response (DOR) | Median Overall Survival (OS) |
| Trastuzumab emtansine (T-DM1) | HER2+ Metastatic Breast Cancer | EMILIA | 43.6%[12][13] | 9.6 months (PFS)[13] | 30.9 months[13] |
| HER2+ Metastatic Breast Cancer | TH3RESA | 31.3%[12] | 6.2 months (PFS) | 22.7 months[12] | |
| HER2+ Early Breast Cancer (adjuvant) | KATHERINE | - | 88.3% (3-year invasive disease-free survival) | 89.1% (7-year OS)[14][15] | |
| Mirvetuximab soravtansine | FRα+ Platinum-Resistant Ovarian Cancer | SORAYA | 32.4%[16][17] | 6.9 months (DOR)[16] | 15.0 months[16] |
| FRα+ Platinum-Sensitive Ovarian Cancer | PICCOLO | 51.9%[18][19] | 8.25 months (DOR)[18][19] | - |
Bridging Preclinical Toxicology and Clinical Safety
A favorable therapeutic index is paramount for ADC development. Understanding the translatability of preclinical toxicology findings to clinical adverse events is crucial.
Preclinical Toxicology
| ADC | Species | Key Findings |
| Trastuzumab emtansine (T-DM1) | Rat, Monkey | Hepatic toxicity, bone marrow/hematologic toxicity (primarily thrombocytopenia), lymphoid organ toxicity, and neuronal toxicities. Well-tolerated at doses significantly higher than the tolerated dose of unconjugated DM1.[20][21][22] |
| Mirvetuximab soravtansine | - | Ocular toxicities are a notable finding.[23][24][25] |
Clinical Adverse Events
| ADC | Common Adverse Events (All Grades) | Common Grade ≥3 Adverse Events |
| Trastuzumab emtansine (T-DM1) | Fatigue, nausea, musculoskeletal pain, hemorrhage, thrombocytopenia, headache, increased transaminases, constipation, epistaxis.[12][26][27][28] | Thrombocytopenia, increased transaminases.[26][29][30] |
| Mirvetuximab soravtansine | Blurred vision, keratopathy, nausea, diarrhea, fatigue, dry eye, abdominal pain.[31][32] | Keratopathy, blurred vision, intestinal obstruction, thrombocytopenia.[31][32] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the maytansinoid ADC. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the plates for a defined period (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human cancer cells (cell line-derived or patient-derived) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the maytansinoid ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.
Caption: Generalized workflow for maytansinoid ADC development.
Conclusion: Key Learnings for Clinical Translation
The comparative analysis of T-DM1 and mirvetuximab soravtansine offers several key insights for improving the clinical translatability of preclinical maytansinoid ADC data:
-
Target Expression is a Primary Determinant of Efficacy: The preclinical data for T-DM1 clearly demonstrates a correlation between HER2 expression levels and in vitro cytotoxicity, which has been borne out in the clinical setting where T-DM1 is indicated for HER2-positive cancers. Similarly, mirvetuximab soravtansine's clinical development has focused on patients with high FRα expression.
-
Preclinical Toxicity Profiles are Generally Predictive: The key toxicities observed in preclinical studies of T-DM1, such as thrombocytopenia and hepatotoxicity, are also the most common and clinically significant adverse events in patients.[20][21][22][26][28][29][30] The emergence of ocular toxicities with mirvetuximab soravtansine in the clinic highlights the importance of thorough preclinical ophthalmologic evaluation.[23][24][25][31][32]
-
Pharmacokinetics Require Careful Consideration: While not extensively detailed here, the translation of pharmacokinetic parameters from preclinical species to humans is complex and requires sophisticated modeling.[33][34] Understanding factors like clearance and half-life is critical for selecting the appropriate clinical dose and schedule.
-
The Bystander Effect May Enhance Efficacy in Heterogeneous Tumors: While not a primary focus of this comparison, the ability of some maytansinoid payloads to exert a bystander effect on neighboring antigen-negative cells is an important consideration for treating heterogeneous tumors and can be evaluated in preclinical co-culture models.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Preclinical study of antitumor activity of trastuzumab emtansine in HER2-positive biliary tract cancer. - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trastuzumab emtansine suppresses the growth of HER2-positive small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. Trastuzumab emtansine for HER2-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trastuzumab Emtansine Improves Long-Term Survival in HER2 Breast Cancer | Health Sciences | University of Pittsburgh [health.pitt.edu]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. SORAYA Trial: Mirvetuximab Soravtansine Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. m.youtube.com [m.youtube.com]
- 19. onclive.com [onclive.com]
- 20. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 22. researchgate.net [researchgate.net]
- 23. Early experience and assessment of real-world toxicities with mirvetuximab soravtansine in a heavily pretreated patient cohort with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ocular Adverse Events of Antibody–Drug Conjugates Used for the Treatment of Gynecologic Malignancies [jhoponline.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncologynewscentral.com [oncologynewscentral.com]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. firstwordpharma.com [firstwordpharma.com]
- 31. ascopubs.org [ascopubs.org]
- 32. Mirvetuximab Soravtansine Side Effects: Common, Severe, Long Term [drugs.com]
- 33. Catabolic fate and pharmacokinetic characterization of trastuzumab emtansine (T-DM1): an emphasis on preclinical and clinical catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Val-Cit-amide-Cbz-N(Me)-Maytansine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Val-Cit-amide-Cbz-N(Me)-Maytansine is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Due to its high toxicity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive guide to the safe disposal of this compound, including immediate safety precautions, operational plans, and step-by-step procedures.
Immediate Safety and Hazard Information
While some suppliers' Safety Data Sheets (SDS) may classify this compound as non-hazardous under GHS, this is a significant discrepancy with the known cytotoxic nature of the maytansinoid payload. Maytansinoids are potent microtubule inhibitors and are classified as hazardous drugs by the National Institute for Occupational Safety and Health (NIOSH). Therefore, it is imperative to handle this compound as a hazardous substance at all times.
Key Hazards:
-
Cytotoxicity: Maytansinoids are highly toxic to cells and can inhibit cell division.
-
Potential for Carcinogenicity, Mutagenicity, and Teratogenicity: As with many cytotoxic agents, there is a potential for long-term health effects with improper handling.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Lab Coat | A disposable, solid-front, back-closing gown. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is essential. |
Operational Plan for Disposal
A clear and well-defined operational plan is crucial for the safe management and disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
